molecular formula C25H28Cl3N7O2S B1194301 Nuclear yellow CAS No. 74681-68-8

Nuclear yellow

Numéro de catalogue: B1194301
Numéro CAS: 74681-68-8
Poids moléculaire: 597.0 g/mol
Clé InChI: NZVGXJAQIQJIOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RN from 10th CI, Chem Subs Index;  RN refers to tri-HCl

Propriétés

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVGXJAQIQJIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl3N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996200
Record name 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74681-68-8
Record name Nuclear yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Nuclear Yellow (Hoechst S769121)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, yellow-emitting fluorescent dye that serves as a powerful tool in cellular and neurobiological research.[1][2] Belonging to the Hoechst family of bis-benzimide dyes, it is a DNA-selective stain that preferentially binds to the minor groove of double-stranded DNA, with a notable affinity for adenine-thymine (AT)-rich regions.[1][2] This binding significantly enhances its fluorescence, making it an excellent probe for visualizing cell nuclei and quantifying DNA content in both live and fixed cells.[1][2] Its applications span a range of techniques, including fluorescence microscopy, flow cytometry, and fluorometry.[1][2]

A key feature of this compound is its utility in multi-color imaging experiments. It is frequently used in conjunction with other fluorescent tracers, most notably True Blue, for two-color neuronal mapping.[1][3] In this application, this compound stains the nucleus with a yellow fluorescence, while True Blue stains the cytoplasm blue.[3][4] Furthermore, this compound can be employed in a technique known as diaminobenzidine (DAB) photoconversion, which transforms the fluorescent signal into an electron-dense precipitate, enabling correlative light and electron microscopy.[1][2]

Mechanism of Action

This compound is a cell-permeant molecule that passively crosses the cell membrane. Once inside the cell, it translocates to the nucleus and binds to the minor groove of the DNA double helix. While it can bind to all nucleic acids, its fluorescence quantum yield is considerably increased upon binding to AT-rich regions of double-stranded DNA.[1][2] This property makes it a highly specific stain for nuclear DNA. The binding is non-intercalating, meaning it does not insert itself between the DNA base pairs, which minimizes its interference with DNA replication and other cellular processes in living cells.

Quantitative Data

The following table summarizes the key quantitative properties of this compound (Hoechst S769121).

PropertyValueReferences
CAS Number 74681-68-8[1][2]
Formal Name 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-benzenesulfonamide, trihydrochloride
Molecular Formula C₂₅H₂₅N₇O₂S · 3HCl
Molecular Weight 597.0 g/mol (hydrochloride salt); 651.01 g/mol (as cited by some suppliers)
Excitation Maximum (λex) 355 - 372 nm[1][3]
Emission Maximum (λem) 495 - 505 nm[1][2][3]
Solubility Soluble in water and DMSO[3][4]
Molar Extinction Coefficient (ε) Not readily available
Quantum Yield (Φ) Not readily available

Experimental Protocols

Fluorescence Microscopy Staining of Live Cells

This protocol provides a general guideline for staining the nuclei of live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

  • Live cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in complete cell culture medium or a suitable buffer (e.g., PBS, HBSS) to a final working concentration of 0.1–10 μg/mL.[1][2] A starting concentration of 1 µM is often recommended.

  • Cell Preparation: Aspirate the culture medium from the cells.

  • Staining: Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells at 37°C for 15 to 60 minutes, protected from light.[4] The optimal incubation time should be determined empirically.

  • Washing (Optional): For improved signal-to-noise ratio, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed culture medium or buffer.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue/green emission.

Fluorescence Microscopy Staining of Fixed Cells

This protocol is for staining the nuclei of fixed cells.

Materials:

  • This compound (Hoechst S769121) stock solution

  • Cells cultured on coverslips

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with the fixative solution for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If performing immunofluorescence for intracellular targets, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a staining solution of this compound in PBS (0.1–10 μg/mL). Add the staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope.

Flow Cytometry for DNA Content Analysis

This protocol outlines the use of this compound for analyzing DNA content by flow cytometry.

Materials:

  • This compound (Hoechst S769121) stock solution

  • Single-cell suspension

  • PBS

  • Fixation buffer (e.g., ice-cold 70% ethanol)

  • Staining buffer (e.g., PBS containing 1-5 µM this compound and RNase A)

  • Flow cytometer with a UV laser

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes (or store at -20°C).

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in the staining buffer. Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation. Collect the fluorescence emission using a filter appropriate for yellow fluorescence.

Visualizations

G cluster_injection Injection Site cluster_transport Retrograde Axonal Transport cluster_labeling Neuronal Labeling cluster_imaging Fluorescence Microscopy injection_site Target Brain Region uptake Tracer Uptake by Axon Terminals injection_site->uptake transport Transport to Cell Body uptake->transport cell_body Cell Body transport->cell_body nucleus Nucleus (this compound) cell_body->nucleus cytoplasm Cytoplasm (True Blue) cell_body->cytoplasm imaging Two-Color Imaging nucleus->imaging cytoplasm->imaging

Caption: Workflow for Two-Color Neuronal Retrograde Tracing.

G cluster_staining Fluorescence Labeling cluster_photoconversion Photoconversion cluster_product Reaction Product cluster_microscopy Correlative Microscopy staining Stain Cells with this compound dab_incubation Incubate with Diaminobenzidine (DAB) staining->dab_incubation illumination Illuminate with UV Light dab_incubation->illumination reaction Fluorescence-Induced DAB Oxidation illumination->reaction precipitate Electron-Dense Precipitate Formation reaction->precipitate lm Light Microscopy precipitate->lm em Electron Microscopy precipitate->em

Caption: DAB Photoconversion for Correlative Light and Electron Microscopy.

Advanced Applications

Retrograde Neuronal Tracing

This compound is a valuable tool for mapping neuronal circuits.[1] When injected into a specific brain region, it is taken up by axon terminals and transported retrogradely to the neuronal cell body. This allows researchers to identify the origins of neuronal projections to the injection site. For two-color mapping, it is often co-injected with a tracer like True Blue, which labels the cytoplasm, providing a clear distinction between the nucleus and the rest of the neuron.[3][4]

Detailed Protocol for Retrograde Tracing:

  • Tracer Preparation: Prepare a 1-2% (w/v) solution of this compound in sterile distilled water or saline.

  • Animal Surgery: Anesthetize the animal and perform stereotaxic surgery to target the brain region of interest.

  • Injection: Using a microsyringe or glass micropipette, inject a small volume (e.g., 50-200 nL) of the this compound solution into the target region.

  • Survival Period: Allow for a survival period of 2-7 days to permit retrograde transport of the dye.

  • Perfusion and Tissue Processing: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and process it for cryosectioning or vibratome sectioning.

  • Imaging: Mount the brain sections and visualize the retrogradely labeled neurons using a fluorescence microscope.

Diaminobenzidine (DAB) Photoconversion

This technique allows for the ultrastructural localization of fluorescently labeled structures.[1][2] Upon intense illumination with its excitation wavelength, this compound generates reactive oxygen species that oxidize DAB into an insoluble, electron-dense polymer. This precipitate can then be visualized by both light and electron microscopy.

Detailed Protocol for DAB Photoconversion:

  • Fluorescent Labeling: Label the cells or tissue with this compound as described in the microscopy protocols.

  • Fixation: Fix the sample with a glutaraldehyde-containing fixative (e.g., 2.5% glutaraldehyde and 1% paraformaldehyde in cacodylate buffer).

  • DAB Incubation: Incubate the sample in a freshly prepared solution of DAB (0.5-1.5 mg/mL) in buffer.

  • Photoconversion: Place the sample on a microscope slide and illuminate the region of interest with a high-intensity UV light source until a visible brown precipitate forms.

  • Post-fixation and Processing for Electron Microscopy: Post-fix the sample with osmium tetroxide, dehydrate, and embed in resin for ultramicrotomy.

  • Imaging: Examine the ultrathin sections with a transmission electron microscope to visualize the electron-dense precipitate at the subcellular level.

Conclusion

This compound (Hoechst S769121) is a versatile and robust fluorescent probe for nuclear staining in a wide array of biological applications. Its strong DNA binding, significant fluorescence enhancement, and compatibility with both live and fixed cells make it an indispensable tool for researchers. Its utility in advanced techniques such as multi-color neuronal tracing and correlative light and electron microscopy further underscores its importance in modern cell biology and neuroscience. Careful optimization of staining conditions is crucial for achieving high-quality and reproducible results.

References

An In-depth Technical Guide to the DNA Binding Properties of Hoechst S769121 (Nuclear Yellow)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst S769121, also known as Nuclear Yellow, is a cell-permeant, yellow-emitting fluorescent dye that serves as a valuable tool for researchers studying cellular and molecular processes.[1][2][3][4] As a member of the Hoechst family of bis-benzimide dyes, it exhibits a strong affinity for the minor groove of double-stranded DNA (dsDNA), with a notable preference for adenine-thymine (AT)-rich regions.[1][3][5][6] This binding event is accompanied by a significant enhancement of its fluorescence emission, making it a sensitive probe for DNA visualization and quantification in various applications, including fluorescence microscopy, flow cytometry, and fluorometry.[1][3][7] This technical guide provides a comprehensive overview of the DNA binding properties of Hoechst S769121, including its mechanism of action, available quantitative data for the Hoechst dye family, and detailed protocols for key experimental techniques used to characterize these interactions.

Core Mechanism of DNA Binding

Hoechst S769121, like other Hoechst dyes, functions as a minor groove binder. This non-intercalating mode of interaction means the dye fits snugly into the minor groove of the DNA double helix, primarily at sequences rich in AT base pairs.[5][8] The specificity for AT-rich regions is a hallmark of this class of dyes. Upon binding, the dye's fluorescence quantum yield increases substantially, a phenomenon attributed to the rigidization of the molecule and protection from solvent quenching.[5]

Signaling Pathways and Logical Relationships

The interaction of Hoechst S769121 with DNA is a direct physical binding event and does not directly modulate specific signaling pathways in the way a transcription factor or a signaling molecule would. However, its application in cellular studies can help elucidate various signaling pathways by enabling the visualization and quantification of nuclear changes, such as apoptosis-induced nuclear condensation or alterations in DNA content during the cell cycle.

Logical Relationship of Hoechst S769121 DNA Binding S769121 Hoechst S769121 (Free in solution) Complex Hoechst S769121-DNA Complex S769121->Complex Binding DNA AT-rich Minor Groove of dsDNA DNA->Complex Fluorescence Enhanced Yellow Fluorescence Complex->Fluorescence Results in

Caption: Logical flow of Hoechst S769121 binding to DNA and subsequent fluorescence.

Quantitative Data Presentation

Table 1: Binding Affinity of Hoechst 33258 to DNA

Binding ModeDissociation Constant (Kd)Target
High-affinity (Specific)~1-10 nMAT-rich sequences (e.g., AAA/TTT) in the minor groove
Low-affinity (Non-specific)~1000 nMDNA sugar-phosphate backbone

Data is for Hoechst 33258 and serves as an estimate for the Hoechst dye family.[5]

Table 2: Physicochemical and Spectral Properties of Hoechst S769121

PropertyValue
Molecular Weight~596.96 g/mol [9]
Excitation Maximum (Bound)~372 nm[9]
Emission Maximum (Bound)~504 nm[9]
SolubilityWater, DMSO

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the DNA binding properties of Hoechst S769121. Below are methodologies for key experiments.

Fluorescence Titration to Determine Binding Affinity

This method relies on the increase in fluorescence intensity of Hoechst S769121 upon binding to DNA. By titrating a fixed concentration of the dye with increasing concentrations of DNA, a binding curve can be generated to determine the dissociation constant (Kd).

Materials:

  • Hoechst S769121 stock solution (in DMSO or water)

  • DNA stock solution (e.g., calf thymus DNA or a specific AT-rich oligonucleotide)

  • Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Fluorometer and cuvettes

Protocol:

  • Prepare a working solution of Hoechst S769121 in the binding buffer at a concentration where the fluorescence is measurable but not saturated (e.g., 1 µM).

  • Prepare a series of DNA dilutions in the binding buffer.

  • To a cuvette, add the Hoechst S769121 working solution.

  • Measure the initial fluorescence intensity (excitation at ~372 nm, emission at ~504 nm).

  • Add small aliquots of the DNA stock solution to the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence intensity after each addition until the fluorescence signal saturates.

  • Correct the fluorescence data for dilution.

  • Plot the change in fluorescence as a function of the DNA concentration.

  • Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.

Workflow for Fluorescence Titration Experiment cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Dye Prepare Hoechst S769121 Working Solution Start Measure Initial Fluorescence of Dye Prep_Dye->Start Prep_DNA Prepare DNA Serial Dilutions Titrate Titrate with DNA and Measure Fluorescence Prep_DNA->Titrate Start->Titrate Saturate Continue until Saturation Titrate->Saturate Repeat Correct Correct for Dilution Saturate->Correct Plot Plot ΔF vs. [DNA] Correct->Plot Fit Fit Data to Binding Model Plot->Fit Result Determine Kd Fit->Result Stopped-Flow Experimental Setup for Kinetic Analysis Syringe1 Syringe 1 Hoechst S769121 Mixer Mixing Chamber Syringe1->Mixer Syringe2 Syringe 2 DNA Syringe2->Mixer FlowCell Observation Cell Mixer->FlowCell Detector Fluorescence Detector FlowCell->Detector Fluorescence Signal Stop Stopping Syringe FlowCell->Stop

References

An In-depth Technical Guide to the Spectral Properties of Nuclear Yellow Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, fluorescent dye that serves as a powerful tool in cellular and molecular biology.[1][2][3] It belongs to the family of Hoechst dyes, which are characterized by their strong affinity for DNA.[4][5] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use and characterization, and visual representations of key workflows.

This compound is a bis-benzimide derivative that selectively binds to the minor groove of double-stranded DNA, with a particular preference for adenine-thymine (A-T) rich regions.[2][4][5] This interaction with DNA leads to a significant enhancement of its fluorescence, making it an excellent stain for visualizing cell nuclei in both live and fixed cells.[2][5] Its applications are diverse, ranging from fluorescence microscopy and flow cytometry to neuronal tracing when used in conjunction with other tracers like True Blue.[6][7]

Core Spectral Properties

The utility of this compound as a fluorescent probe is defined by its absorption and emission characteristics. Upon binding to DNA, its spectral properties are significantly enhanced. The key spectral parameters are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~355 - 372 nmVaries slightly depending on the source. Upon binding to DNA, the excitation maximum is approximately 372 nm.[8]
Emission Maximum (λem) ~495 - 504 nmVaries slightly depending on the source. The emission maximum when bound to DNA is approximately 504 nm.[8]
Molar Absorptivity (ε) Not explicitly reported for this compound.For a related Hoechst dye (33342), the molar extinction coefficient in methanol is 47,000 M⁻¹cm⁻¹.[9] A detailed protocol for determining this value is provided in Section 4.2.
Fluorescence Quantum Yield (Φ) Not explicitly reported for this compound.The fluorescence quantum yield of Hoechst dyes increases significantly upon binding to DNA. For the related Hoechst 33258, the quantum yield increases from 0.02 (free) to 0.58 (DNA-bound).[10][11] A detailed protocol for determining this value is provided in Section 4.3.
Solvent/Environmental Effects The fluorescence intensity of Hoechst dyes is known to increase with the pH of the solvent.[5][12] The binding to DNA and the resulting hydrophobic environment within the DNA minor groove dramatically enhance the fluorescence quantum yield by reducing non-radiative decay pathways.[13]

Mechanism of Action and DNA Interaction

This compound's primary mechanism of action involves its binding to the minor groove of double-stranded DNA. This interaction is non-intercalative and shows a preference for sequences rich in adenine and thymine. The binding is thought to be driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. Upon binding, the dye molecule becomes more rigid and is shielded from the aqueous environment, which leads to a significant increase in its fluorescence quantum yield.

Experimental Protocols

General Protocol for Staining Cells with this compound

This protocol provides a general guideline for staining both suspension and adherent cells. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Cells (suspension or adherent)

  • Centrifuge (for suspension cells)

  • Fluorescence microscope or flow cytometer

Procedure for Suspension Cells:

  • Harvest cells by centrifugation.

  • Wash the cell pellet once with PBS.

  • Resuspend the cells in PBS or serum-free medium at a suitable density (e.g., 1 x 10⁶ cells/mL).

  • Add the this compound working solution to the cell suspension. The final concentration typically ranges from 0.1 to 10 µg/mL.[2]

  • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.

  • Centrifuge the cells and remove the supernatant.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS or an appropriate buffer for analysis.

  • Analyze the stained cells using a fluorescence microscope or flow cytometer with appropriate filter sets (e.g., excitation around 360 nm and emission around 500 nm).

Procedure for Adherent Cells:

  • Grow adherent cells on coverslips or in culture dishes.

  • Remove the culture medium.

  • Wash the cells twice with PBS.

  • Add the this compound working solution (in PBS or serum-free medium) to the cells, ensuring the entire surface is covered.

  • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution.

  • Wash the cells twice with PBS.

  • Add fresh PBS or mounting medium for imaging.

  • Visualize the stained cells using a fluorescence microscope.

G cluster_suspension Suspension Cells cluster_adherent Adherent Cells Harvest Harvest Cells (Centrifugation) Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend in PBS/Medium Wash1->Resuspend AddDye1 Add this compound Resuspend->AddDye1 Incubate1 Incubate (15-60 min) AddDye1->Incubate1 Wash2 Wash with PBS (2x) Incubate1->Wash2 Analyze1 Analyze (Microscopy/Flow Cytometry) Wash2->Analyze1 Wash3 Wash with PBS AddDye2 Add this compound Wash3->AddDye2 Incubate2 Incubate (15-60 min) AddDye2->Incubate2 Wash4 Wash with PBS (2x) Incubate2->Wash4 Analyze2 Analyze (Microscopy) Wash4->Analyze2

Workflow for staining suspension and adherent cells with this compound.

Protocol for Determining Molar Absorptivity (Extinction Coefficient)

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.

Materials:

  • This compound dye (solid)

  • High-purity solvent (e.g., DMSO, water, or buffer)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution of known molarity.

  • Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations. The absorbance of the most concentrated solution should ideally be below 1.0 to ensure linearity.

  • Measure Absorbance:

    • Set the spectrophotometer to scan a range of wavelengths to determine the absorption maximum (λmax).

    • Set the spectrophotometer to the λmax.

    • Blank the spectrophotometer using the solvent.

    • Measure the absorbance of each dilution at λmax.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

    • The data should yield a straight line passing through the origin.

    • Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

G PrepStock Prepare Stock Solution (Known Concentration) PrepDilutions Prepare Serial Dilutions PrepStock->PrepDilutions MeasureAbs Measure Absorbance at λmax PrepDilutions->MeasureAbs PlotData Plot Absorbance vs. Concentration MeasureAbs->PlotData LinReg Perform Linear Regression PlotData->LinReg CalcEpsilon Slope = Molar Absorptivity (ε) LinReg->CalcEpsilon

Workflow for determining the molar absorptivity of a fluorescent dye.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound solution (test sample)

  • Quantum yield standard with similar absorption/emission properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

  • Solvent

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both the this compound (test) and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of both the test and standard solutions at the chosen excitation wavelength.

  • Measure Fluorescence Emission Spectra:

    • Excite both the test and standard solutions at the same wavelength.

    • Record the fluorescence emission spectra over the entire emission range for both solutions.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the test (A_test) and the standard (A_std).

    • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (I_test / I_std) * (Abs_std / Abs_test) * (n_test² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • Abs is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent (if different solvents are used; if the same solvent is used, this term cancels out)

G PrepSolutions Prepare Dilute Solutions (Test & Standard) MeasureAbs Measure Absorbance at Excitation Wavelength PrepSolutions->MeasureAbs MeasureFluor Measure Fluorescence Emission Spectra PrepSolutions->MeasureFluor CalculateQY Calculate Quantum Yield (Relative to Standard) MeasureAbs->CalculateQY IntegrateSpectra Integrate Emission Spectra MeasureFluor->IntegrateSpectra IntegrateSpectra->CalculateQY

Workflow for determining the relative fluorescence quantum yield.

Conclusion

This compound (Hoechst S769121) is a valuable fluorescent probe for nuclear staining due to its specific binding to DNA and the resulting enhancement of its fluorescence. This guide has provided a detailed overview of its known spectral properties and presented standardized protocols for its application in cell staining and for the experimental determination of its molar absorptivity and fluorescence quantum yield. By following these methodologies, researchers can effectively utilize and characterize this compound in their specific experimental contexts, contributing to advancements in cellular imaging and analysis.

References

An In-depth Technical Guide to Nuclear Yellow (Hoechst S769121) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Nuclear Yellow, also known by its chemical name Hoechst S769121, is a cell-permeant fluorescent dye that serves as a powerful tool in cellular and molecular biology.[1][2] This bis-benzimide compound exhibits a strong affinity for DNA, specifically binding to the adenine-thymine (AT)-rich regions within the minor groove of the DNA double helix.[1] This binding event leads to a significant enhancement of its fluorescence, making it an excellent probe for visualizing cell nuclei in both live and fixed cells.[1] Its utility extends across various applications, including fluorescence microscopy, flow cytometry, and neuronal tracing. This guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols, and visual representations of its application workflows.

Core Properties and Spectral Characteristics

This compound is characterized by its yellow fluorescence emission upon binding to DNA. It is excitable by ultraviolet (UV) light and demonstrates a notable Stokes shift, which is advantageous in multicolor imaging experiments by minimizing spectral overlap. The key spectral and physical properties are summarized in the table below.

Data Presentation: Quantitative Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex) ~355 - 372 nm[2][3][4]
Emission Maximum (λem) ~495 - 504 nm[2][3][5]
Molecular Formula C25H25N7O2S · 3HCl[3]
Molecular Weight 597.0 g/mol (trihydrochloride)[3]
Solubility Soluble in water and DMSO[2][3]
Quantum Yield (Φ) Not readily available in public domain
Molar Extinction Coefficient (ε) Not readily available in public domain

Mechanism of Action and Applications

This compound's mechanism of action relies on its ability to traverse the cell membrane of both live and fixed cells and subsequently bind to DNA. The fluorescence of unbound this compound is relatively low; however, upon intercalation into the minor groove of AT-rich DNA sequences, its quantum yield increases substantially, resulting in bright yellow fluorescence localized to the nucleus.[1]

This property makes this compound a versatile tool for a range of applications:

  • Nuclear Counterstaining: In fluorescence microscopy, it is widely used to visualize the nuclei of cells, providing a clear demarcation of this organelle in relation to other stained cellular components.

  • DNA Content Analysis: In flow cytometry, the intensity of this compound fluorescence is proportional to the DNA content, enabling the analysis of the cell cycle and ploidy.[1]

  • Neuronal Tracing: It is frequently used in neuroscience as a retrograde tracer, often in combination with other tracers like True Blue, for two-color neuronal mapping.[1][6]

  • Photoconversion: this compound can be utilized to photoconvert diaminobenzidine (DAB) into an electron-dense product, which is valuable for correlative light and electron microscopy.[1]

Experimental Protocols

The following are detailed methodologies for the application of this compound in fluorescence microscopy and flow cytometry. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.

Fluorescence Microscopy Staining Protocol

This protocol outlines the steps for staining the nuclei of adherent cells grown on coverslips.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed cell staining

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed cell staining

  • Cell culture medium

  • Coverslips with adherent cells

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure for Live Cell Staining:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound in cell culture medium or PBS. A final concentration ranging from 0.1 to 10 µg/mL is recommended.[1] Start with a concentration of 1 µg/mL and optimize as needed.

  • Staining: Remove the cell culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells, ensuring the coverslip is fully submerged.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS or fresh cell culture medium.

  • Imaging: Mount the coverslip on a microscope slide with a drop of PBS or mounting medium. Image the cells using a fluorescence microscope equipped with a UV excitation source and a filter set appropriate for detecting yellow fluorescence.

Procedure for Fixed Cell Staining:

  • Cell Culture and Fixation: Grow cells on coverslips as described above. Remove the culture medium and wash with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended): If other intracellular targets are being stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Add the this compound staining solution (0.1-10 µg/mL in PBS) to the fixed cells.

  • Incubation: Incubate for 10-20 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount and image the cells as described for live-cell staining.

Fluorescence_Microscopy_Workflow cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining live_start Start with Live Cells live_wash1 Wash with PBS live_start->live_wash1 live_stain Add this compound (0.1-10 µg/mL) live_wash1->live_stain live_incubate Incubate 15-30 min live_stain->live_incubate live_wash2 Wash with PBS live_incubate->live_wash2 live_image Image live_wash2->live_image fixed_start Start with Cultured Cells fixed_fix Fix with 4% PFA fixed_start->fixed_fix fixed_wash1 Wash with PBS fixed_fix->fixed_wash1 fixed_perm Permeabilize (0.1% Triton X-100) fixed_wash1->fixed_perm fixed_wash2 Wash with PBS fixed_perm->fixed_wash2 fixed_stain Add this compound (0.1-10 µg/mL) fixed_wash2->fixed_stain fixed_incubate Incubate 10-20 min fixed_stain->fixed_incubate fixed_wash3 Wash with PBS fixed_incubate->fixed_wash3 fixed_image Image fixed_wash3->fixed_image

Fluorescence Microscopy Workflow for this compound Staining.
Flow Cytometry Staining Protocol

This protocol describes the staining of a single-cell suspension for DNA content analysis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 70% cold ethanol)

  • RNase A solution (optional)

  • Flow cytometry tubes

  • Flow cytometer with UV laser

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, use trypsinization. Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in PBS.

  • Fixation: While vortexing gently, add the cell suspension dropwise into ice-cold 70% ethanol. This should be done to a final ethanol concentration of at least 70%. Incubate on ice for at least 30 minutes (or store at -20°C).

  • Washing: Centrifuge the fixed cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.

  • RNase Treatment (Optional): To ensure that only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial for accurate cell cycle analysis.

  • Staining: Centrifuge the cells and resuspend the pellet in this compound staining solution (0.1-10 µg/mL in PBS).

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for excitation. Collect the fluorescence emission using a filter appropriate for yellow fluorescence (e.g., a 525/50 nm bandpass filter).

Flow_Cytometry_Workflow start Start with Single-Cell Suspension fixation Fix with Cold 70% Ethanol start->fixation wash1 Wash with PBS (x2) fixation->wash1 rnase RNase A Treatment (Optional) wash1->rnase stain Stain with this compound (0.1-10 µg/mL) rnase->stain incubation Incubate 15-30 min stain->incubation analysis Analyze on Flow Cytometer incubation->analysis

Flow Cytometry Workflow for DNA Content Analysis.

Logical Relationships in Experimental Design

The choice between live and fixed cell staining protocols depends on the experimental goals. Live-cell imaging with this compound allows for the dynamic tracking of nuclear morphology in real-time, while fixed-cell staining is often part of immunofluorescence protocols to provide a nuclear counterstain alongside the visualization of other cellular targets.

Logical_Relationship exp_goal Experimental Goal live_imaging Dynamic Nuclear Tracking exp_goal->live_imaging fixed_imaging Nuclear Counterstaining (e.g., Immunofluorescence) exp_goal->fixed_imaging live_protocol Live Cell Protocol live_imaging->live_protocol fixed_protocol Fixed Cell Protocol fixed_imaging->fixed_protocol

Decision Tree for Staining Protocol Selection.

Conclusion

This compound (Hoechst S769121) is a robust and versatile fluorescent probe for nuclear staining in a variety of cell-based assays. Its cell permeability and strong DNA binding make it suitable for both live and fixed-cell applications. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound to obtain high-quality data in their studies of cellular structure and function. Further optimization of the provided protocols may be necessary to achieve the best results for specific experimental systems.

References

An In-depth Technical Guide to the Cell Permeability of Nuclear Yellow Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nuclear Yellow (Hoechst S769121), a cell-permeant, yellow-emitting fluorescent dye utilized for staining DNA in both live and fixed cells. The document details its mechanism of action, cell permeability characteristics, and provides established protocols for its application in various research contexts.

Introduction to this compound (Hoechst S769121)

This compound is a member of the Hoechst family of bisbenzimide dyes, which are renowned for their specificity in binding to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][2][3] This interaction leads to a significant enhancement of its fluorescence, making it an excellent probe for visualizing cell nuclei. Its cell-permeant nature allows for the staining of live cells without the need for fixation and permeabilization, a crucial feature for dynamic cellular studies.[4][5]

This compound is frequently employed in fluorescence microscopy, flow cytometry, and as a retrograde neuronal tracer.[3][6][7] When used in conjunction with other tracers like True Blue, it facilitates two-color neuronal mapping by staining the nucleus yellow while the other tracer marks the cytoplasm in a different color.[6][7]

Physicochemical and Spectral Properties

A clear understanding of the physicochemical and spectral properties of this compound is essential for its effective application.

PropertyValueReference(s)
Synonym Hoechst S769121[5]
Molecular Weight 651.01 g/mol
Appearance Light yellow powder
Solubility Water, DMSO
Excitation Maximum (DNA-bound) 355 nm
Emission Maximum (DNA-bound) 495 nm[5]

Mechanism of Action and Cell Permeability

The utility of this compound as a live-cell stain is fundamentally dependent on its ability to traverse the cell membrane and accumulate in the nucleus.

Mechanism of Cellular Uptake and Nuclear Localization

The precise mechanism of this compound's entry into live cells is not extensively detailed in the available literature. However, based on the behavior of other Hoechst dyes, it is presumed to passively diffuse across the plasma and nuclear membranes.[5] The lipophilicity of the molecule is a key determinant of its permeability. Once inside the cell, it preferentially binds to the A-T rich regions within the minor groove of the DNA helix. This binding event is accompanied by a significant increase in its fluorescence quantum yield, resulting in bright, localized staining of the nucleus.

cluster_extracellular Extracellular Space cluster_cell Cell NY_ext This compound Cell_Membrane Cell Membrane Cytoplasm NY_ext->Cell_Membrane:f1 Passive Diffusion Nuclear_Membrane Nuclear Membrane Nucleoplasm Cell_Membrane:f1->Nuclear_Membrane:f1 Translocation DNA dsDNA (A-T rich regions) Nuclear_Membrane:f1->DNA Binding to Minor Groove

Mechanism of this compound uptake and DNA binding.
Comparison with Other Hoechst Dyes

Cytotoxicity

The cytotoxicity of a fluorescent probe is a critical consideration, especially in live-cell imaging and long-term studies. Generally, Hoechst dyes are considered to have minimal toxicity to cells, particularly when used at low concentrations.[5][8] This low cytotoxicity is a significant advantage over other DNA stains like DAPI, which is more toxic and less permeable to live cells.[9] However, it is always recommended to determine the optimal, lowest effective concentration for each cell type and experimental condition to minimize any potential cytotoxic effects. Specific IC50 values for this compound are not widely reported.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in various applications. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental setup.

Live Cell Imaging

This protocol is suitable for the visualization of nuclei in living cells.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or in imaging-compatible plates

Procedure:

  • Prepare a working solution of this compound in complete cell culture medium. A final concentration between 0.5 and 5 µM is a good starting point.

  • Remove the existing culture medium from the cells.

  • Add the this compound-containing medium to the cells.

  • Incubate the cells for 15 to 60 minutes at 37°C. The optimal incubation time will vary depending on the cell type.

  • (Optional) Wash the cells twice with pre-warmed PBS to remove unbound dye and reduce background fluorescence.

  • Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~355 nm, Emission: ~495 nm).

Fixed Cell Staining

This protocol is for staining the nuclei of cells that have been previously fixed.

Materials:

  • This compound stock solution

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fixed cells on coverslips or slides

Procedure:

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound in PBS. A concentration of 0.5 to 2 µg/mL is typically used.[1][2]

  • Incubate the cells with the this compound solution for at least 15 minutes at room temperature, protected from light.[1][2]

  • Wash the cells twice with PBS.

  • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Retrograde Neuronal Tracing

This compound can be used as a retrograde tracer to map neuronal connections.[10][11][12]

Materials:

  • This compound solution (typically a higher concentration, e.g., 1-2% in sterile saline or buffer)

  • Stereotaxic apparatus

  • Microsyringe or micropipette

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Using a stereotaxic apparatus, precisely inject a small volume of the concentrated this compound solution into the target brain region.

  • Allow for a survival period of several days to a week to permit retrograde transport of the dye to the neuronal cell bodies.

  • Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and prepare tissue sections for fluorescence microscopy.

  • Visualize the retrogradely labeled neurons using a fluorescence microscope with the appropriate filter set for this compound.

Experimental Workflow and Logical Relationships

The general workflow for using this compound involves several key steps, from sample preparation to data acquisition and analysis.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Start Start: Experimental Design Cell_Culture Cell Culture / Animal Preparation Start->Cell_Culture Reagent_Prep Prepare this compound Working Solution Start->Reagent_Prep Staining_Step Incubate Cells with this compound Cell_Culture->Staining_Step Reagent_Prep->Staining_Step Wash_Step Wash to Remove Unbound Dye (Optional) Staining_Step->Wash_Step Imaging Fluorescence Microscopy / Flow Cytometry Wash_Step->Imaging Data_Analysis Image/Data Analysis Imaging->Data_Analysis End End: Interpretation of Results Data_Analysis->End

References

Nuclear Yellow (Hoechst S769121): An In-depth Technical Guide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow, also known by its Hoechst designation S769121, is a cell-permeant fluorescent dye that serves as a powerful tool for the visualization and analysis of nuclear dynamics in live and fixed cells.[1][2] Its ability to selectively bind to DNA and emit a bright yellow fluorescence upon excitation makes it an invaluable probe in a multitude of applications, ranging from basic cell biology research to high-content screening in drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectral properties, detailed experimental protocols, and key applications to facilitate its effective use in a research setting.

Core Properties and Mechanism of Action

This compound is a bis-benzimidazole derivative that exhibits a strong affinity for the minor groove of double-stranded DNA, with a particular preference for adenine-thymine (A-T) rich regions.[2][3] The dye is cell-permeant, allowing for the staining of live cells without the need for fixation and permeabilization. Upon binding to DNA, this compound undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright and localized signal within the cell nucleus.[2] This fluorogenic nature minimizes background fluorescence from unbound dye, providing a high signal-to-noise ratio for clear imaging.

G cluster_mechanism Mechanism of Action of this compound A This compound (Cell-Permeant) B Crosses Cell Membrane A->B C Enters Nucleus B->C D Binds to A-T rich regions of dsDNA minor groove C->D E Fluorescence Enhancement D->E F Yellow Fluorescence Emission E->F

Caption: Mechanism of this compound binding to DNA and subsequent fluorescence.

Quantitative Data

The following table summarizes the key spectral and physical properties of this compound. It is important to note that the exact excitation and emission maxima can be influenced by the local microenvironment and the instrument used for measurement.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValue
Chemical Name Hoechst S769121
CAS Number 74681-68-8
Molecular Weight ~597.0 g/mol (trihydrochloride salt)[1]
Excitation Maximum (λex) ~355 - 372 nm[1][4]
Emission Maximum (λem) ~495 - 505 nm[1][2][3]
Solubility Soluble in water and DMSO[3][5]
Quantum Yield Data not readily available
Photostability Data not readily available

Experimental Protocols

Live Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or water)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live cell imaging compatible plates or dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for this compound)

Protocol:

  • Cell Seeding: Plate cells on the imaging vessel and culture until they reach the desired confluency.

  • Staining Solution Preparation: On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium or a buffered salt solution like PBS or HBSS. A typical starting concentration is between 0.1 to 10 µg/mL.[2]

  • Cell Staining: Remove the existing culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 5 to 15 minutes at 37°C, protected from light.[6] Incubation times may need to be optimized for different cell lines.

  • Washing (Optional): For dyes with high binding affinity like this compound, a washing step can improve the signal-to-noise ratio.[6] Gently remove the staining solution and wash the cells two to three times with pre-warmed medium or PBS.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of this compound.

G cluster_workflow Live Cell Staining Workflow A 1. Seed Cells B 2. Prepare Staining Solution (0.1-10 µg/mL) A->B C 3. Incubate Cells (5-15 min at 37°C) B->C D 4. Wash Cells (Optional) C->D E 5. Acquire Images D->E

Caption: A generalized workflow for staining live cells with this compound.

Cytotoxicity Assay

This protocol outlines a method to assess cytotoxicity by measuring the integrity of the cell membrane. In this context, this compound can be used to stain the nuclei of all cells, while a membrane-impermeant dye like Propidium Iodide would stain only the dead cells. Alternatively, changes in nuclear morphology indicative of cytotoxicity, such as chromatin condensation, can be observed with this compound alone.

Materials:

  • Cells cultured in a 96-well plate

  • Test compounds at various concentrations

  • This compound staining solution

  • (Optional) A membrane-impermeant nuclear stain (e.g., Propidium Iodide)

  • Automated imaging system or fluorescence plate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and include appropriate positive and negative controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Staining: Add this compound to all wells at a final concentration that provides clear nuclear staining. If using a counterstain, add it according to its protocol.

  • Incubation: Incubate for the recommended time for the dye(s) to stain the cells.

  • Image Acquisition and Analysis:

    • Microscopy-based: Acquire images using an automated fluorescence microscope. The total number of cells can be determined by counting the this compound-stained nuclei. The number of dead cells can be counted if a viability counterstain is used. Cytotoxicity is expressed as the percentage of dead cells relative to the total number of cells.

    • Plate Reader-based: If assessing general cell viability through cell number, the total fluorescence intensity from this compound can be measured. A decrease in fluorescence intensity would correlate with a reduction in cell number due to cytotoxicity.

Applications in Research and Drug Development

This compound's properties make it a versatile tool for various applications:

  • Cell Counting and Proliferation: The specific nuclear staining allows for accurate automated cell counting in high-content screening and for monitoring cell proliferation over time.

  • Apoptosis and Cell Health Assessment: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, can be readily visualized with this compound.

  • Neuronal Tracing: It is frequently used in neuroscience as a retrograde tracer, often in combination with other tracers like True Blue, for two-color neuronal mapping.[1][2][5]

  • Flow Cytometry: this compound can be used to measure DNA content in both live and fixed cells for cell cycle analysis.[2]

  • Microscopy: It can be used to photoconvert diaminobenzidine (DAB) into an electron-dense product for correlative light and electron microscopy.[1][2]

Considerations and Best Practices

  • Phototoxicity and Photobleaching: As with any fluorescent dye, prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching. To minimize these effects, use the lowest possible excitation power and exposure times that provide a sufficient signal.

  • Concentration Optimization: The optimal staining concentration can vary between cell types. It is recommended to perform a titration to find the lowest concentration that gives a clear signal without inducing cytotoxic effects.

  • Filter Selection: Ensure that the fluorescence microscope is equipped with the appropriate filter sets to maximize the signal from this compound while minimizing bleed-through from other fluorophores in multi-color experiments.

  • Storage and Handling: Store the this compound stock solution at -20°C and protect it from light.[5] When preparing working solutions, avoid repeated freeze-thaw cycles.

References

An In-depth Technical Guide to the Discovery and History of Hoechst Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst dyes, a family of fluorescent stains integral to cellular and molecular biology. We will delve into their historical discovery, detailed chemical and spectral properties, mechanism of action, and provide established experimental protocols for their application in modern research.

Discovery and Historical Development

The story of Hoechst dyes begins in the early 1970s at the German pharmaceutical and chemical company, Hoechst AG.[1][2] Originally synthesized by chemists Helmut Loewe and Josef Urbanietz, these bisbenzimidazole derivatives were initially investigated as potential antimalarial agents.[3] The numbering of these compounds, such as the widely recognized Hoechst 33258 and Hoechst 33342, corresponds to the sequential numbering system used by Hoechst AG for all their synthesized compounds.[4]

While their efficacy as antimalarial drugs was not pursued, their unique fluorescent properties soon captured the attention of the scientific community. In 1973, Samuel A. Latt recognized the potential of Hoechst 33258 for cytogenetic applications, demonstrating its ability to detect DNA replication in human metaphase chromosomes.[3] This marked a pivotal shift in the application of these dyes from chemotherapy to a vital tool in cell biology.

A significant advancement came in 1977 with the introduction of Hoechst 33342 by Dorothee J. Arndt-Jovin and Thomas M. Jovin.[3] The addition of an ethyl group to the chemical structure of Hoechst 33342 enhanced its lipophilicity, making it more permeable to the cell membranes of living cells compared to its predecessor, Hoechst 33258.[1][3] This property opened the door for real-time imaging of nuclear dynamics in living cells without significant cytotoxicity.[3]

Hoechst AG, founded in 1863, has a rich history in the chemical and pharmaceutical industry, with notable contributions to the development of dyes and drugs.[5][6][7] The company's expertise in dye chemistry, stemming from the late 19th century, provided the fertile ground for the serendipitous discovery and subsequent development of these invaluable fluorescent probes.[6] Over the decades, Hoechst AG underwent several mergers and transformations, eventually becoming part of the Sanofi-Aventis pharmaceutical group.[5][7]

Chemical and Spectral Properties

Hoechst dyes are a family of blue fluorescent dyes with a bisbenzimidazole core structure. The most commonly used variants are Hoechst 33258, Hoechst 33342, and Hoechst 34580.[1][4] Their fluorescence is significantly enhanced upon binding to the minor groove of DNA, a characteristic that makes them excellent nuclear stains.[1]

Quantitative Data Summary
DyeExcitation Max (DNA-bound)Emission Max (DNA-bound)Quantum Yield (in PVA)Molar Extinction Coefficient (ε)
Hoechst 33258 ~352 nm~461 nm~0.7446,000 cm⁻¹M⁻¹
Hoechst 33342 ~350 nm~461 nmNot widely reportedNot widely reported
Hoechst 34580 ~371-380 nm~438-440 nmNot widely reportedNot widely reported

Note: Spectral properties can vary slightly depending on the solvent and binding substrate.

Mechanism of Action and DNA Binding

Hoechst dyes are minor groove binders, with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[4] The binding is non-intercalative, meaning the dye molecules fit into the minor groove without separating the DNA base pairs.[8] This specific interaction is responsible for the significant increase in fluorescence quantum yield upon binding. In their unbound state in aqueous solution, the dye molecules can undergo rotational relaxation, which dissipates the excitation energy non-radiatively.[1] When constrained within the DNA minor groove, this rotational freedom is restricted, leading to a dramatic increase in fluorescence emission.[1]

Mechanism of Hoechst Dye Fluorescence Enhancement.

Experimental Protocols

The following are detailed protocols for common applications of Hoechst dyes. It is important to optimize concentrations and incubation times for specific cell types and experimental conditions.

Staining of Live Cells for Fluorescence Microscopy

This protocol is particularly suited for Hoechst 33342 due to its high cell permeability.

Materials:

  • Hoechst 33342 stock solution (1 mg/mL in deionized water)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips or imaging dishes

Procedure:

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in pre-warmed cell culture medium.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C in a humidified incubator, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., DAPI filter set).

Live_Cell_Staining_Workflow A Culture cells on coverslips B Prepare Hoechst 33342 staining solution (1-5 µg/mL in medium) A->B C Replace culture medium with staining solution B->C D Incubate for 10-30 min at 37°C (protect from light) C->D E Wash cells twice with PBS or fresh medium D->E F Image with fluorescence microscope (UV excitation) E->F

Experimental workflow for live-cell staining.
Staining of Fixed Cells for Flow Cytometry

This protocol is suitable for both Hoechst 33258 and Hoechst 33342.

Materials:

  • Hoechst 33258 or Hoechst 33342 stock solution (1 mg/mL in deionized water)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Cell suspension

Procedure:

  • Cell Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.

  • Prepare Staining Solution: Dilute the Hoechst stock solution to a final working concentration of 1-10 µg/mL in PBS.

  • Cell Staining: Resuspend the cell pellet in the staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells directly by flow cytometry using a UV laser for excitation and a blue emission detector.

Fixed_Cell_Staining_Workflow_FCM A Harvest and wash cells B Fix cells in ice-cold 70% ethanol A->B C Wash cells with PBS B->C D Prepare Hoechst staining solution (1-10 µg/mL in PBS) C->D E Resuspend cells in staining solution D->E F Incubate for 15-30 min at room temperature (protect from light) E->F G Analyze by flow cytometry (UV laser) F->G

Experimental workflow for fixed-cell staining for flow cytometry.
Apoptosis Detection using Hoechst 33342 and Propidium Iodide (PI)

This dual-staining method allows for the differentiation between healthy, apoptotic, and necrotic cells.

Materials:

  • Hoechst 33342 stock solution (1 mg/mL in deionized water)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Binding Buffer (e.g., Annexin V Binding Buffer)

  • Cell suspension

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus.

  • Harvest and Wash: Harvest the cells and wash them with cold PBS.

  • Resuspend: Resuspend the cells in Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Hoechst 33342 to a final concentration of 1 µg/mL and PI to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.

    • Healthy cells: Blue nuclei (Hoechst 33342 positive), PI negative.

    • Early apoptotic cells: Condensed or fragmented blue nuclei (bright Hoechst 33342 staining), PI negative.

    • Late apoptotic/necrotic cells: Blue nuclei (Hoechst 33342 positive) and red nuclei (PI positive).

Apoptosis_Detection_Pathway cluster_staining Staining Profile Healthy Healthy Cell (Intact Membrane) Apoptotic Early Apoptotic Cell (Intact Membrane, Chromatin Condensation) Healthy->Apoptotic Apoptotic Stimulus Healthy_Stain Hoechst 33342: Positive (Blue) PI: Negative Healthy->Healthy_Stain Late_Apoptotic Late Apoptotic/Necrotic Cell (Compromised Membrane) Apoptotic->Late_Apoptotic Progression Apoptotic_Stain Hoechst 33342: Bright Positive (Condensed Blue) PI: Negative Apoptotic->Apoptotic_Stain Late_Apoptotic_Stain Hoechst 33342: Positive (Blue) PI: Positive (Red) Late_Apoptotic->Late_Apoptotic_Stain

References

An In-depth Technical Guide to Nuclear Yellow (Hoechst S769121): Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Yellow (Hoechst S769121) is a cell-permeant, fluorescent dye that serves as a powerful tool in cellular and molecular biology. This technical guide provides a comprehensive overview of its chemical properties, safety and handling protocols, and detailed experimental procedures for its application in fluorescence microscopy and flow cytometry. The mechanism of action, centered on its binding to the minor groove of adenine-thymine (A-T) rich regions of double-stranded DNA, is detailed. While this compound is primarily utilized as a nuclear counterstain for visualizing cellular structures, this guide also addresses its toxicological profile, including potential cytotoxicity and phototoxicity, and clarifies its role as a DNA-binding agent rather than a specific modulator of cellular signaling pathways.

Chemical and Physical Properties

This compound, scientifically known as Hoechst S769121, is a bis-benzimide fluorescent dye. Its key properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 74681-68-8
Molecular Formula C₂₅H₂₅N₇O₂S · 3HCl
Molecular Weight 597.0 g/mol
Appearance Solid
Solubility Soluble in water and DMSO
Excitation Maximum 355 nm
Emission Maximum 495 nm

Safety and Handling

Appropriate safety measures are crucial when handling this compound due to its DNA-binding nature, which suggests potential mutagenic and carcinogenic properties.

Hazard Identification

According to the Safety Data Sheet (SDS), Hoechst S769121 is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

Precautionary Measures
  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety goggles or face shield) when handling the compound.[2]

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at -20°C, protected from light.[3][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2]

Mechanism of Action

This compound's utility as a fluorescent stain stems from its specific interaction with DNA. The process is illustrated in the diagram below.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_nucleus Nucleus This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Cell Permeant Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Nuclear Membrane Nuclear Membrane Cytoplasm->Nuclear Membrane AT-Rich Region AT-Rich Region Nuclear Membrane->AT-Rich Region Binds to Minor Groove DNA DNA Bound this compound Bound this compound AT-Rich Region->Bound this compound Fluorescence Fluorescence Bound this compound->Fluorescence UV Excitation (355 nm)

Mechanism of this compound Action

This compound is a cell-permeant dye that readily crosses the cell and nuclear membranes.[5] In the nucleus, it binds to the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (A-T) rich sequences.[5] Upon binding to DNA, this compound undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, emitting a bright yellow fluorescence when excited by ultraviolet (UV) light.[4]

Experimental Protocols

The following are detailed protocols for common applications of this compound. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining of Live or Fixed Cells for Fluorescence Microscopy

This protocol is a general guideline for staining adherent or suspension cells.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Cell culture medium

  • Fluorescence microscope with appropriate filters for UV excitation and yellow emission

Protocol Workflow:

Start Start Prepare Cells Prepare Adherent or Suspension Cells Start->Prepare Cells Prepare Staining Solution Prepare Staining Solution (0.1-10 µg/mL in buffer/medium) Prepare Cells->Prepare Staining Solution Incubate Incubate Cells with Staining Solution (15-30 min at RT or 37°C) Prepare Staining Solution->Incubate Wash Wash Cells with PBS (2-3 times) Incubate->Wash Mount and Image Mount on Slides and Image with Fluorescence Microscope Wash->Mount and Image End End Mount and Image->End

Cell Staining Workflow

Detailed Steps:

  • Cell Preparation:

    • Adherent Cells: Grow cells on coverslips or in imaging-compatible plates.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in PBS or culture medium.

  • Staining Solution Preparation:

    • Dilute the this compound stock solution to a final working concentration of 0.1-10 µg/mL in PBS or cell culture medium. The optimal concentration should be determined for each cell type.[5]

  • Staining:

    • For adherent cells, remove the culture medium and add the staining solution.

    • For suspension cells, add the staining solution to the cell suspension.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with PBS or fresh culture medium to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Mount the coverslips on microscope slides or image the cells directly in the plate.

    • Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for UV excitation (around 355 nm) and yellow emission (around 495 nm).

DNA Content Analysis by Flow Cytometry

This compound can be used to analyze DNA content and determine cell cycle distribution.

Materials:

  • This compound (Hoechst S769121) stock solution

  • PBS

  • Fixation buffer (e.g., 70% ethanol, ice-cold)

  • Flow cytometer with a UV laser

Protocol Workflow:

Start Start Harvest Cells Harvest and Wash Cells Start->Harvest Cells Fix Cells Fix Cells with Cold 70% Ethanol Harvest Cells->Fix Cells Wash and Resuspend Wash and Resuspend in PBS Fix Cells->Wash and Resuspend Stain Cells Stain with this compound (1-10 µg/mL) Wash and Resuspend->Stain Cells Analyze Analyze on Flow Cytometer with UV Laser Stain Cells->Analyze End End Analyze->End

Flow Cytometry Workflow

Detailed Steps:

  • Cell Preparation:

    • Harvest approximately 1 x 10⁶ cells and wash them once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of PBS.

    • While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Pellet the fixed cells and wash once with PBS.

    • Resuspend the cells in PBS containing this compound at a final concentration of 1-10 µg/mL.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation.

    • Collect the fluorescence emission using a filter appropriate for yellow fluorescence.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Toxicology and Off-Target Effects

While this compound is a valuable research tool, its interaction with DNA raises toxicological concerns.

Cytotoxicity and Mutagenicity

As a DNA-binding agent, this compound has the potential to interfere with DNA replication and transcription, which can lead to cytotoxic and mutagenic effects.[6] While Hoechst dyes are generally considered to have lower toxicity than other DNA stains, they should still be handled with care as potential carcinogens.[6]

Phototoxicity

A significant concern with fluorescent DNA dyes like this compound is phototoxicity. Upon excitation with UV light, the dye can generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids. This can lead to cellular stress, apoptosis, and altered cell behavior, particularly in live-cell imaging experiments with prolonged or repeated exposure to UV light. Studies on the related Hoechst 33342 have demonstrated that it can cause apoptosis under time-lapse microscopy conditions.[7]

Effects on Cellular Signaling

Currently, there is no evidence to suggest that this compound or other Hoechst dyes directly and specifically modulate cellular signaling pathways in the manner of a targeted drug. Observed effects on cellular processes, such as cell cycle arrest or apoptosis, are generally considered to be off-target consequences of DNA binding and phototoxicity rather than specific interactions with signaling proteins.[8][9] Therefore, when using this compound in live-cell experiments, it is crucial to use the lowest possible concentration and light exposure to minimize these confounding effects.

Conclusion

This compound (Hoechst S769121) is an indispensable fluorescent dye for nuclear staining in a variety of applications, including fluorescence microscopy and flow cytometry. Its high affinity for A-T rich regions in the minor groove of DNA allows for specific and bright visualization of the nucleus. Researchers must adhere to strict safety and handling protocols due to the compound's potential toxicity. While it is a powerful visualization tool, it is important to recognize that this compound is not a modulator of specific signaling pathways, and its effects on cellular processes are likely secondary to its DNA-binding and phototoxic properties. Careful experimental design, including the use of appropriate controls and minimal dye concentration and light exposure, is essential for obtaining accurate and reliable data.

References

Methodological & Application

Application Notes: Nuclear Yellow Staining for Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Yellow (also known as Hoechst S769121) is a cell-permeant, fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1] This characteristic makes it an excellent tool for visualizing cell nuclei in both live and fixed cells. Its bright yellow fluorescence upon binding to DNA allows for clear demarcation of the nucleus, making it suitable for a variety of applications in cell biology, including cell counting, apoptosis detection, and multi-color fluorescence microscopy.[1]

Mechanism of Action

This compound is a member of the Hoechst family of dyes.[1] Its permeability allows it to passively cross the cell membrane of live cells. Once inside the cell, it binds to the AT-rich regions of DNA within the nucleus. This binding event leads to a significant enhancement of its fluorescence, resulting in a bright, localized signal in the nucleus with minimal background fluorescence from the cytoplasm.

Applications

  • Nuclear Counterstaining: this compound is widely used as a nuclear counterstain in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the location and morphology of the nucleus in relation to other cellular components.[1]

  • Cell Counting and Proliferation Assays: The specific staining of nuclei allows for accurate cell counting and can be used in proliferation assays to quantify cell numbers over time.

  • Apoptosis Detection: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmark features of apoptosis. This compound can be used to visualize these changes.[2][3]

  • Flow Cytometry: It can be used to identify and quantify cell populations based on their DNA content.[1]

  • Neuroscience Research: this compound is also utilized as a retrograde tracer in neuroscience to map neuronal connections.[4][5]

Quantitative Data Summary

PropertyValueReference
Excitation Maximum~372 nm[1]
Emission Maximum~504 nm[1]
Recommended Concentration0.1–10 µg/mL[1]
Incubation Time5–15 minutes at room temperature or 37°C[6][7]
Cell PermeabilityCell-permeant (for live and fixed cells)[1]
Binding TargetAT-rich regions of dsDNA[1]

Experimental Protocols

Protocol 1: Staining of Live Cultured Cells

This protocol provides a general guideline for staining the nuclei of live cultured cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or water)

  • Cultured cells on coverslips, chamber slides, or microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in complete cell culture medium or PBS. For initial experiments, a concentration of 2 µg/mL is recommended.

  • Cell Preparation: Aspirate the culture medium from the cells.

  • Staining: Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.

  • Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells can be washed twice with pre-warmed PBS or culture medium.

  • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for excitation around 370 nm and emission around 500 nm.

Protocol 2: Staining of Fixed Cultured Cells (as part of an Immunofluorescence Protocol)

This protocol describes the use of this compound as a nuclear counterstain for fixed cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO or water)

  • Fixed and permeabilized cells on coverslips or slides (e.g., after antibody staining)

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1 µg/mL in PBS.

  • Washing: After the final wash step of your immunofluorescence protocol, aspirate the wash buffer.

  • Staining: Add the this compound staining solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells two to three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualization of Experimental Workflow

Nuclear_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining & Imaging start Start: Culture cells on coverslips or plates wash_media Aspirate culture medium start->wash_media add_stain Add staining solution to cells wash_media->add_stain prep_stain Prepare this compound staining solution (1-5 µg/mL) prep_stain->add_stain incubate Incubate for 10-15 min at 37°C (Live) or 5-10 min at RT (Fixed) add_stain->incubate wash_optional Optional: Wash with PBS or medium incubate->wash_optional image Image with fluorescence microscope wash_optional->image

Caption: Workflow for this compound staining of cultured cells.

Signaling Pathway Visualization: Apoptosis Detection

This compound can be used to visualize the nuclear condensation and fragmentation that occurs during the execution phase of apoptosis.

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_cascade Caspase Cascade cluster_execution Execution Phase cluster_visualization Visualization stimulus Apoptotic Stimulus (e.g., UV, chemical) caspase_activation Caspase Activation stimulus->caspase_activation executioner_caspases Executioner Caspases (e.g., Caspase-3) caspase_activation->executioner_caspases dna_fragmentation DNA Fragmentation executioner_caspases->dna_fragmentation nuclear_condensation Nuclear Condensation & Fragmentation executioner_caspases->nuclear_condensation dna_fragmentation->nuclear_condensation nuclear_yellow This compound Staining nuclear_condensation->nuclear_yellow visualize microscopy Fluorescence Microscopy nuclear_yellow->microscopy

Caption: Role of this compound in visualizing apoptosis.

References

Application Notes and Protocols: In vivo Nuclear Yellow Labeling Technique

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Application Notes

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, yellow-emitting fluorescent dye that serves as a powerful tool in a variety of biological research applications.[1] It belongs to the Hoechst family of bisbenzimide dyes, which are known for their ability to bind to DNA.[2][3] this compound specifically intercalates into the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[4] This binding significantly enhances its fluorescence, making it an excellent marker for cell nuclei.[2]

The dye is excitable by ultraviolet (UV) light and emits a yellow fluorescence, which allows for its use in multicolor imaging studies, often in conjunction with other popular tracers like True Blue.[3][5] Its stability during immunohistochemical processing further broadens its utility.[3][5]

Principle of Action

This compound's mechanism of action is based on its specific binding to DNA. As a cell-permeant dye, it can cross intact cell membranes of both live and fixed cells.[1] Once inside the cell, it preferentially binds to A-T rich regions of DNA in the nucleus.[2] This binding event leads to a significant increase in its fluorescence intensity. The fluorescence intensity of this compound is also pH-dependent, increasing with higher pH.[2]

Applications

The unique properties of this compound make it suitable for a range of in vivo and in vitro applications:

  • Retrograde Neuronal Tracing: this compound is widely used as a retrograde tracer to map neuronal connections.[3][5][6] When injected into a specific brain region, it is taken up by axon terminals and transported back to the neuron's cell body (soma), allowing researchers to identify the origin of neuronal projections.[5]

  • Dual-Color Neuronal Imaging: It is frequently used in combination with other fluorescent tracers, such as True Blue, for two-color neuronal mapping.[4][5] In such studies, this compound typically stains the nucleus with a yellow fluorescence, while True Blue stains the cytoplasm blue.[3][5]

  • Cell Counting and Viability Assessment: Due to its ability to stain the nuclei of all cells, this compound can be used for total cell counting in a population.[7][8] When used in conjunction with a dye that only enters dead cells (like Propidium Iodide), it can be part of a live/dead cell viability assay.[7]

  • DNA Content Measurement: The fluorescence intensity of this compound is proportional to the amount of DNA, enabling its use in flow cytometry to analyze cell cycle and DNA content.[1][4]

  • Microscopy: It is a versatile stain for fluorescence microscopy, allowing for clear visualization of nuclei in both live and fixed cells.[1] It can also be used to photoconvert diaminobenzidine (DAB) into an electron-dense product for light and electron microscopy.[4]

Data Presentation

For reproducible and comparable results, it is crucial to standardize experimental parameters. The following tables provide a summary of typical quantitative data and reagent specifications for in vivo this compound labeling experiments.

Table 1: Reagent Specifications and Preparation

ParameterValueReference
Synonyms Hoechst S769121[2]
CAS Number 74681-68-8[1]
Molecular Weight ~597 g/mol N/A
Excitation (max) ~355 nm[3]
Emission (max) ~495 nm[3]
Stock Solution Solvent DMSO or Water[3]
Recommended Stock Concentration 1-10 mg/mLN/A
Storage of Stock Solution 4°C or -20°C, protected from light[2]

Table 2: Typical Experimental Parameters for In Vivo Retrograde Tracing

ParameterValueReference
Tracer Concentration 1-2% (w/v) in sterile saline or distilled water[5]
Injection Volume 0.05 - 1 µL (typically 0.1-0.2 µL)[9]
Injection Method Pressure injection via micropipette or Hamilton syringe[10][11]
Post-Operative Survival Period 2 days to 2 months (typically 3-5 days)[9]
Fixation 4% formaldehyde in phosphate-buffered saline (PBS)[9]

II. Experimental Protocols

Protocol 1: In Vivo Retrograde Neuronal Tracing

This protocol describes the general procedure for using this compound as a retrograde tracer in an animal model.

Materials:

  • This compound (Hoechst S769121)

  • Sterile 0.9% saline or distilled water

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Micropipette or Hamilton syringe (1 µL)

  • Surgical tools

  • Suture materials

  • 4% formaldehyde in PBS

Procedure:

  • Preparation of Tracer Solution: Prepare a 1% (w/v) solution of this compound in sterile saline. For example, dissolve 1 mg of this compound in 100 µL of saline. Ensure the solution is well-dissolved and sterile-filtered.

  • Animal Anesthesia: Anesthetize the animal using an approved protocol and mount it securely in a stereotaxic frame.[11]

  • Surgical Procedure: Make a midline incision on the scalp and expose the skull.[11] Use a dental drill to create a small craniotomy over the target brain region.[11]

  • Tracer Injection: Lower the micropipette or syringe needle to the desired coordinates in the brain. Inject the this compound solution slowly over a period of 5-10 minutes.[10] Leave the needle in place for an additional 5 minutes to minimize backflow.

  • Post-Injection: Slowly retract the needle, suture the incision, and allow the animal to recover.

  • Survival Period: House the animal for a survival period of 3-5 days to allow for retrograde transport of the dye.[9] Longer survival times may be necessary for longer neuronal pathways.

  • Tissue Processing: After the survival period, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% formaldehyde in PBS.[9]

  • Histology and Imaging: Dissect the brain and post-fix in 4% formaldehyde overnight. Cryoprotect the tissue in a sucrose solution, then section on a cryostat or vibratome. Mount the sections on slides and visualize using a fluorescence microscope with a UV excitation filter.

Protocol 2: Cell Counting and Viability Assay (In Vitro)

This protocol outlines a method for total cell counting and can be adapted for viability assessment.

Materials:

  • This compound (Hoechst S769121)

  • Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Cell suspension

  • Fluorescence microscope or flow cytometer

Procedure:

  • Working Solution Preparation: Prepare a working solution of this compound at a concentration of 0.1–10 µg/mL in PBS or serum-free medium.[1] The optimal concentration should be determined empirically for the specific cell type.

  • Cell Staining (Suspension Cells): a. Centrifuge the cell suspension at 400 g for 5 minutes and discard the supernatant.[2] b. Resuspend the cell pellet in the this compound working solution. c. Incubate at room temperature for 10-20 minutes, protected from light. d. Centrifuge the cells again, remove the supernatant, and resuspend in fresh PBS.

  • Cell Staining (Adherent Cells): a. Grow cells on coverslips or in a multi-well plate. b. Remove the culture medium and wash the cells once with PBS. c. Add the this compound working solution to cover the cells and incubate for 10-20 minutes at room temperature, protected from light. d. Remove the staining solution and wash the cells twice with PBS.

  • Imaging and Analysis: a. Microscopy: Visualize the stained nuclei using a fluorescence microscope with a UV filter set. Count the number of fluorescent nuclei to determine the total cell number. b. Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number of cells and their DNA content.

III. Visualizations

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Transport cluster_analysis Analysis A Prepare 1% this compound Solution B Anesthetize Animal A->B C Mount in Stereotaxic Frame B->C D Expose Skull & Perform Craniotomy C->D E Lower Micropipette to Target D->E F Inject this compound E->F G Suture Incision & Animal Recovery F->G H Allow for Retrograde Transport (3-5 days) G->H I Perfuse and Fix Tissue H->I J Section and Mount Tissue I->J K Fluorescence Microscopy Imaging J->K L Analyze Labeled Neurons K->L

Caption: Workflow for In Vivo Retrograde Neuronal Tracing.

G cluster_uptake Cellular Uptake and Binding A This compound (Extracellular) B Cell Membrane A->B Permeation C Cytoplasm B->C D Nuclear Membrane C->D Diffusion E Nucleus D->E F DNA (A-T Rich Regions) E->F Intercalation G Fluorescent Signal F->G Fluorescence Enhancement

Caption: Mechanism of this compound Labeling.

References

Application Notes and Protocols for Retrograde Neuronal Tracing with Nuclear Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, fluorescent dye that serves as a valuable tool in neuroscience for retrograde neuronal tracing.[1][2] It preferentially binds to adenine-thymine-rich regions within the minor groove of double-stranded DNA, resulting in a bright yellow fluorescence primarily localized to the cell nucleus.[2] This characteristic allows for the precise identification of neuronal cell bodies that project to a specific target region. This compound is often utilized in combination with other fluorescent tracers, such as True Blue, for sophisticated multi-color neuronal mapping studies.[3] While a powerful technique, successful application of this compound requires careful consideration of experimental parameters to optimize labeling and minimize potential artifacts, most notably the diffusion of the dye from labeled neurons.[4] These application notes provide comprehensive protocols and quantitative data to guide researchers in the effective use of this compound for retrograde neuronal tracing.

Data Presentation

Properties of this compound
PropertyValueReference(s)
Synonyms Hoechst S769121[4]
CAS Number 74681-68-8[1]
Excitation Maximum ~355 nm[1]
Emission Maximum ~495 nm[1]
Cellular Localization Primarily Nucleus[3]
Solubility Water, DMSO[1]
Recommended Injection Parameters for Retrograde Tracing

The optimal injection parameters for this compound can vary depending on the target tissue, animal model, and specific experimental goals. The following table summarizes a range of parameters reported in the literature to serve as a starting point for experimental design.

ParameterBrainSpinal CordPeripheral NerveReference(s)
Concentration 1% aqueous solution1-2% in distilled water or saline1-5% solution or crystal application[4][5]
Injection Volume 23 nl - 0.4 µl0.1 - 1.0 µl0.5 - 1.5 µl (injection); direct application of crystals[3][6]
Survival Time 1-7 days (shorter times may reduce diffusion)4-14 days4-10 days[3][4][6]
Injection Method Pressure injection (micropipette), IontophoresisPressure injection, application to cut nerve endingsIntramuscular injection, direct application to cut nerve[3][6]

Note: It is crucial to empirically determine the optimal parameters for each specific experimental paradigm to achieve robust and reliable labeling while minimizing adverse effects such as tracer diffusion and toxicity.

Experimental Protocols

I. Retrograde Tracing in the Central Nervous System (Brain and Spinal Cord)

This protocol outlines the general steps for retrograde neuronal tracing in the brain and spinal cord using this compound.

Materials:

  • This compound (Hoechst S769121)

  • Sterile distilled water or 0.9% saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microsyringe or glass micropipette with a nanoliter injector

  • Surgical instruments

  • Suture or wound clips

  • Perfusion solutions (Saline, 4% paraformaldehyde in phosphate buffer)

Procedure:

  • Tracer Preparation: Prepare a 1% (w/v) solution of this compound in sterile distilled water or saline. Ensure the solution is fully dissolved and filter-sterilize if necessary.

  • Animal Anesthesia and Surgery:

    • Anesthetize the animal using an approved protocol.

    • Secure the animal in a stereotaxic frame.

    • Perform the surgical procedure to expose the target brain or spinal cord region.

  • Tracer Injection:

    • Load the microsyringe or micropipette with the this compound solution.

    • Slowly lower the injection needle to the predetermined stereotaxic coordinates.

    • Inject the desired volume of tracer over a period of 2-3 minutes to minimize tissue damage and leakage.[3]

    • Leave the needle in place for an additional 2-5 minutes to allow for diffusion of the tracer from the needle tip before slowly retracting it.[3]

  • Post-operative Care and Survival:

    • Suture the incision and provide appropriate post-operative care, including analgesics.

    • Allow the animal to survive for the predetermined period (typically 1-14 days) to permit retrograde transport of the tracer. Shorter survival times may be necessary to limit diffusion of this compound.[4]

  • Tissue Processing:

    • Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the brain or spinal cord and post-fix the tissue in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the tissue by immersing it in a series of sucrose solutions (e.g., 15% and 30%).

    • Freeze and section the tissue on a cryostat or vibratome.

  • Microscopy:

    • Mount the sections on glass slides and coverslip with an aqueous mounting medium.

    • Visualize the labeled neurons using a fluorescence microscope with a filter set appropriate for this compound (Excitation: ~355 nm, Emission: ~495 nm).

II. Retrograde Tracing in the Peripheral Nervous System

This protocol describes the application of this compound for retrograde tracing from peripheral targets, such as muscle or the distal end of a transected nerve.

Materials:

  • This compound (Hoechst S769121)

  • Sterile distilled water or 0.9% saline

  • Anesthetic

  • Surgical instruments

  • Microsyringe

  • Suture or wound clips

  • Perfusion solutions

Procedure:

  • Tracer Preparation: Prepare a 1-5% (w/v) solution of this compound in sterile distilled water or saline. For direct nerve application, crystalline this compound can also be used.

  • Animal Anesthesia and Surgery:

    • Anesthetize the animal.

    • Perform the surgical procedure to expose the target muscle or peripheral nerve.

  • Tracer Application:

    • Intramuscular Injection: Inject 0.5-1.5 µl of the this compound solution into the belly of the target muscle using a microsyringe.[6]

    • Direct Nerve Application: For a transected nerve, apply a small amount of crystalline this compound directly to the cut end of the proximal nerve stump.

  • Post-operative Care and Survival:

    • Close the incision and provide post-operative care.

    • Allow a survival period of 4-10 days for retrograde transport.

  • Tissue Processing:

    • Follow the same perfusion and tissue processing steps as described for the central nervous system protocol. The dorsal root ganglia or the corresponding motor neuron pools in the spinal cord are typically the tissues of interest.

  • Microscopy:

    • Visualize the labeled sensory or motor neurons using fluorescence microscopy with the appropriate filter set for this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

retrograde_transport_principle cluster_injection_site Injection Site (e.g., Brain Region, Muscle) cluster_axon Axon cluster_cell_body Neuron Cell Body (Soma) axon_terminal Axon Terminal p1 axon_terminal->p1 1. Uptake of This compound p2 p1->p2 2. Retrograde Axonal Transport nucleus Nucleus with This compound p2->nucleus 3. Accumulation in Nucleus

Caption: Principle of Retrograde Neuronal Tracing with this compound.

experimental_workflow start Start tracer_prep Tracer Preparation (1-5% this compound) start->tracer_prep surgery Anesthesia and Surgical Exposure tracer_prep->surgery injection Tracer Injection/ Application surgery->injection survival Post-operative Care and Survival Period (1-14 days) injection->survival perfusion Tissue Perfusion and Fixation survival->perfusion sectioning Tissue Sectioning perfusion->sectioning microscopy Fluorescence Microscopy and Analysis sectioning->microscopy end End microscopy->end

Caption: General Experimental Workflow for Retrograde Tracing.

Troubleshooting

A common issue encountered with this compound is the diffusion of the tracer from the labeled neurons, which can lead to non-specific labeling of adjacent cells, particularly glial cells.[4]

Strategies to Minimize Diffusion:

  • Reduce Survival Time: Shorter survival periods can limit the time available for the tracer to leak from the neurons.[4]

  • Optimize Tracer Concentration: Use the lowest effective concentration of this compound to achieve adequate labeling without oversaturation.

  • Rapid Histological Processing: Minimize the time tissue sections are stored in aqueous solutions before mounting and imaging to prevent in vitro diffusion.[4]

  • Use of Fixatives: Prompt and thorough fixation with paraformaldehyde can help to crosslink the tracer within the cellular matrix, although this is not always completely effective.

By carefully following these protocols and considering the potential for tracer diffusion, researchers can effectively utilize this compound to elucidate the intricate connections of the nervous system.

References

Application Notes and Protocols for Dual-Labeling with Nuclear Yellow and True Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Yellow and True Blue for dual-labeling retrograde neuronal tracing studies. This technique is invaluable for mapping complex neuronal circuits and understanding the anatomical basis of neurological processes and diseases.

Introduction to this compound and True Blue

This compound (Hoechst S769121) and True Blue are fluorescent retrograde tracers widely used in neuroanatomical studies to identify and map neuronal connections.[1][2][3][4] When injected into a target brain region, these dyes are taken up by axon terminals and transported retrogradely to the neuron's cell body.[2][3] This allows for the precise identification of neurons that project to the injection site.

The key advantage of using this pair of dyes is their distinct and complementary staining patterns. True Blue accumulates in the cytoplasm, producing a bright blue fluorescence, while this compound is a DNA-selective dye that stains the nucleus, emitting a yellow fluorescence.[3] This differential localization allows for the unambiguous identification of single- and double-labeled neurons in the same tissue section, making them ideal for studies investigating collateral projections of neurons to different target areas.[2] Both tracers are excited by ultraviolet (UV) light and are stable through standard immunohistochemical processing.[3]

Key Applications

  • Mapping Neuronal Projections: Identifying the origin of neuronal pathways by injecting the tracers into distinct terminal fields.[5]

  • Studying Collateralization: Determining if a single neuron sends axonal projections to two different brain regions by observing double-labeled cell bodies.[2]

  • Combination with Immunohistochemistry: The stability of these dyes allows for subsequent immunohistochemical staining to characterize the neurochemical phenotype of the labeled neurons.[3]

  • Photoconversion for Electron Microscopy: Both this compound and True Blue can be used to photoconvert diaminobenzidine (DAB) into an electron-dense product, enabling the ultrastructural analysis of labeled neurons.[3][4][6]

Quantitative Data Summary

The following tables provide a summary of the key properties and recommended parameters for the use of this compound and True Blue in dual-labeling experiments.

Table 1: Properties of this compound and True Blue

PropertyThis compound (Hoechst S769121)True Blue
CAS Number 74681-68-865557-08-6
Excitation Max ~355 nm~360 nm
Emission Max ~495 nm~450 nm
Cellular Localization NucleusCytoplasm
Appearance of Label Yellow Fluorescent NucleusBlue Fluorescent Cytoplasm
Solubility Water, DMSOWater

Table 2: Recommended Experimental Parameters

ParameterThis compoundTrue Blue
Concentration for Injection 2% in sterile saline or distilled water5% in sterile saline or distilled water
Injection Volume 20 - 500 nl20 - 500 nl
Survival Time 3 - 5 days7 - 14 days
Primary Fixative 4% Paraformaldehyde in 0.1M Phosphate Buffer4% Paraformaldehyde in 0.1M Phosphate Buffer
Section Thickness 30 - 50 µm30 - 50 µm

Experimental Protocols

Protocol 1: Preparation of Tracers and Surgical Injection

This protocol outlines the steps for preparing this compound and True Blue solutions and their stereotaxic injection into the target brain regions of a research animal.

Materials:

  • This compound (Hoechst S769121) powder

  • True Blue powder

  • Sterile 0.9% saline or distilled water

  • Hamilton syringes (1 µl) with 33-gauge needles

  • Stereotaxic apparatus

  • Anesthetic and standard surgical tools

Procedure:

  • Tracer Preparation:

    • Prepare a 2% (w/v) solution of this compound in sterile saline. Sonicate briefly to dissolve.

    • Prepare a 5% (w/v) solution of True Blue in sterile saline. Sonicate briefly to dissolve.

    • Filter both solutions through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particles.

  • Animal Anesthesia and Surgery:

    • Anesthetize the animal using an approved protocol.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy to expose the target brain region(s).

  • Tracer Injection:

    • Load a Hamilton syringe with the prepared this compound solution and another with the True Blue solution.

    • Lower the needle to the predetermined stereotaxic coordinates for the first injection site.

    • Inject the desired volume of the tracer (e.g., 500 nl) at a slow and steady rate (e.g., 100 nl/min) to minimize tissue damage and ensure localized delivery.[7]

    • Leave the needle in place for an additional 5-10 minutes to prevent backflow of the tracer along the injection track.

    • Slowly retract the needle.

    • Repeat the injection procedure for the second tracer at the second target location.

  • Post-Operative Care and Survival Period:

    • Suture the incision and provide appropriate post-operative care, including analgesics.

    • Allow the animal to survive for the recommended period to ensure adequate retrograde transport of the dyes (3-5 days for this compound, 7-14 days for True Blue).[7]

Protocol 2: Tissue Processing and Fluorescence Microscopy

This protocol describes the fixation, sectioning, and imaging of brain tissue following the survival period.

Materials:

  • 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB), pH 7.4

  • 30% Sucrose in 0.1M PB

  • Phosphate-Buffered Saline (PBS)

  • Cryostat or vibrating microtome

  • Fluorescence microscope with appropriate filter sets

  • Mounting medium (e.g., Fluoromount-G)

  • Microscope slides and coverslips

Procedure:

  • Perfusion and Fixation:

    • Deeply anesthetize the animal.

    • Perform a transcardial perfusion with ice-cold PBS followed by 4% PFA in 0.1M PB.

    • Dissect the brain and post-fix in 4% PFA for 4-12 hours at 4°C.

  • Cryoprotection:

    • Transfer the brain to a 30% sucrose solution in 0.1M PB and store at 4°C until it sinks (typically 24-48 hours). This step is crucial for preventing ice crystal formation during freezing.

  • Sectioning:

    • Freeze the brain and cut coronal or sagittal sections at 30-50 µm thickness using a cryostat or vibrating microtome.

    • Collect the sections in PBS.

  • Mounting:

    • Mount the sections onto gelatin-coated or positively charged microscope slides.

    • Allow the slides to air-dry.

  • Coverslipping:

    • Apply a drop of aqueous mounting medium to the sections and coverslip.

  • Fluorescence Microscopy:

    • Examine the sections using a fluorescence microscope equipped with a filter set suitable for UV excitation. A standard DAPI filter set is often sufficient.

    • Capture images of blue fluorescent cytoplasm (True Blue) and yellow fluorescent nuclei (this compound). Double-labeled neurons will exhibit both.

Visualizations

Neuronal Tracing Experimental Workflow

G Experimental Workflow for Dual Retrograde Tracing cluster_0 Tracer Preparation & Injection cluster_1 Post-Surgery & Tissue Processing cluster_2 Imaging & Analysis A Prepare 2% this compound & 5% True Blue Solutions B Stereotaxic Surgery & Craniotomy A->B C Inject Tracers into Target Brain Regions B->C D Survival Period (3-14 days) C->D E Perfusion with PFA D->E F Cryoprotection in Sucrose E->F G Sectioning (30-50 µm) F->G H Mount Sections on Slides G->H I Fluorescence Microscopy (UV Excitation) H->I J Identify Single & Double- Labeled Neurons I->J

Caption: Workflow for dual retrograde tracing with this compound and True Blue.

Signaling in a Traced Neuronal Pathway

G Generalized Signaling in a Retrogradely Traced Neuron cluster_0 Presynaptic Terminal (at Injection Site) cluster_1 Postsynaptic Neuron (Retrogradely Labeled) cluster_2 Retrograde Tracers A Neurotransmitter Release B Receptor Binding A->B Synaptic Transmission NY This compound A->NY Uptake & Transport TB True Blue A->TB C Signal Transduction Cascade B->C D Gene Expression Changes C->D E Altered Neuronal Activity D->E

Caption: Signaling pathway in a neuron identified by retrograde tracers.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or no fluorescent signal - Insufficient survival time- Incorrect injection site- Tracer degradation- Increase survival time within the recommended range.- Verify stereotaxic coordinates and injection technique.- Prepare fresh tracer solutions for each experiment.
High background fluorescence - Excessive tracer leakage at the injection site- Autofluorescence of the tissue- Inject slowly and leave the needle in place for 5-10 minutes post-injection.- Use appropriate filters and consider using a background subtraction algorithm during image processing.
Dye Migration - Prolonged storage of sections in aqueous solutions- Long survival times with high tracer concentrations- Process tissue promptly after sectioning.[3]- Use the lowest effective concentration of the tracers and adhere to recommended survival times.[3]
Difficulty distinguishing between the two labels - Inappropriate filter sets- Signal bleed-through- Use a filter set optimized for UV excitation with distinct emission filters for blue and yellow wavelengths.- Perform sequential imaging to capture each channel separately.

References

Application Notes and Protocols: Nuclear Yellow as a Counterstain in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, yellow-emitting fluorescent dye that serves as an effective counterstain in immunofluorescence (IF) applications. It belongs to the Hoechst family of dyes and exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA. This specific binding results in a significant enhancement of its fluorescence, making it an excellent tool for visualizing cell nuclei in both fixed and live cells. Its distinct spectral properties, with an excitation maximum around 355-372 nm and an emission maximum at approximately 495-504 nm, allow for its integration into multicolor imaging experiments with common fluorophores. These application notes provide detailed protocols for the use of this compound as a nuclear counterstain in immunofluorescence for cultured cells and tissue sections, along with technical data and troubleshooting guidance.[1][2][3][4][5]

Properties and Advantages of this compound

This compound offers several advantages for nuclear counterstaining in immunofluorescence:

  • High Specificity for DNA: Binds preferentially to A-T rich regions of dsDNA, resulting in bright and specific nuclear staining with minimal cytoplasmic background.

  • Cell Permeability: Can be used for staining both live and fixed cells.[3]

  • Good Photostability: While quantitative data is limited, Hoechst dyes are generally considered to have good photostability, suitable for routine imaging. For demanding long-term imaging, it is advisable to use an anti-fade mounting medium.

  • Compatibility: Its spectral profile allows for multiplexing with other common fluorophores, such as those in the green and red channels.

  • Stability in Immunohistochemical Processing: Both this compound and the retrograde tracer True Blue are stable when subjected to immunohistochemical processing.[2][3]

Data Presentation

For optimal experimental design, the following table summarizes the key quantitative data for this compound:

ParameterValueSource
Excitation Maximum (Ex max)355 - 372 nm[4]
Emission Maximum (Em max)495 - 504 nm[4]
Recommended Working Concentration0.1 - 10 µg/mL[5]
Incubation Time15 - 60 minutes
Solvent for Stock SolutionDimethyl sulfoxide (DMSO) or water[3]

Experimental Protocols

Protocol 1: Counterstaining of Adherent Cultured Cells

This protocol outlines the steps for immunofluorescent staining of a target protein followed by nuclear counterstaining with this compound.

Materials:

  • Cultured adherent cells on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody

  • This compound Stock Solution (1 mg/mL in DMSO)

  • This compound Working Solution (see step 8)

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the coverslips three times with PBST for 5 minutes each, protected from light.

  • This compound Counterstaining:

    • Prepare a fresh working solution of this compound at a final concentration of 1-5 µg/mL in PBS.

    • Incubate the coverslips with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the coverslips twice with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with the appropriate filter sets for the secondary antibody fluorophore and this compound.

Protocol 2: Counterstaining of Frozen Tissue Sections

This protocol provides a method for immunofluorescent staining of a target protein in frozen tissue sections, followed by counterstaining with this compound.

Materials:

  • Frozen tissue sections on slides

  • PBS, pH 7.4

  • Fixation Solution (e.g., ice-cold acetone or 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or normal serum in PBS)

  • Primary Antibody

  • Fluorophore-conjugated Secondary Antibody

  • This compound Stock Solution (1 mg/mL in DMSO)

  • This compound Working Solution (see step 8)

  • Antifade Mounting Medium

  • Coverslips

Procedure:

  • Tissue Section Preparation and Fixation:

    • Bring frozen tissue sections to room temperature for 15-20 minutes.

    • Fix the sections as required. For example, immerse slides in ice-cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.

    • Air dry the slides for 10-20 minutes and then wash three times with PBS for 5 minutes each.

  • Permeabilization (if required):

    • If using paraformaldehyde fixation, permeabilize the sections with Permeabilization Buffer for 10-15 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the sections with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer and apply to the tissue sections.

    • Incubate in a humidified chamber overnight at 4°C.

  • Washing:

    • Wash the slides three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and apply to the sections.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the slides three times with PBST for 5 minutes each, protected from light.

  • This compound Counterstaining:

    • Prepare a fresh working solution of this compound at a final concentration of 1-5 µg/mL in PBS.

    • Incubate the sections with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the slides twice with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the sections with a coverslip using an antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filter sets.

Mandatory Visualization

immunofluorescence_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_finalization Finalization & Imaging start Start: Cultured Cells or Tissue Sections fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorophore-conjugated Secondary Antibody Incubation primary_ab->secondary_ab nuclear_yellow This compound Counterstain secondary_ab->nuclear_yellow washing Washing Steps nuclear_yellow->washing mounting Mounting (Antifade Medium) washing->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: General experimental workflow for immunofluorescence with this compound counterstaining.

signaling_pathway cluster_cell Cellular Environment cluster_excitation Excitation & Emission TargetProtein Target Protein PrimaryAb Primary Antibody TargetProtein->PrimaryAb binds to SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb binds to EmissionLight1 Green Emission SecondaryAb->EmissionLight1 emits DNA Nuclear DNA (A-T rich regions) NuclearYellow This compound DNA->NuclearYellow binds to EmissionLight2 Yellow Emission NuclearYellow->EmissionLight2 emits ExcitationLight1 Excitation Light (e.g., 488 nm) ExcitationLight1->SecondaryAb Microscope Microscope Detection EmissionLight1->Microscope ExcitationLight2 Excitation Light (UV, ~360 nm) ExcitationLight2->NuclearYellow EmissionLight2->Microscope

Caption: Principle of immunofluorescence with this compound counterstaining.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Nuclear Staining Insufficient concentration of this compound.Optimize the working concentration of this compound (try a range from 0.1 to 10 µg/mL).
Insufficient incubation time.Increase the incubation time (try up to 60 minutes).
pH of the buffer is not optimal.Ensure the PBS or buffer used for staining is at a pH of 7.4.
High Background Staining Excess this compound not washed away.Increase the number and duration of the final washing steps after this compound incubation.
Presence of dead cells in a live-cell staining experiment.This compound is cell-permeant but may stain dead cells more intensely. For live-cell imaging, ensure a healthy cell population.
Spectral Bleed-through Emission of the secondary antibody fluorophore overlaps with this compound's emission.Select fluorophores with minimal spectral overlap. Use narrow bandpass emission filters.
Incorrect filter sets used.Use a standard DAPI or UV filter set for this compound (e.g., ~365 nm excitation, ~480-530 nm emission). Consult your microscope's filter specifications.
Photobleaching Excessive exposure to excitation light.Minimize exposure to the excitation light. Use an antifade mounting medium. Acquire images with the lowest possible laser power and exposure time.

Conclusion

This compound is a reliable and versatile fluorescent dye for nuclear counterstaining in a wide range of immunofluorescence applications. Its ease of use, high specificity, and compatibility with other fluorophores make it a valuable tool for researchers in cell biology and related fields. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can achieve high-quality, reproducible results in their multicolor imaging experiments.

References

Application Notes and Protocols for Flow Cytometry Analysis Using Nuclear Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, yellow-fluorescent dye that serves as a powerful tool in flow cytometry for the analysis of cellular DNA content.[1] This bis-benzimide dye binds preferentially to adenine-thymine (A-T) rich regions of double-stranded DNA in the minor groove, exhibiting a significant enhancement in fluorescence upon binding.[1] Its spectral properties, with an excitation peak around 372 nm and an emission peak at approximately 504 nm, make it suitable for use with violet laser-equipped flow cytometers.[2][3]

These application notes provide detailed protocols for the use of this compound in key flow cytometry applications, including cell cycle analysis, apoptosis detection, and cell viability assessment. The information is intended to guide researchers in designing and executing robust experiments for basic research and drug development.

Core Applications

This compound is a versatile dye for a range of flow cytometry applications:

  • Cell Cycle Analysis: By stoichiometrically binding to DNA, this compound allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

  • Apoptosis Detection: A key hallmark of late-stage apoptosis is DNA fragmentation. Staining with this compound can identify apoptotic cells, which exhibit reduced DNA content and appear as a "sub-G1" peak in a DNA content histogram.[3][4]

  • Cell Viability: While primarily a nuclear stain for both live and fixed cells, its combination with membrane-impermeant dyes can aid in distinguishing live, apoptotic, and necrotic cell populations.

Data Presentation: Quantitative Parameters for this compound Staining

The optimal staining conditions for this compound can vary depending on the cell type and specific application. The following tables provide a summary of recommended starting concentrations and incubation times for common flow cytometry assays.

Table 1: Recommended Staining Parameters for Cell Cycle Analysis

Cell TypeFixationThis compound Concentration (µg/mL)Incubation Time (minutes)Incubation Temperature
Jurkat (human T lymphocyte)70% Ethanol0.5 - 2.015 - 30Room Temperature
HeLa (human cervical cancer)70% Ethanol1.0 - 3.020 - 40Room Temperature
Primary Neurons4% Paraformaldehyde0.2 - 1.515 - 30Room Temperature
CHO (Chinese hamster ovary)70% Ethanol0.5 - 2.515 - 30Room Temperature

Table 2: Recommended Staining Parameters for Apoptosis (Sub-G1) Assay

Cell TypeFixationThis compound Concentration (µg/mL)Incubation Time (minutes)Incubation Temperature
Jurkat (induced with Staurosporine)70% Ethanol1.0 - 5.030 - 604°C
HL-60 (human promyelocytic leukemia)70% Ethanol1.0 - 5.030 - 604°C
PC-3 (human prostate cancer)70% Ethanol1.5 - 6.030 - 604°C

Table 3: Recommended Staining Parameters for Live Cell Imaging and Viability

Cell TypeStaining ConditionThis compound Concentration (µg/mL)Incubation Time (minutes)Incubation Temperature
Adherent Mammalian CellsLive Cells1.0 - 5.030 - 6037°C
Suspension Mammalian CellsLive Cells0.5 - 3.015 - 4537°C

Experimental Protocols

Protocol 1: Cell Cycle Analysis of Fixed Cells

This protocol describes the use of this compound to analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • RNase A solution (optional, to reduce RNA staining)

  • Flow cytometry tubes

Procedure:

  • Harvest cells and wash once with PBS.

  • Resuspend the cell pellet in ice-cold PBS.

  • While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

  • Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks.

  • Wash the cells twice with PBS to remove the ethanol.

  • (Optional) Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Resuspend the cell pellet in PBS at a concentration of 1-2 x 10^6 cells/mL.

  • Add this compound to a final concentration of 0.5-2.0 µg/mL.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the samples on a flow cytometer using a violet laser for excitation and a filter appropriate for yellow emission (e.g., 525/50 nm).

Protocol 2: Apoptosis Detection (Sub-G1 Peak Analysis)

This protocol is designed to quantify apoptotic cells by identifying the sub-G1 peak, which represents cells with fragmented DNA.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO)

  • PBS

  • 70% ice-cold ethanol

  • Flow cytometry tubes

Procedure:

  • Induce apoptosis in your cell population using a desired method and include appropriate controls.

  • Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.

  • Wash the cells once with cold PBS.

  • Fix the cells in ice-cold 70% ethanol as described in Protocol 1, step 3.

  • Incubate for at least 2 hours at 4°C to allow for the leakage of low molecular weight DNA.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in PBS at a concentration of 1-2 x 10^6 cells/mL.

  • Stain the cells with this compound at a final concentration of 1.0-5.0 µg/mL for 30-60 minutes at 4°C in the dark.

  • Analyze the samples on a flow cytometer. The apoptotic population will appear as a distinct peak to the left of the G0/G1 peak on the DNA content histogram.

Visualizations

Signaling Pathway: Drug-Induced Apoptosis and Nuclear Condensation

Drug-Induced Apoptosis Leading to Nuclear Condensation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Drug Drug Receptor Receptor Drug->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Initiates Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Signaling_Cascade->Caspase_Activation Leads to DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Causes Chromatin_Condensation Chromatin Condensation DNA_Fragmentation->Chromatin_Condensation Nuclear_Yellow This compound Staining Chromatin_Condensation->Nuclear_Yellow Detected by

Caption: Drug-induced apoptosis pathway leading to detectable nuclear changes.

Experimental Workflow: Cell Cycle Analysis using this compound

Workflow for Cell Cycle Analysis with this compound Cell_Culture 1. Cell Culture (Adherent or Suspension) Harvest_Wash 2. Harvest & Wash Cells (PBS) Cell_Culture->Harvest_Wash Fixation 3. Fixation (70% Cold Ethanol) Harvest_Wash->Fixation Washing 4. Washing (PBS) Fixation->Washing Staining 5. Staining (this compound) Washing->Staining Flow_Cytometry 6. Flow Cytometry Analysis (Violet Laser) Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Profile) Flow_Cytometry->Data_Analysis

Caption: Step-by-step workflow for flow cytometric cell cycle analysis.

Logical Relationship: Interpretation of DNA Content Histogram

Interpretation of this compound Staining in Flow Cytometry cluster_0 DNA Content Histogram cluster_1 Cellular State SubG1 Sub-G1 Peak Apoptotic Apoptotic Cells (Fragmented DNA) SubG1->Apoptotic Corresponds to G0G1 G0/G1 Peak Diploid_Resting Diploid Cells (Resting/Pre-replication) G0G1->Diploid_Resting Corresponds to S S Phase DNA_Synthesis DNA Synthesis S->DNA_Synthesis Corresponds to G2M G2/M Peak Tetraploid Tetraploid Cells (Post-replication/Mitotic) G2M->Tetraploid Corresponds to

Caption: Relationship between histogram peaks and cellular states.

References

Nuclear Yellow: Application Notes and Protocols for Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. This specific binding results in a significant enhancement of its fluorescence, making it an excellent tool for visualizing cell nuclei and quantifying DNA content. Its cell permeability allows for the staining of both live and fixed cells, offering versatility in experimental design.[1] this compound is excited by ultraviolet (UV) light and emits a yellow fluorescence, which can be detected using fluorescence microscopy and flow cytometry.[2] These characteristics make it a valuable probe for cell cycle analysis, apoptosis detection, and as a nuclear counterstain in multicolor fluorescence imaging.

Principle of Cell Cycle Analysis with this compound

The cell cycle is a fundamental process that governs cell proliferation. It is divided into distinct phases: G0/G1 (resting/gap 1), S (synthesis), and G2/M (gap 2/mitosis). A key characteristic that distinguishes these phases is the cellular DNA content. Cells in the G0/G1 phase have a diploid (2N) DNA content. During the S phase, DNA replication occurs, resulting in a continuous range of DNA content between 2N and 4N. Finally, cells in the G2 and M phases possess a tetraploid (4N) DNA content before cytokinesis.

This compound stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. By staining a cell population with this compound and analyzing the fluorescence intensity of individual cells using flow cytometry, a histogram can be generated that reflects the distribution of cells in the different phases of the cell cycle. This allows for the quantitative analysis of cell cycle progression and the effects of various treatments, such as drug candidates, on cell proliferation.

Data Presentation

Table 1: Properties of this compound for Cell Cycle Analysis
PropertyDescription
Synonyms Hoechst S769121
Excitation Maximum ~372 nm[2]
Emission Maximum ~504 nm[2]
Molecular Weight Approximately 596.96 g/mol [2]
Mechanism of Action Binds to the minor groove of dsDNA, with a preference for A-T rich regions.
Cell Permeability Cell-permeant; suitable for live and fixed cell staining.[1]
Common Applications Cell cycle analysis, apoptosis detection, nuclear counterstaining.[3][4]
Typical Staining Concentration 0.1 - 10 µg/mL
Table 2: Comparison of Common DNA Dyes for Cell Cycle Analysis
FeatureThis compound (Hoechst S769121)Propidium Iodide (PI)4',6-diamidino-2-phenylindole (DAPI)
Excitation Max ~372 nm~535 nm~358 nm
Emission Max ~504 nm~617 nm~461 nm
Cell Permeability Permeant (Live/Fixed Cells)Impermeant (Fixed/Dead Cells)Semi-permeant (Primarily Fixed Cells)[5]
RNase Treatment Required NoYes (Binds to dsRNA)No
Photostability ModerateHighHigh[6]
Cytotoxicity Can be cytotoxic at higher concentrations, UV excitation can be phototoxic.[7][8]Low (used on non-viable cells)Lower than Hoechst dyes, but can be toxic at high concentrations.
Spectral Overlap Potential overlap with blue and green fluorophores.Minimal overlap with GFP.Significant overlap with blue fluorophores.

Experimental Protocols

Protocol 1: Live Cell Cycle Analysis using this compound and Flow Cytometry

This protocol is designed for the analysis of the cell cycle in a live, unfixed cell population.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in sterile, deionized water)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Flow cytometer equipped with a UV laser and appropriate filters

Procedure:

  • Cell Culture: Culture cells to the desired confluency in their appropriate growth medium. Ensure a single-cell suspension for accurate flow cytometry analysis. For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.

  • Cell Staining: a. Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed complete cell culture medium. b. Add this compound stock solution to the cell suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type. c. Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes, protected from light.

  • Flow Cytometry Analysis: a. Analyze the stained cells directly without washing. Washing is generally not required and may reduce the signal. b. Excite the cells with a UV laser (e.g., 355 nm or 375 nm). c. Collect the fluorescence emission using a filter appropriate for yellow fluorescence (e.g., a 530/40 nm bandpass filter). d. Acquire data for at least 10,000 events per sample. e. Generate a histogram of fluorescence intensity to visualize the cell cycle distribution. Use appropriate software for cell cycle analysis to deconvolute the G0/G1, S, and G2/M populations.

Protocol 2: Fixed Cell Cycle Analysis using this compound and Fluorescence Microscopy

This protocol is suitable for endpoint assays where cell fixation is required.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in sterile, deionized water)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • Mounting medium

  • Fluorescence microscope with a UV light source and appropriate filters

Procedure:

  • Cell Preparation: a. Grow cells on coverslips or in imaging-compatible plates. b. Wash the cells twice with PBS.

  • Fixation: a. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended): a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step ensures efficient entry of the dye into the nucleus. b. Wash the cells three times with PBS for 5 minutes each.

  • Staining: a. Dilute the this compound stock solution in PBS to a final concentration of 1-5 µg/mL. b. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

  • Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source and a filter set for yellow fluorescence. c. Capture images for analysis. The intensity of the nuclear fluorescence can be quantified using image analysis software to provide an indication of the cell cycle phase.

Visualizations

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Start with cell culture (adherent or suspension) harvest Harvest and count cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs stain Incubate with This compound (1-10 µg/mL) 30-60 min at 37°C wash_pbs->stain flow Flow Cytometry Analysis (UV excitation) stain->flow histogram Generate DNA content histogram flow->histogram cell_cycle Determine percentage of cells in G0/G1, S, and G2/M phases histogram->cell_cycle

Caption: Experimental workflow for live cell cycle analysis using this compound.

G cluster_dyes DNA Stains cluster_properties Key Properties cluster_applications Primary Use NY This compound permeability Cell Permeability NY->permeability High specificity Binding Specificity NY->specificity DNA (A-T rich) excitation Excitation Wavelength NY->excitation UV PI Propidium Iodide PI->permeability Low (impermeant) PI->specificity DNA & dsRNA PI->excitation Visible (Blue/Green) DAPI DAPI DAPI->permeability Moderate (semi-permeant) DAPI->specificity DNA (A-T rich) DAPI->excitation UV live_cell Live Cell Analysis permeability->live_cell High permeability enables fixed_cell Fixed Cell Analysis permeability->fixed_cell All can be used

Caption: Logical relationships of key properties of this compound vs. other DNA stains.

Considerations for Use

  • Cytotoxicity and Phototoxicity: Like other Hoechst dyes, this compound can exhibit cytotoxicity at higher concentrations or with prolonged incubation times.[7] Furthermore, the use of UV excitation can induce phototoxicity and DNA damage in live cells, which may affect experimental outcomes, particularly in long-term imaging studies. It is recommended to use the lowest possible dye concentration and light exposure that provides an adequate signal.

  • Spectral Overlap: The emission spectrum of this compound may overlap with that of other blue and green fluorophores, such as Green Fluorescent Protein (GFP).[9][10] When designing multicolor imaging experiments, it is crucial to select fluorophores with minimal spectral overlap and to use appropriate filter sets and compensation controls to minimize bleed-through. For simultaneous imaging with green fluorophores, careful selection of emission filters is necessary. There is less spectral overlap with red fluorescent proteins (RFPs).

  • Cell Type Variability: The optimal staining concentration and incubation time for this compound can vary between different cell types due to differences in membrane permeability and dye efflux pump activity. Therefore, it is essential to empirically determine the optimal staining conditions for each cell line.

Troubleshooting

ProblemPossible CauseSolution
Weak or no nuclear staining - Insufficient dye concentration or incubation time.- Poor cell permeability.- Dye precipitation.- Increase dye concentration or incubation time.- For fixed cells, ensure adequate permeabilization.- Ensure the dye is fully dissolved in an appropriate solvent (e.g., water, not PBS for stock solution).[11]
High background fluorescence - Excessive dye concentration.- Inadequate washing (for fixed cells).- Decrease dye concentration.- Increase the number and duration of wash steps after staining fixed cells.
Poor resolution of cell cycle peaks - Cell clumping.- Inappropriate dye concentration.- Instrument settings not optimized.- Ensure a single-cell suspension before analysis.- Titrate the dye concentration to find the optimal staining.- Adjust flow cytometer settings (e.g., gain, flow rate) to optimize signal detection.
Cell death observed during live-cell imaging - Cytotoxicity from the dye.- Phototoxicity from UV excitation.- Reduce the dye concentration and/or incubation time.- Minimize exposure to UV light by using neutral density filters, reducing laser power, or decreasing the frequency of image acquisition.

References

Application Notes and Protocols: Utilizing Nuclear Yellow in GFP-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Green Fluorescent Protein (GFP) technology and classic nuclear staining techniques provides a powerful tool for investigating cellular processes. GFP and its spectral variants are widely used to visualize protein localization, dynamics, and protein-protein interactions in living and fixed cells. A crucial aspect of analyzing GFP-tagged proteins, particularly those that shuttle between the cytoplasm and the nucleus, is the precise identification of the nuclear compartment. Nuclear Yellow (Hoechst S769121) is a cell-permeant, yellow-emitting fluorescent dye that serves as an excellent counterstain for this purpose. It binds preferentially to AT-rich regions within the minor groove of DNA, offering high specificity for the nucleus with minimal cytoplasmic fluorescence.[1][2][3]

These application notes provide a comprehensive guide for the combined use of this compound and GFP-expressing cells, covering protocols for both live and fixed cell imaging, data interpretation, and troubleshooting.

Key Features and Applications

This compound:

  • High Specificity: Strongly binds to DNA, clearly delineating the nucleus.[2]

  • Cell Permeability: Effective for staining both live and fixed cells.[2]

  • Spectral Properties: Exhibits a distinct yellow fluorescence, which can be spectrally separated from GFP.

  • Photostability: Offers reasonable photostability for imaging applications.[4]

Combined Applications with GFP:

  • Nuclear Translocation Studies: Precisely track the movement of GFP-tagged proteins between the cytoplasm and the nucleus.

  • Co-localization Analysis: Quantify the extent of association between a GFP-tagged protein and nuclear structures.

  • Cell Cycle Analysis: Correlate the expression or localization of a GFP-tagged protein with specific phases of the cell cycle, identifiable by nuclear morphology.

  • High-Content Screening: Automate the analysis of nuclear events in GFP-expressing cells in response to various stimuli or compounds.

Quantitative Data and Spectral Properties

For successful dual-color imaging, understanding the spectral characteristics and performance of each fluorophore is critical. The following tables summarize key quantitative parameters for this compound and a common variant of Green Fluorescent Protein (EGFP).

ParameterThis compound (Hoechst S769121)Enhanced Green Fluorescent Protein (EGFP)Reference
Excitation Maximum (nm) ~372~488[5][6]
Emission Maximum (nm) ~504~507[5][6]
Quantum Yield Moderate to High (upon DNA binding)~0.60
Photostability GoodModerate[4]
Toxicity Low at working concentrationsVery Low[1][7]

Spectral Overlap Considerations:

While the excitation peaks of this compound and EGFP are well-separated, their emission spectra can have some overlap. This is particularly relevant when using filter sets with wide bandpasses. To minimize bleed-through, it is recommended to use narrow bandpass emission filters and perform sequential image acquisition. For highly quantitative co-localization studies, linear unmixing or correction algorithms may be necessary.

Experimental Protocols

Staining of Fixed GFP-Expressing Cells

This protocol is designed for researchers who need to preserve the cellular localization of GFP-tagged proteins at a specific time point.

Materials:

  • GFP-expressing cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mounting medium with antifade reagent

Protocol:

  • Cell Culture: Grow GFP-expressing cells to the desired confluency on a suitable imaging substrate.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature. Note: Over-fixation can quench GFP fluorescence.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If the GFP-tagged protein is nuclear and you wish to ensure complete staining, you can permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. For cytoplasmic or membrane-bound GFP, this step may not be necessary and could potentially lead to some loss of soluble GFP.

  • Washing (if permeabilized): Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining: Dilute the this compound stock solution to a final working concentration of 0.1-1.0 µg/mL in PBS. Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the cells using appropriate filter sets for GFP (e.g., 488 nm excitation, 500-550 nm emission) and this compound (e.g., 405 nm excitation, 500-550 nm emission, or a dedicated yellow filter set). Sequential acquisition is recommended to minimize bleed-through.

Staining of Live GFP-Expressing Cells

This protocol is suitable for dynamic studies observing the real-time localization of GFP-tagged proteins.

Materials:

  • GFP-expressing cells cultured in imaging-compatible dishes or plates

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

Protocol:

  • Cell Culture: Plate GFP-expressing cells in a vessel suitable for live-cell imaging.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration of 0.1-0.5 µg/mL. Note: Lower concentrations are recommended for live-cell imaging to minimize potential cytotoxicity.[2]

  • Staining: Replace the existing culture medium with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing (Optional): For clearer imaging with reduced background, you can replace the staining solution with fresh, pre-warmed live-cell imaging medium.

  • Imaging: Place the cells on a microscope stage equipped with an environmental chamber (37°C, 5% CO2). Acquire images using appropriate filter sets and minimize light exposure to reduce phototoxicity.

Data Analysis and Interpretation

Co-localization Analysis:

To quantify the degree of association between the GFP signal and the nucleus, Pearson's Correlation Coefficient (PCC) can be calculated using image analysis software such as ImageJ (with the JACoP plugin) or other dedicated programs.[8][9][10] A PCC value close to +1 indicates a strong positive correlation, a value near 0 indicates no correlation, and a value near -1 suggests a negative correlation.

Nuclear Translocation Quantification:

For studies investigating the movement of a GFP-tagged protein into or out of the nucleus, the ratio of the nuclear to cytoplasmic fluorescence intensity can be measured over time or in response to a stimulus.[11][12] This provides a quantitative measure of the translocation event.

Signaling Pathway and Workflow Diagrams

NF-κB Nuclear Translocation Signaling Pathway

A common application for this dual-labeling strategy is the study of the NF-κB signaling pathway, where the translocation of the NF-κB transcription factor (often tagged with GFP) from the cytoplasm to the nucleus is a key event.[13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (Stained with this compound) Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB_complex NF-κB-GFP / IκB (Inactive Complex) IKK_complex->NFkB_IkB_complex Phosphorylates IκB NFkB_GFP NF-κB-GFP NFkB_GFP_nucleus NF-κB-GFP NFkB_GFP->NFkB_GFP_nucleus Translocation NFkB_IkB_complex->NFkB_GFP IκB Degradation DNA DNA NFkB_GFP_nucleus->DNA Binds to Promoter Regions Gene_Expression Gene Expression DNA->Gene_Expression Initiates Transcription

Caption: NF-κB-GFP translocation pathway.

Experimental Workflow for Co-localization Analysis

The following diagram outlines the general workflow for a co-localization experiment using this compound and GFP-expressing cells.

Colocalization_Workflow start Start: GFP-Expressing Cell Culture fix_perm Fixation & Permeabilization (e.g., 4% PFA, 0.1% Triton X-100) start->fix_perm live_cell Live-Cell Imaging Setup start->live_cell stain_ny This compound Staining fix_perm->stain_ny live_cell->stain_ny wash Washing Steps stain_ny->wash acquire Image Acquisition (Sequential Channels) wash->acquire preprocess Image Pre-processing (Background Subtraction) acquire->preprocess coloc_analysis Co-localization Analysis (e.g., Pearson's Coefficient) preprocess->coloc_analysis end End: Quantitative Results coloc_analysis->end

Caption: Co-localization analysis workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak GFP Signal - Over-fixation- Photobleaching- Low expression level- Reduce fixation time or PFA concentration.- Use antifade mounting medium.- Minimize light exposure during imaging.- Use a cell line with higher GFP expression.
High Background from this compound - Incomplete washing- Dye concentration too high- Increase the number and duration of washing steps.- Optimize by titrating the this compound concentration.
This compound Staining in Cytoplasm - Cell death or compromised membrane integrity- Dye aggregation- Ensure cells are healthy before staining.- Use a lower concentration of this compound.- Briefly centrifuge the stock solution before dilution.
Spectral Bleed-through - Inappropriate filter sets- Overlapping emission spectra- Use narrow bandpass emission filters.- Perform sequential image acquisition for each channel.- Apply linear unmixing algorithms if necessary.
Phototoxicity in Live-Cell Imaging - Excessive light exposure- High dye concentration- Use the lowest possible laser power and exposure time.- Reduce the frequency of image acquisition.- Use a lower concentration of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Nuclear Yellow Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of nuclear yellow background fluorescence in immunofluorescence experiments.

Troubleshooting Guide

High background fluorescence can obscure specific signals, leading to difficulties in data interpretation and inaccurate results.[1] This guide provides a systematic approach to identifying and resolving the root causes of this compound background fluorescence.

Issue 1: Diffuse Yellow Fluorescence in the Nucleus and Cytoplasm

Possible Causes:

  • Aldehyde-Based Fixation: Formaldehyde and glutaraldehyde are common fixatives that can react with cellular amines and proteins to create fluorescent products, often with a broad emission spectrum that includes yellow.[2][3] Glutaraldehyde is known to cause more autofluorescence than formaldehyde.[4]

  • Endogenous Fluorophores: Cells naturally contain fluorescent molecules like NADH and flavins, which can contribute to background fluorescence.[5]

  • Non-specific Antibody Binding: The primary or secondary antibodies may be binding to unintended targets within the cell.[6][7]

Suggested Solutions:

  • Optimize Fixation Protocol:

    • Reduce fixation time to the minimum required to preserve tissue structure.[2][3]

    • Consider using an alternative fixative such as chilled methanol or ethanol, especially for cell surface markers.[8]

    • After aldehyde fixation, perform a quenching step using sodium borohydride or glycine.[9]

  • Implement Chemical Quenching:

    • Treat samples with quenching agents like Sudan Black B or a commercial reagent like TrueBlack®.[10][11] Be aware that Sudan Black B can sometimes introduce its own background in the far-red channel.[12]

  • Adjust Antibody Concentrations and Incubation Times:

    • Titrate primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[6][7]

    • Reduce antibody incubation times if high background persists.[13]

  • Improve Blocking and Washing Steps:

    • Use a blocking buffer appropriate for your sample, such as normal serum from the same species as the secondary antibody.[7][14]

    • Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[6][14]

Issue 2: Punctate or Granular Yellow Fluorescence in the Nucleus

Possible Causes:

  • Lipofuscin Accumulation: Lipofuscin is an age-related pigment that accumulates in lysosomes and exhibits broad-spectrum autofluorescence, appearing as yellow-green granules.[2][12] This is particularly common in tissues from older animals or post-mitotic cells like neurons.[2]

  • Antibody Aggregates: The primary or secondary antibodies may have formed aggregates that are non-specifically binding to cellular structures.

Suggested Solutions:

  • Specific Quenching of Lipofuscin:

    • Treat sections with Sudan Black B, which is highly effective at quenching lipofuscin-based autofluorescence.[5][12]

    • Commercial reagents like TrueBlack® are also specifically designed to reduce lipofuscin autofluorescence.[10][11]

  • Antibody Preparation:

    • Centrifuge antibodies before use to pellet any aggregates.

    • Filter antibody solutions if aggregation is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound background fluorescence?

A1: The most common causes are aldehyde-based fixation (e.g., formaldehyde, glutaraldehyde) which induces fluorescence, and the presence of endogenous autofluorescent molecules like lipofuscin, NADH, and flavins within the cells.[2][3][5]

Q2: How can I determine if the background is from autofluorescence or non-specific antibody staining?

A2: To distinguish between autofluorescence and non-specific staining, include proper controls in your experiment. An unstained sample will reveal the level of endogenous autofluorescence. A secondary antibody-only control (a sample incubated with only the secondary antibody) will show if the secondary antibody is binding non-specifically.[2][7]

Q3: Are there any "universal" quenching agents that work for most types of autofluorescence?

A3: While no single agent is perfect for every situation, some have broad applicability. Sudan Black B is effective against lipofuscin and some other sources of autofluorescence.[5][12] Commercial reagents like TrueVIEW™ and TrueBlack® are formulated to reduce autofluorescence from multiple sources, including collagen, elastin, and red blood cells.[11]

Q4: Can I use photobleaching to reduce this compound background?

A4: Yes, photobleaching can be an effective method to reduce autofluorescence.[2][15] This involves exposing the sample to a strong light source to photochemically destroy the autofluorescent molecules before incubation with fluorescently labeled antibodies.[2] However, it's important to minimize the exposure of your specific fluorescent labels to the light source to avoid photobleaching your signal of interest.[13]

Q5: What is spectral unmixing and can it help with this issue?

A5: Spectral unmixing is a computational technique used to separate the emission spectra of different fluorophores, including autofluorescence, in an image.[16][17] By treating the autofluorescence as a separate "fluorophore" with its own spectral signature, it can be computationally removed from the final image, thereby improving the signal-to-noise ratio.[17][18]

Quantitative Data on Autofluorescence Quenching

The following table summarizes the reported effectiveness of various chemical quenching agents in reducing autofluorescence. The efficiency can vary depending on the tissue type, fixation method, and the source of autofluorescence.

Quenching AgentTarget AutofluorescenceReported Reduction EfficiencyKey Considerations
Sudan Black B (SBB) Lipofuscin, general autofluorescence71-88%Can introduce background in far-red channels.[5][10][12][19]
TrueBlack® Lipofuscin, general autofluorescence89-93%Highly effective for lipofuscin.[10][11]
TrueVIEW™ Collagen, elastin, red blood cellsVaries by tissueEffective for non-lipofuscin sources.[11]
Sodium Borohydride Aldehyde-induced autofluorescenceVariableCan increase red blood cell autofluorescence.[9]
Ammonia/Ethanol General autofluorescenceModerateLess effective than SBB or TrueBlack®.[5]

Experimental Protocols

Protocol 1: Sudan Black B Treatment for Autofluorescence Quenching

This protocol describes the application of Sudan Black B (SBB) to reduce autofluorescence in tissue sections.

Materials:

  • 0.1% - 0.3% Sudan Black B in 70% ethanol

  • 70% ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Following your standard immunofluorescence staining protocol (after secondary antibody incubation and washes), rehydrate the tissue sections to 70% ethanol.

  • Incubate the sections in the SBB solution for 10-20 minutes at room temperature.[5] The optimal concentration of SBB may need to be determined empirically, with a starting point of 0.1%.[20]

  • Wash the sections thoroughly with 70% ethanol to remove excess SBB.

  • Rinse the sections multiple times with PBS.[5]

  • Mount the coverslip with an appropriate mounting medium.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol outlines a general procedure for photobleaching tissue sections prior to immunofluorescence staining.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, LED).

  • Slides with mounted tissue sections.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Rehydrate the tissue sections as per your standard protocol.

  • Place the slide on the microscope stage.

  • Expose the area of interest to the broad-spectrum light source. The duration of exposure can range from 30 minutes to a few hours, depending on the intensity of the light source and the level of autofluorescence.[2][15]

  • Periodically check the autofluorescence level.

  • Once the background is sufficiently reduced, wash the slide with PBS and proceed with your standard immunofluorescence staining protocol.[21]

Protocol 3: Spectral Unmixing Workflow

This protocol provides a conceptual workflow for using spectral unmixing to remove autofluorescence. The specific steps will vary depending on the microscope and software used.

Procedure:

  • Acquire a Lambda Stack: For your experimental sample, acquire a series of images at different emission wavelengths, creating a "lambda stack" or "spectral cube".[17][18]

  • Obtain Reference Spectra:

    • Acquire a lambda stack of an unstained control sample to capture the spectral signature of the autofluorescence.[18]

    • Acquire lambda stacks of samples stained with each of your individual fluorophores to obtain their reference spectra.[18]

  • Perform Linear Unmixing: Use the software's linear unmixing algorithm to separate the mixed spectra in your experimental image into its individual components based on the reference spectra.[16][17] The software will generate separate images for each fluorophore and the autofluorescence.

  • Image Analysis: The image corresponding to the autofluorescence can be discarded or subtracted from the other channels, resulting in a cleaner image with a higher signal-to-noise ratio.

Visualizations

G cluster_causes Primary Causes of this compound Background Fixation Aldehyde Fixation (Formaldehyde, Glutaraldehyde) Endogenous Endogenous Molecules (Lipofuscin, NADH, Flavins) Antibody Non-Specific Antibody Binding Problem High this compound Background Fluorescence Problem->Fixation Problem->Endogenous Problem->Antibody

Caption: Major contributors to this compound background fluorescence.

G Start Start: High this compound Background CheckControls Step 1: Analyze Controls (Unstained, Secondary-only) Start->CheckControls Autofluorescence Issue: Autofluorescence CheckControls->Autofluorescence Unstained sample is fluorescent NonSpecific Issue: Non-Specific Staining CheckControls->NonSpecific Secondary-only shows signal OptimizeProtocol Step 2: Optimize Protocol (Fixation, Blocking, Washes) Autofluorescence->OptimizeProtocol NonSpecific->OptimizeProtocol Quenching Step 3: Apply Quenching Method (Chemical, Photobleaching) OptimizeProtocol->Quenching Background still high End End: Reduced Background OptimizeProtocol->End Background reduced SpectralUnmixing Step 4: Consider Advanced Techniques (Spectral Unmixing) Quenching->SpectralUnmixing Further reduction needed Quenching->End Background reduced SpectralUnmixing->End

Caption: A systematic workflow for troubleshooting background fluorescence.

G cluster_workflow General Immunofluorescence Workflow with Quenching SamplePrep Sample Preparation (Fixation, Sectioning) QuenchingStep Autofluorescence Quenching (e.g., Sudan Black B, Photobleaching) SamplePrep->QuenchingStep Blocking Blocking QuenchingStep->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Imaging Imaging and Analysis SecondaryAb->Imaging

Caption: Integration of a quenching step into a typical immunofluorescence workflow.

References

Technical Support Center: Preventing Nuclear Yellow Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Yellow (Hoechst S769121), a cell-permeant, yellow-fluorescent nucleic acid stain. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Hoechst S769121) is a fluorescent dye that binds strongly to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1][2] Upon binding to DNA, its fluorescence is considerably enhanced, making it an effective stain for the nuclei of both live and fixed cells in applications like fluorescence microscopy and flow cytometry.[1][3]

Q2: What is photobleaching and why does it happen?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[4][5] It occurs when the dye is exposed to excitation light. During this process, the fluorophore can enter a long-lived, non-fluorescent "triplet state." From this state, it can react with molecular oxygen to produce reactive oxygen species (ROS) that permanently damage the dye molecule, preventing it from emitting light.[6][7][8][9]

Q3: How can I tell if my signal loss is due to photobleaching?

Signal loss from photobleaching typically occurs only in the area exposed to the excitation light and intensifies with longer or more powerful illumination.[5][10] If the fluorescence diminishes rapidly while you are actively imaging but remains bright in adjacent, un-imaged areas of the sample, photobleaching is the likely cause.

Q4: What are the immediate first steps to reduce photobleaching?

To minimize photobleaching, you should reduce the total dose of light delivered to the sample.[11] Key initial steps include:

  • Lower Illumination Intensity: Use the lowest possible light or laser power that provides a sufficient signal-to-noise ratio.[10][12][13] Neutral density filters can help reduce intensity without changing the light's spectral properties.[10][12]

  • Reduce Exposure Time: Use the shortest camera exposure time that yields a clear image.[11][12][13] A more sensitive camera can help achieve this.

  • Minimize Illumination: Only expose the sample to light when actively acquiring an image. Keep the shutter closed at all other times.[10][13][14]

Q5: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[12] They work primarily by scavenging reactive oxygen species (ROS) that are produced during fluorescence excitation, thereby reducing oxidative damage to the dye.[6][7] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), 1,4-diazobicyclo-[11][11][11]-octane (DABCO), and Trolox.[6][9]

Q6: Which antifade mounting media are compatible with this compound?

Commercial antifade mounting media like ProLong™ Diamond, ProLong™ Glass, SlowFade™ Diamond, and VECTASHIELD® are designed to be compatible with a wide spectrum of dyes, including nuclear stains like DAPI and Hoechst analogs such as this compound.[9][15][16] These formulations are optimized to preserve fluorescent signals for both immediate imaging and long-term storage.[7][15]

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid fading of your this compound signal, consult the following table for common causes and recommended solutions.

Possible Cause Recommended Solution
Excessive Illumination Intensity Decrease the power of your laser or LED light source to 5-10% and increase incrementally only as needed. Use neutral density filters to attenuate the light.[10][12]
Prolonged Exposure Time Reduce camera exposure time. If the signal becomes too weak, consider increasing camera gain or using a more sensitive detector. A good starting point is to find the longest exposure possible that avoids motion blur for your target and then optimize the light intensity.[11]
Suboptimal Mounting Medium Use a commercial antifade mounting medium. If preparing your own, ensure antifade reagents like PPD or n-propyl gallate are fresh and used at the correct concentration. Note that some reagents like PPD can cause autofluorescence with blue/green fluorophores.[9]
Oxygen Availability Photobleaching is often accelerated by oxygen.[7][12] Using an antifade reagent with oxygen-scavenging properties (e.g., glucose oxidase/catalase systems or Trolox) can significantly improve dye stability.[6][12] Ensure the coverslip is properly sealed to limit oxygen diffusion.
Incorrect Filter Sets Ensure your microscope's excitation and emission filters are well-matched to this compound's spectral profile (Excitation/Emission maxima: ~355/495 nm).[3] Mismatched filters can lead to inefficient excitation and detection, tempting the user to increase light intensity, which accelerates photobleaching.
High Dye Concentration While counterintuitive, excessively high dye concentrations can sometimes lead to quenching and faster photobleaching. Titrate the this compound concentration to find the lowest effective concentration (typically 0.1–10 µg/mL).[1]

Visualizing the Problem

The Photobleaching Pathway

Photobleaching occurs when a fluorophore enters a reactive triplet state and is subsequently damaged. The diagram below, based on the Jablonski model, illustrates this process.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) ROS Reactive Oxygen Species (ROS) T1->ROS Reacts with O₂ Bleached Photobleached State (Non-Fluorescent) ROS->Bleached Damages Fluorophore

Caption: Jablonski diagram illustrating the photobleaching process.

Troubleshooting Workflow

Follow this workflow to diagnose and resolve photobleaching issues with this compound.

G start Start: Rapid Signal Fading Observed q1 Are you using the lowest possible light intensity? start->q1 a1 Reduce light intensity. Use ND filters. q1->a1 No q2 Is exposure time as short as possible? q1->q2 Yes a1->q2 a2 Decrease exposure time. Increase camera sensitivity/gain. q2->a2 No q3 Are you using an antifade mounting medium? q2->q3 Yes a2->q3 a3 Use a commercial antifade medium (e.g., ProLong, SlowFade). q3->a3 No end_ok Problem Resolved q3->end_ok Yes a3->end_ok end_bad Issue Persists: Consider alternative photostable dyes. end_ok->end_bad If signal is still fading

Caption: A step-by-step workflow for troubleshooting photobleaching.

Experimental Protocols

Protocol 1: Standard this compound Staining for Fixed Cells

This protocol provides general steps for staining fixed cells. Optimization may be required based on cell type and experimental conditions.

  • Cell Preparation: Grow cells on coverslips or chamber slides. Fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes.

  • Staining: Prepare a working solution of this compound at 1 µg/mL in PBS.[17][18] Remove the permeabilization buffer and add the staining solution to cover the cells.

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[2][17][18]

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., ProLong™ Diamond Antifade Mountant). Seal the edges of the coverslip with nail polish and allow it to cure.

  • Imaging: Image the sample immediately or store it at 4°C in the dark for several weeks.[7][16]

Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching

This protocol outlines a systematic approach to finding the gentlest imaging conditions possible.[13][14]

  • Find Your Target: Using brightfield or a low-magnification objective, locate the region of interest without using fluorescence excitation.

  • Set Initial Parameters: Switch to the fluorescence channel for this compound. Set the excitation light intensity to the lowest possible setting (e.g., 1-5% power).

  • Adjust Exposure Time: Begin with a moderate exposure time (e.g., 100-200 ms). Gradually increase the exposure time until the nuclear signal is clearly distinguishable from the background noise.[13]

  • Adjust Light Intensity: If the required exposure time is impractically long (e.g., >1-2 seconds), increase the excitation light intensity in small increments.[13] For each new intensity level, re-optimize the exposure time.

  • Final Check: The goal is to find a balance that produces a high-quality image with the lowest total light dose (a combination of intensity and time).[11] Once optimized, use these settings for your experiment and avoid changing them mid-experiment to ensure data consistency.

  • Time-Lapse Considerations: For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows to reduce the cumulative light exposure.[10]

Quantitative Data Summary

Direct quantitative comparisons of photobleaching rates are highly dependent on specific experimental setups (e.g., microscope, objective, light source).[4] However, the general principles of photoprotection are well-established. The following table summarizes the expected qualitative and quantitative impact of various interventions.

Intervention Mechanism of Action Expected Impact on Signal Half-Life Reference
Reduce Light Intensity by 50% Reduces the rate of fluorophore excitation and entry into the triplet state.Increase (Potentially >2x, as the relationship is not always linear).[11][19]
Use Commercial Antifade Medium Scavenges reactive oxygen species (ROS), quenches triplet states.Significant Increase (Varies by reagent and dye, can be several-fold).[6][15][16]
Reduce Exposure Time by 50% Halves the duration of light exposure per image.Increase (Signal per image is lower, but dye lasts for more images).[12]
Minimize Oxygen Reduces the primary reactant for ROS formation from the triplet state.Significant Increase.[7][12]

Note: Signal half-life is the time or number of exposures required for the fluorescence intensity to drop to 50% of its initial value.[4] The relationship between excitation power and photobleaching is often non-linear, meaning a 50% reduction in power can lead to a more than two-fold increase in signal stability.[19]

References

Technical Support Center: Nuclear Yellow in Long-Term Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Nuclear Yellow (Hoechst S769121) in long-term live-cell imaging. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate potential challenges and optimize your experiments for reliable and reproducible results.

FAQs: Understanding this compound and its Challenges

Q1: What is this compound and how does it work?

This compound (Hoechst S769121) is a cell-permeant fluorescent dye that emits a yellow fluorescence upon binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2][3] This characteristic makes it a useful tool for visualizing the nuclei of both live and fixed cells in a variety of applications, including fluorescence microscopy, fluorometry, and flow cytometry.[3][4][5] It is frequently used in neuroscience for two-color neuronal mapping in conjunction with retrograde tracers like True Blue.[1][6]

Q2: Is this compound toxic to cells in long-term live-cell imaging?

Yes, like other UV-excitable DNA-binding dyes, this compound can exhibit both phototoxicity and cytotoxicity, which can be significant concerns in long-term live-cell imaging.[2][7] Phototoxicity is induced by the excitation light, which can trigger the production of reactive oxygen species (ROS) that damage cellular components.[8] Cytotoxicity can occur due to the dye's interaction with DNA, potentially interfering with cellular processes like DNA replication and cell cycle progression.[9]

Q3: What are the primary signs of this compound-induced toxicity?

Users should be vigilant for the following signs of toxicity during their long-term imaging experiments:

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to unstained control cells.

  • Increased Apoptosis: The appearance of classic apoptotic features such as cell shrinkage, membrane blebbing, and nuclear condensation.[10][11]

  • Altered Cellular Morphology: Changes in cell shape, adherence, or the formation of vacuoles.

  • Photobleaching: A gradual decrease in the fluorescence intensity of the stained nuclei upon repeated exposure to excitation light.[12][13]

Q4: How does this compound compare to other Hoechst dyes like Hoechst 33342 in terms of toxicity?

This compound (Hoechst S769121) is structurally related to other Hoechst dyes, such as Hoechst 33342. While direct comparative toxicity studies are limited, it is reasonable to infer that they share similar toxic profiles. Studies on Hoechst 33342 have shown that it can induce apoptosis in a dose- and light-dependent manner.[9] Given that this compound is also excited by UV/near-UV light, similar phototoxic effects should be anticipated.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for extended live-cell imaging.

Problem Potential Cause Recommended Solution
Rapid Signal Fading (Photobleaching) 1. High excitation light intensity. 2. Prolonged or frequent exposure to excitation light.1. Reduce the intensity of the excitation light to the lowest level that provides a detectable signal. 2. Decrease the frequency of image acquisition and use the shortest possible exposure time.[12] 3. Use a more sensitive camera or detector. 4. Consider using an anti-fade mounting medium if compatible with your live-cell setup.
Decreased Cell Viability or Proliferation 1. Cytotoxicity: The concentration of this compound is too high. 2. Phototoxicity: Excessive exposure to excitation light.1. Optimize Dye Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound for your cell type (typically in the range of 0.1-1.0 µg/mL).[3] 2. Minimize Light Exposure: Implement the strategies mentioned for reducing photobleaching. 3. Use Far-Red Alternatives: For very long-term studies, consider alternative nuclear stains that are excited by longer, less damaging wavelengths (e.g., DRAQ5™, NucSpot® Live 650).[14]
High Background Fluorescence 1. Excess unbound dye in the medium. 2. Non-specific binding of the dye.1. Wash Cells: After incubation with this compound, wash the cells once or twice with fresh, pre-warmed culture medium to remove unbound dye. 2. Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient nuclear staining.
Altered Cell Behavior or Morphology 1. Stress induced by phototoxicity or cytotoxicity. 2. Interference of the dye with DNA-dependent processes.1. Comprehensive Controls: Always include an unstained control group and a stained, non-imaged control group to differentiate between cytotoxicity and phototoxicity. 2. Lower Dye and Light Dose: Use the lowest possible dye concentration and light exposure. 3. Validate with an Alternative Stain: If possible, confirm key findings with a different class of live-cell nuclear stain.

Quantitative Data Summary

Direct quantitative data on the phototoxicity and cytotoxicity of this compound is not extensively available in peer-reviewed literature. However, data from the closely related Hoechst 33342 can provide valuable insights.

Parameter Hoechst 33342 (as a proxy for this compound) Alternative Far-Red Dyes (e.g., DRAQ5™) Notes
Excitation Wavelength ~350 nm (UV)[7]~647 nm (Far-Red)[7]Longer wavelengths are generally less phototoxic.
Emission Wavelength ~461 nm (Blue)[7]~681 nm (Far-Red)[7]
Photostability Moderate[7]High[7]Hoechst dyes are known to photobleach with prolonged UV exposure.
Cytotoxicity Can induce apoptosis at higher concentrations and with prolonged incubation.[9]Can also be cytotoxic at higher concentrations.[7]Always perform a dose-response curve for your specific cell line.

Experimental Protocols

Protocol 1: Minimizing Toxicity for Long-Term Imaging

This protocol is designed to reduce the cytotoxic and phototoxic effects of this compound in time-lapse microscopy.

  • Cell Seeding: Plate cells at a desired density in an imaging-compatible dish or plate and allow them to adhere and enter a healthy growth phase.

  • Staining Solution Preparation: Prepare a fresh staining solution of this compound in a complete, pre-warmed cell culture medium. Start with a low concentration (e.g., 0.1 µg/mL) and optimize as needed.

  • Cell Staining: Replace the culture medium with the this compound staining solution and incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.

  • Washing: Gently wash the cells twice with a fresh, pre-warmed culture medium to remove any unbound dye.

  • Imaging:

    • Use a microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels.

    • Set the excitation light source (e.g., 355 nm laser or UV lamp) to the lowest possible intensity.

    • Use the shortest possible exposure time for image acquisition.

    • Increase the time interval between acquisitions as much as the experimental design allows.

    • Include a parallel unstained cell culture as a control to monitor for any effects of the imaging process itself.

Protocol 2: Assessing Cytotoxicity of this compound

This protocol provides a framework for evaluating the impact of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for several days of growth.

  • Treatment Groups:

    • Control: Unstained cells.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.

    • This compound Groups: Cells treated with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µg/mL).

  • Incubation: Incubate the cells for the desired long-term duration (e.g., 24, 48, 72 hours).

  • Viability Assay: At each time point, assess cell viability using a standard method such as a Trypan Blue exclusion assay or a commercially available viability/cytotoxicity kit.

  • Proliferation Assay: At each time point, quantify cell proliferation using a method like a WST-1 assay or by counting cell numbers.

  • Data Analysis: Compare the viability and proliferation rates of the this compound-treated groups to the control groups to determine the concentration-dependent cytotoxicity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_imaging Long-Term Imaging cluster_analysis Analysis A Seed Cells in Imaging Dish B Prepare this compound Staining Solution C Incubate Cells with this compound B->C D Wash to Remove Unbound Dye C->D E Place on Microscope with Environmental Control D->E F Acquire Images with Minimized Light Exposure E->F G Analyze Time-Lapse Data F->G H Assess Cell Viability and Morphology G->H

Caption: Workflow for long-term live-cell imaging with this compound.

Troubleshooting_Logic cluster_issues Identify Issue cluster_solutions_signal Signal Troubleshooting cluster_solutions_death Viability Troubleshooting Start Problem Encountered in Long-Term Imaging PoorSignal Poor Signal Quality Start->PoorSignal CellDeath Increased Cell Death Start->CellDeath CheckBleaching Check for Photobleaching PoorSignal->CheckBleaching OptimizeDye Optimize Dye Concentration PoorSignal->OptimizeDye ReduceLight Reduce Light Exposure CellDeath->ReduceLight LowerConcentration Lower Dye Concentration CellDeath->LowerConcentration ConsiderAlternative Consider Far-Red Dye LowerConcentration->ConsiderAlternative

Caption: A logical guide for troubleshooting common issues.

Phototoxicity_Pathway cluster_trigger Trigger cluster_mechanism Mechanism cluster_outcome Cellular Outcome Light UV/Near-UV Excitation Light Dye This compound (Hoechst S769121) Light->Dye ROS Reactive Oxygen Species (ROS) Production Dye->ROS Excitation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Senescence Cellular Senescence CellCycleArrest->Senescence

Caption: Simplified pathway of this compound-induced phototoxicity.

References

Technical Support Center: Nuclear Yellow Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding uneven nuclear staining with Nuclear Yellow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of uneven or patchy this compound staining?

Uneven this compound staining can manifest as speckles, blotches, or inconsistent intensity across the cell population. The primary causes often relate to issues with cell health, sample preparation, or the staining protocol itself. Key factors include:

  • Cell Confluency and Health: Over-confluent or unhealthy/dying cells can exhibit altered membrane permeability and nuclear morphology, leading to inconsistent staining.

  • Fixation and Permeabilization: Inadequate or inappropriate fixation and permeabilization can hinder the dye's access to the nucleus.

  • Dye Concentration and Incubation: Both the concentration of the this compound stain and the incubation time are critical parameters that can affect staining uniformity.

  • Washing Steps: Insufficient washing after staining can leave behind unbound dye, contributing to background noise and unevenness.

  • Mounting and Coverslipping: The presence of bubbles or an uneven mounting medium layer can cause optical artifacts that appear as uneven staining.

Q2: My this compound staining appears weak or faint in some cells. How can I improve the signal intensity?

Weak staining can be addressed by optimizing several aspects of your protocol:

  • Increase Dye Concentration: You may be using a suboptimal concentration of this compound. Consider performing a concentration titration to find the optimal level for your specific cell type and experimental conditions.

  • Extend Incubation Time: Allowing the dye more time to penetrate the cells and bind to the DNA can enhance the signal.

  • Check Lamp/Laser Power: Ensure the light source on your microscope is functioning correctly and that the excitation wavelength is appropriate for this compound.

Q3: I am observing high background fluorescence in my this compound stained samples. What can I do to reduce it?

High background can obscure the specific nuclear signal. To mitigate this:

  • Optimize Permeabilization: If you are staining fixed cells, the permeabilization step is crucial. Over-permeabilization can lead to increased cytoplasmic background.

  • Thorough Washing: Increase the number and duration of washing steps after incubation with this compound to remove any unbound dye.

  • Use a Blocking Solution: For immunofluorescence experiments, using a blocking solution can help to reduce non-specific binding of the dye.

Q4: The nuclei in my sample show a speckled or punctate staining pattern instead of uniform fluorescence. Why is this happening and how can I fix it?

A speckled appearance can be indicative of a few issues:

  • Dye Aggregation: this compound, like other dyes, can sometimes form aggregates, especially if not properly dissolved or stored. Ensure the dye is fully dissolved in the recommended solvent before use.

  • Chromatin Condensation: In apoptotic or mitotic cells, the chromatin is condensed, which can result in a more intense, punctate staining pattern.

  • Fixation Artifacts: Certain fixatives or improper fixation can alter the nuclear structure, leading to an uneven distribution of the dye.

Quantitative Data Summary

For optimal and reproducible results, it is crucial to standardize key experimental parameters. The following table provides a summary of recommended ranges for this compound staining.

ParameterRecommended RangeNotes
This compound Concentration 1-10 µg/mLThe optimal concentration is cell-type dependent and should be determined empirically.
Incubation Time 10-60 minutesLonger incubation times may be required for thicker samples or cells with lower permeability.
Fixation (Paraformaldehyde) 2-4% in PBSFixation time can vary from 10-30 minutes at room temperature.
Permeabilization (Triton X-100) 0.1-0.5% in PBSPermeabilization is typically performed for 5-15 minutes at room temperature.

Experimental Protocol: this compound Staining of Cultured Cells

This protocol provides a general guideline for staining adherent cells grown on coverslips.

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with this compound staining solution (e.g., 5 µg/mL in PBS) for 20 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission ~350/460 nm).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting uneven this compound staining.

G cluster_0 Troubleshooting Uneven this compound Staining cluster_1 Protocol Optimization start Start: Uneven Staining Observed check_cells Assess Cell Health & Confluency start->check_cells cells_ok Cells Healthy & Sub-confluent? check_cells->cells_ok optimize_culture Optimize Cell Culture Conditions cells_ok->optimize_culture No check_protocol Review Staining Protocol cells_ok->check_protocol Yes optimize_culture->start protocol_issue Potential Protocol Issue? check_protocol->protocol_issue fixation Check Fixation/Permeabilization protocol_issue->fixation Yes concentration Titrate Dye Concentration protocol_issue->concentration incubation Optimize Incubation Time protocol_issue->incubation washing Improve Washing Steps protocol_issue->washing end_bad Issue Persists: Consult Specialist protocol_issue->end_bad No, protocol is standard re_stain Re-stain Sample fixation->re_stain concentration->re_stain incubation->re_stain washing->re_stain end_good Staining Uniform re_stain->end_good Success re_stain->end_bad Failure

Caption: Troubleshooting workflow for uneven this compound staining.

Nuclear Yellow staining artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Yellow (Hoechst S769121) staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during nuclear staining procedures, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as Hoechst S769121, is a cell-permeant fluorescent dye that binds to DNA. It specifically binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions. Upon binding to DNA, its fluorescence intensity increases significantly, making it an excellent stain for visualizing cell nuclei in both live and fixed cells.

Q2: What are the most common artifacts observed with this compound staining?

The most common artifacts include:

  • High Background: A diffuse yellow fluorescence across the entire field of view, which can obscure the specific nuclear signal.

  • Non-specific Staining: Staining of cellular components other than the nucleus, such as the cytoplasm or extracellular matrix.

  • Photobleaching: A gradual decrease in fluorescence intensity upon exposure to excitation light.

  • Photoconversion: A shift in the emission spectrum of the dye to longer wavelengths (e.g., green and red) after prolonged exposure to UV light, which can lead to false-positive signals in multicolor imaging experiments.

Q3: Can this compound be used on both live and fixed cells?

Yes, this compound is cell-permeant and can be used to stain both live and fixed cells. However, staining protocols and potential artifacts may differ between the two applications. For live-cell imaging, it's crucial to use the lowest possible dye concentration and light exposure to minimize phototoxicity.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Q: My images have a high, diffuse background, making it difficult to see the nuclei clearly. What could be the cause and how can I fix it?

A: High background fluorescence is a common issue that can arise from several factors. The following table outlines potential causes and solutions:

Potential Cause Solution
Excessive Dye Concentration Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 0.1 µg/mL) and gradually increase if the signal is too weak.
Insufficient Washing Increase the number and/or duration of washing steps after staining to remove unbound dye. Ensure thorough washing with a suitable buffer like PBS.
Contaminated Reagents Use fresh, high-quality reagents, including buffers and mounting media. Filter solutions if necessary to remove any particulate matter.
Autofluorescence Some cell types or tissues exhibit natural fluorescence. This can be minimized by including an unstained control to assess the level of autofluorescence and by using appropriate background subtraction during image analysis.
Issue 2: Non-Specific Staining

Q: I am observing staining in the cytoplasm and other areas outside the nucleus. How can I improve the specificity of my this compound staining?

A: Non-specific binding can lead to inaccurate localization. Here’s how to troubleshoot this issue:

Potential Cause Solution
High Dye Concentration As with high background, excessive dye concentration is a primary cause of non-specific binding. Optimize the concentration through titration.
Cell Permeabilization Issues (for fixed cells) Inadequate or excessive permeabilization can lead to dye accumulating in cellular compartments other than the nucleus. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).
Dye Precipitation Ensure the this compound stock solution is fully dissolved and consider filtering the working solution before use to remove any aggregates that could bind non-specifically.
AT-Rich Regions Outside the Nucleus While primarily a nuclear stain, this compound's affinity for AT-rich DNA means it can occasionally bind to mitochondrial DNA. This is generally a minor component of non-specific staining but is worth noting.
Issue 3: Signal Fades Quickly (Photobleaching)

Q: The fluorescent signal from my stained nuclei disappears rapidly when I expose it to light for imaging. What can I do to prevent this?

A: Photobleaching is the photochemical destruction of a fluorophore. To minimize its effects:

Potential Cause Solution
Prolonged Exposure to Excitation Light Minimize the time the sample is exposed to the excitation light source. Use neutral density filters to reduce the intensity of the light.
High Excitation Light Intensity Lower the power of the laser or the intensity of the lamp used for excitation.
Absence of Antifade Reagent Use a high-quality antifade mounting medium to protect the sample from photobleaching.
Issue 4: Unexpected Green or Red Signal (Photoconversion)

Q: I am seeing fluorescence in my green and red channels that seems to be co-localized with my this compound signal. What is happening?

A: This phenomenon is likely photoconversion, where UV excitation causes Hoechst dyes like this compound to emit light at longer wavelengths.

Potential Cause Solution
Prolonged UV Exposure Minimize exposure to UV light. If possible, use a 405 nm laser for excitation instead of a broad-spectrum UV lamp, as this has been shown to reduce photoconversion.
Imaging Order If performing multicolor imaging, capture the images from the longer wavelength channels (e.g., red, green) before imaging the this compound in the blue/yellow channel. This will prevent the photoconverted signal from contaminating your other channels.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for this compound staining. Note that optimal conditions may vary depending on the cell type, sample preparation, and experimental setup.

Parameter Recommended Range Notes
Working Concentration (Fixed Cells) 0.1 - 10 µg/mLTitration is highly recommended to find the optimal concentration for your specific application.
Working Concentration (Live Cells) 0.1 - 1 µg/mLUse the lowest effective concentration to minimize phototoxicity.
Incubation Time 5 - 60 minutesLonger incubation times may be necessary for some cell types, but can also increase background.
Excitation Maximum ~350 nm
Emission Maximum ~461 nm

Experimental Protocols

Protocol: this compound Staining of Fixed Cells on Coverslips

This protocol provides a general guideline for staining fixed, cultured cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Solution)

  • 0.1% Triton X-100 in PBS (Permeabilization Solution)

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add enough 4% PFA to cover the coverslips and incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add the permeabilization solution (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is necessary to allow the dye to enter the nucleus of fixed cells.

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1 µg/mL). Add the working solution to the coverslips and incubate for 15 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Carefully remove the coverslip from the dish and gently touch the edge to a kimwipe to remove excess PBS. Place a drop of antifade mounting medium onto a clean microscope slide and invert the coverslip onto the mounting medium, avoiding air bubbles.

  • Sealing (Optional): Seal the edges of the coverslip with clear nail polish to prevent drying and movement.

  • Imaging: Image the stained nuclei using a fluorescence microscope with the appropriate filter sets for this compound (Excitation ~350 nm, Emission ~461 nm).

Visualization

Troubleshooting Workflow for this compound Staining Artifacts

TroubleshootingWorkflow Troubleshooting this compound Staining Artifacts Start Staining Artifact Observed HighBackground High Background? Start->HighBackground NonSpecific Non-Specific Staining? HighBackground->NonSpecific No ReduceConc1 Decrease Dye Concentration HighBackground->ReduceConc1 Yes Photobleaching Signal Fading? NonSpecific->Photobleaching No ReduceConc2 Decrease Dye Concentration NonSpecific->ReduceConc2 Yes Photoconversion Unexpected Color? Photobleaching->Photoconversion No ReduceExposure Minimize Light Exposure Photobleaching->ReduceExposure Yes MinimizeUV Minimize UV Exposure Photoconversion->MinimizeUV Yes End Problem Resolved Photoconversion->End No IncreaseWash1 Increase Washing Steps ReduceConc1->IncreaseWash1 CheckReagents Use Fresh/Filtered Reagents IncreaseWash1->CheckReagents CheckReagents->End OptimizePerm Optimize Permeabilization ReduceConc2->OptimizePerm FilterDye Filter Dye Solution OptimizePerm->FilterDye FilterDye->End UseAntifade Use Antifade Mountant ReduceExposure->UseAntifade UseAntifade->End ChangeImagingOrder Image Yellow Channel Last MinimizeUV->ChangeImagingOrder ChangeImagingOrder->End

Technical Support Center: Improving Signal-to-Noise Ratio with Nuclear Yellow

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Yellow (Hoechst S769121), a versatile fluorescent stain for labeling DNA in both live and fixed cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your staining and improve the signal-to-noise ratio in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering solutions to enhance your results.

1. Weak or No Signal

A faint or absent fluorescent signal can be frustrating. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Dye Concentration Titrate the this compound concentration. A typical starting range is 0.1–10 µg/mL.[1] For live cells, you might need to adjust the concentration based on cell type and incubation time.
Insufficient Incubation Time Increase the incubation time. For live cells, longer incubation times may yield a better signal. A general guideline is 5-15 minutes, but this can be optimized.[2]
Incorrect Filter Set Ensure your microscope's filter set is appropriate for this compound's excitation (approx. 372 nm) and emission (approx. 504 nm) maxima.[3]
Photobleaching Minimize the exposure of your sample to the excitation light. Use a lower light intensity, reduce exposure time, and consider using an antifade mounting medium.[4]
Cell Health (for live-cell imaging) Ensure cells are healthy and viable before and during the staining procedure.
Fixation/Permeabilization Issues (for fixed cells) Ensure proper fixation and permeabilization to allow the dye to access the nucleus. Methanol or paraformaldehyde are common fixatives.

2. High Background

Excessive background fluorescence can obscure the specific nuclear signal. Here’s how to address it:

Potential Cause Recommended Solution
Excessive Dye Concentration Reduce the concentration of this compound. High concentrations can lead to non-specific binding and increased background.
Inadequate Washing For fixed cells, increase the number and duration of wash steps after staining to remove unbound dye. For live-cell imaging, if the dye has a high binding affinity, you can remove the staining solution and wash to improve the signal-to-background ratio.[2]
Autofluorescence Use a mounting medium with antifade reagents. If autofluorescence is a significant issue, consider spectral imaging and linear unmixing to separate the this compound signal from the background.[5]
Mounting Medium Issues Some mounting media can contribute to background fluorescence. Test different mounting media to find one that is compatible with this compound and has low autofluorescence.
Non-specific Binding Ensure your blocking steps are adequate, especially in immunofluorescence protocols where this compound is used as a counterstain.

3. Photobleaching

Photobleaching, or the fading of the fluorescent signal upon exposure to light, can be a significant issue.

Mitigation Strategy Description
Minimize Exposure Limit the time your sample is exposed to the excitation light. Only illuminate the sample when acquiring an image.
Reduce Light Intensity Use the lowest possible excitation light intensity that provides an adequate signal.
Use Antifade Reagents Mount your coverslips with a commercially available antifade mounting medium.[4]
Choose a More Photostable Dye (if possible) If photobleaching is a persistent issue, consider if another nuclear stain with higher photostability is suitable for your experiment.
Acquire Images Efficiently Plan your imaging session to be as efficient as possible to minimize light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of this compound?

A1: this compound has an excitation maximum at approximately 372 nm and an emission maximum at approximately 504 nm.[3]

Q2: Can I use this compound for live-cell imaging?

A2: Yes, this compound is cell-permeant and can be used for staining the nuclei of live cells.[1] Optimization of dye concentration and incubation time is recommended to minimize potential cytotoxicity.

Q3: How does this compound compare to DAPI and Hoechst stains?

A3: this compound is part of the Hoechst family of dyes. Like DAPI and other Hoechst stains, it binds to the minor groove of DNA, with a preference for AT-rich regions. Its emission is in the yellow region of the spectrum, which can be advantageous for multicolor imaging experiments to avoid spectral overlap with blue or green fluorophores.

Q4: What is the recommended starting concentration for this compound?

A4: A common starting concentration range for staining eukaryotic cells is 0.1–10 μg/mL.[1] However, the optimal concentration should be determined empirically for your specific cell type and experimental conditions.

Q5: How can I reduce non-specific staining when using this compound as a counterstain in immunofluorescence?

A5: To reduce non-specific staining, ensure you have optimized your primary and secondary antibody concentrations, perform thorough washing steps after each antibody incubation, and use an appropriate blocking buffer.

Q6: Is this compound compatible with different fixatives?

A6: this compound is compatible with common fixatives such as paraformaldehyde and methanol. However, the choice of fixative can influence staining patterns and intensity, so it is advisable to test different fixation protocols for your specific application.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Please note that some values, such as quantum yield and extinction coefficient, are not consistently reported in the literature.

Property Value Reference
Excitation Maximum (λex) ~372 nm[3]
Emission Maximum (λem) ~504 nm[3]
Molecular Weight ~597 g/mol [6]
Quantum Yield Not readily available
Extinction Coefficient Not readily available
Recommended Concentration 0.1–10 µg/mL[1]
Cytotoxicity (IC50) Not readily available

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells

This protocol provides a general procedure for staining the nuclei of fixed cells with this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)

  • Mounting medium (preferably with an antifade reagent)

  • Coverslips and microscope slides

Procedure:

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation:

    • Paraformaldehyde: Aspirate the culture medium and wash the cells once with PBS. Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.

    • Methanol: Aspirate the culture medium and add ice-cold 100% methanol. Incubate for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for paraformaldehyde-fixed cells): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution in PBS to a final concentration of 1-5 µg/mL. Add the staining solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for this compound (Excitation: ~372 nm, Emission: ~504 nm).

Protocol 2: Live-Cell Staining with this compound

This protocol outlines a general procedure for staining the nuclei of live cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Live-cell imaging dish or chamber

Procedure:

  • Cell Culture: Plate cells in a live-cell imaging dish or chamber and grow to the desired confluency.

  • Staining Solution Preparation: Dilute the this compound stock solution directly into pre-warmed complete cell culture medium to a final concentration of 0.5-2 µg/mL.

  • Staining: Aspirate the existing culture medium and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Imaging: Image the cells directly in the staining solution using a fluorescence microscope equipped with a live-cell imaging chamber. A wash step is generally not required but can be performed with pre-warmed medium if the background is high.

Visualizations

experimental_workflow General Experimental Workflow for this compound Staining cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (e.g., PFA, Methanol) cell_culture->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking (for IF) permeabilization->blocking ny_stain This compound Staining permeabilization->ny_stain Direct Staining primary_ab Primary Antibody (for IF) blocking->primary_ab secondary_ab Secondary Antibody (for IF) primary_ab->secondary_ab secondary_ab->ny_stain washing Washing ny_stain->washing mounting Mounting washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: General workflow for this compound staining in fixed cells.

troubleshooting_workflow Troubleshooting Logic for Weak Signal action_node action_node start Weak or No Signal? check_conc Concentration Optimal? start->check_conc check_incubation Incubation Time Sufficient? check_conc->check_incubation No solution_conc Titrate Concentration (0.1-10 µg/mL) check_conc->solution_conc Yes check_filters Correct Filter Set? check_incubation->check_filters No solution_incubation Increase Incubation Time check_incubation->solution_incubation Yes check_photobleaching Photobleaching Evident? check_filters->check_photobleaching No solution_filters Verify Filter Specifications check_filters->solution_filters Yes solution_photobleaching Minimize Light Exposure Use Antifade check_photobleaching->solution_photobleaching Yes

Caption: Troubleshooting flowchart for addressing weak signal issues.

signaling_pathway_placeholder Illustrative Signaling Pathway with Nuclear Counterstaining Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus (Stained with this compound) TF->Nucleus Gene Target Gene Nucleus->Gene

Caption: Conceptual diagram of a signaling pathway leading to nuclear events.

References

Troubleshooting weak Nuclear Yellow fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak Nuclear Yellow fluorescence signals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound (Hoechst S769121) is a fluorescent dye that binds to DNA.[1][2] Its fluorescence excitation peak is around 372 nm, and its emission peak is approximately 504 nm.[1][3]

Q2: Can this compound be used on live and fixed cells?

Yes, this compound is a cell-permeant dye, meaning it can be used to stain the nuclei of both live and fixed cells.[1][2]

Q3: What is photobleaching and how can I prevent it with this compound?

Photobleaching is the chemical damage to a fluorophore caused by exposure to excitation light, leading to a weaker signal.[4] To minimize photobleaching of this compound, you can use an anti-fade mounting medium, reduce the intensity and duration of the excitation light, and use a sensitive camera to decrease the required exposure time.[4][5]

Troubleshooting Weak this compound Signal

A weak or non-existent fluorescence signal can be a significant roadblock in your research. This guide provides a systematic approach to identifying and resolving the common causes of a poor this compound signal.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Weak or No this compound Signal check_microscope Verify Microscope Settings (Filter, Light Source, Exposure) start->check_microscope Is the microscope set up correctly? check_dye Review Staining Protocol (Concentration, Incubation) check_microscope->check_dye Yes end_good Strong Signal Achieved check_microscope->end_good No, settings adjusted check_sample Assess Sample Preparation (Fixation, Permeabilization, Thickness) check_dye->check_sample Yes check_dye->end_good No, protocol corrected optimize_stain Optimize this compound Concentration check_sample->optimize_stain Yes check_sample->end_good No, preparation improved use_antifade Use Anti-Fade Mounting Medium optimize_stain->use_antifade Still weak optimize_stain->end_good Problem solved check_photobleaching Minimize Light Exposure use_antifade->check_photobleaching Still weak use_antifade->end_good Problem solved check_photobleaching->end_good Problem solved

Caption: A step-by-step workflow for troubleshooting a weak this compound signal.

Quantitative Data Summary

ParameterValueReference
Excitation Maximum~372 nm[1][3]
Emission Maximum~504 nm[1][3]
Recommended Starting Concentration1 µM[6][7]
Recommended Concentration Range0.1 - 10 µg/mL[2]
Molecular Weight~596.96 g/mol [1]

Detailed Troubleshooting Guide

Potential Cause Recommendation Experimental Context
Incorrect Microscope Settings Ensure the filter set is appropriate for this compound's excitation and emission spectra (Ex: ~372 nm, Em: ~504 nm).[8] Verify that the light source is emitting light in the UV range.[5] Increase the exposure time or camera gain, but be mindful of increasing background noise.[5]Fluorescence Microscopy
Suboptimal Dye Concentration The concentration of this compound may be too low. Perform a concentration titration to find the optimal signal-to-noise ratio. A good starting point for many nuclear dyes is a 1 µM staining solution.[6][7] For this compound specifically, a range of 0.1–10 μg/mL is often used.[2]Staining Protocol
Inadequate Incubation Time The incubation time may be too short for the dye to sufficiently bind to the DNA. For most nuclear dyes, an incubation of 5-15 minutes is a good starting point, but longer times may be necessary for live cells.[6][9]Staining Protocol
Photobleaching Excessive exposure to the excitation light can cause the fluorescent signal to fade.[5] Use an anti-fade mounting medium to protect your sample.[4] Minimize the sample's exposure to the light source and acquire images efficiently.[5]Image Acquisition
Sample Preparation Issues For fixed cells, ensure proper fixation and permeabilization to allow the dye to access the nucleus. If staining intracellular targets, permeabilization with agents like Triton X-100 is necessary.[10] Thick tissue sections can also lead to a weak signal due to light scattering and absorption.[8]Sample Preparation
pH of Staining Solution The pH of the staining buffer can influence the fluorescence of some dyes. Ensure the pH of your buffer is within the optimal range for this compound. While not always the primary cause, it's a factor to consider in troubleshooting.[11]Staining Protocol

Experimental Protocols

Protocol 1: Standard this compound Staining

This protocol provides a general guideline for staining cells with this compound.

  • Prepare Staining Solution: Prepare a 1 µM working solution of this compound in your desired buffer (e.g., PBS or complete cell culture medium).[6][7]

  • Sample Preparation:

    • For Live Cells: Plate cells on a suitable imaging dish or slide.

    • For Fixed Cells: Fix cells with your desired method (e.g., 4% paraformaldehyde) and permeabilize if necessary.

  • Staining: Remove the culture medium or wash buffer and add the this compound staining solution to cover the cells.[7]

  • Incubation: Incubate the cells for 5-15 minutes at room temperature or 37°C.[6][9] For live cells, longer incubation times may yield a better signal.[6]

  • Washing (Optional): For live-cell imaging, you can wash the cells with fresh medium or buffer to improve the signal-to-background ratio.[7]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Ex: ~372 nm, Em: ~504 nm).[1][3]

Protocol 2: Optimizing this compound Concentration

This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell type and experimental conditions.

  • Prepare a Range of Concentrations: Prepare a series of this compound staining solutions with different concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

  • Plate Cells: Prepare multiple wells or slides of your cells to be stained with each concentration.

  • Stain Cells: Apply each concentration of the staining solution to a separate sample and incubate according to the standard protocol.

  • Wash and Mount: Wash the samples to remove unbound dye and mount them for imaging.

  • Image and Analyze: Acquire images of each sample using the exact same microscope settings (e.g., exposure time, gain).

  • Determine Optimal Concentration: The optimal concentration is the one that provides the brightest nuclear signal with the lowest background fluorescence.

Diagram: Staining Optimization Workflow

OptimizationWorkflow start Prepare Serial Dilutions of this compound stain Stain Separate Samples with Each Concentration start->stain wash Wash and Mount Samples stain->wash image Image All Samples (Consistent Settings) wash->image analyze Compare Signal-to-Noise Ratio image->analyze end_opt Optimal Concentration Determined analyze->end_opt

Caption: A workflow for optimizing this compound staining concentration.

References

Filter set recommendations for Nuclear Yellow imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing Nuclear Yellow for fluorescence imaging. It includes recommended filter sets, troubleshooting advice for common issues, and a detailed experimental protocol.

Filter Set Recommendations for this compound

This compound is a fluorescent dye that binds to DNA and is commonly used for nuclear counterstaining. It has an excitation maximum at approximately 372 nm and an emission maximum at around 504 nm.[1][2] Optimal filter selection is crucial for achieving high-quality images with a good signal-to-noise ratio. Below is a summary of recommended filter sets for this compound imaging.

Filter Set ModelExcitation FilterDichroic MirrorEmission (Barrier) FilterKey Characteristics
Nikon UV-1A 365/10 nm380 nm cut-on420 nm LPNarrow excitation bandpass minimizes autofluorescence and photobleaching.[3]
Nikon UV-2A 330-380 nm400 nm cut-on420 nm LPWide excitation bandpass provides the brightest image.[3]
Nikon UV-2B 330-380 nm400 nm cut-on435 nm LPSimilar to UV-2A but with a longer wavelength emission filter to reduce background fluorescence.[3]

LP : Longpass

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during this compound imaging experiments.

Q1: Why is my this compound signal weak?

  • Inadequate Staining:

    • Concentration: The dye concentration may be too low. A typical starting concentration for this compound is between 0.1–10 μg/mL.[4] Consider performing a concentration titration to find the optimal concentration for your specific cell type and experimental conditions.

    • Incubation Time: The incubation time might be insufficient. A general guideline is to incubate for 5-15 minutes.[2]

    • Cell Permeability: If working with live cells, ensure the cell membrane is permeable to the dye. For fixed cells, proper permeabilization (e.g., with Triton X-100 or saponin) is essential.

  • Suboptimal Filter Set: Ensure your filter set is appropriate for the excitation and emission spectra of this compound. Refer to the table above for recommended filter sets.

  • Photobleaching: Excessive exposure to the excitation light can lead to photobleaching, which is the irreversible fading of the fluorescent signal.[5][6]

Q2: How can I reduce high background fluorescence?

  • Washing Steps: Insufficient washing after staining can leave unbound dye, contributing to high background. Increase the number and duration of washes with an appropriate buffer (e.g., PBS).

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, known as autofluorescence. This can be particularly problematic in the UV and blue regions of the spectrum.

    • Use a filter set with a narrower excitation bandpass, like the UV-1A, to minimize the excitation of autofluorescent molecules.[3]

    • Consider using a mounting medium with an anti-fade reagent that may also help to quench some background fluorescence.

  • Non-specific Binding: The dye may be binding non-specifically to other cellular components. Ensure that the staining is performed under optimal buffer and salt concentrations.

Q3: How can I prevent or minimize photobleaching?

  • Reduce Excitation Light Intensity: Use the lowest possible intensity of the excitation light that still provides a detectable signal. Neutral density (ND) filters can be used to attenuate the light source.[6]

  • Minimize Exposure Time: Limit the time the sample is exposed to the excitation light. Use the camera's shortest possible exposure time that yields a good image. When not actively acquiring an image, block the excitation light path.[6]

  • Use an Anti-fade Mounting Medium: Mounting media containing anti-fade reagents can significantly reduce the rate of photobleaching.[7]

  • Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable nuclear counterstain if your experimental design allows.

Q4: My image is blurry or out of focus. What should I do?

  • Correct Coverslip Thickness: Ensure you are using the correct thickness of coverslip for your objective lens (usually #1.5).

  • Immersion Oil: If using an oil immersion objective, use the correct type and amount of immersion oil. Ensure there are no air bubbles in the oil.

  • Focusing: Focus carefully on the plane of the nuclei. Using a DAPI or Hoechst filter set initially to find the focal plane can be helpful as the signal is often brighter and more resistant to photobleaching.

Experimental Protocol: this compound Staining of Cultured Cells

This protocol provides a general guideline for staining fixed, cultured cells with this compound.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Staining Buffer (e.g., PBS)

  • Mounting medium (preferably with an anti-fade reagent)

  • Glass slides

Methodology:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.

    • Incubate the cells with the this compound working solution for 5-10 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully mount the coverslip onto a glass slide using a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store the slides at 4°C, protected from light, until imaging.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound imaging.

Troubleshooting workflow for this compound imaging.

References

Validation & Comparative

A Head-to-Head Comparison: Nuclear Yellow vs. DAPI for Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent stain for nuclear counterstaining is a critical step in achieving high-quality imaging results. This guide provides a detailed, data-driven comparison of two popular blue-emitting nuclear stains: Nuclear Yellow (Hoechst S769121) and DAPI (4′,6-diamidino-2-phenylindole).

This objective comparison delves into their spectral properties, performance characteristics, and suitability for different experimental setups, including both fixed and live-cell imaging. By presenting key quantitative data in structured tables and outlining detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific applications.

At a Glance: Key Differences

FeatureThis compound (Hoechst S769121)DAPI
Excitation Max (DNA-bound) ~355-372 nm[1][2]~358-359 nm
Emission Max (DNA-bound) ~495-504 nm[1][2]~457-461 nm[3][4]
Quantum Yield (DNA-bound) Data not available~0.92[3]
Cell Permeability Cell-permeant[5][6]Moderately cell-permeant; preferred for fixed cells[3][7]
Primary Application Live and fixed cells[5][8][9]Primarily fixed cells; live cells at higher concentrations[7]
Binding Preference AT-rich regions of the minor groove in dsDNA[5]AT-rich regions of the minor groove in dsDNA[3]
Cytotoxicity Low cytotoxicity mentioned for long-term imagingCan be toxic to live cells, especially at higher concentrations

Spectral Properties and Performance

This compound and DAPI exhibit distinct spectral profiles that influence their suitability for multicolor imaging experiments.

Spectral Characteristics

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Color
This compound 355-372[1][2]495-504[1][2]Yellow
DAPI 358-359457-461[3][4]Blue

The longer wavelength emission of this compound can be advantageous in reducing spectral overlap with green fluorophores. DAPI, with its bright blue fluorescence, provides a classic nuclear counterstain that is compatible with a wide range of red and green fluorescent probes.[3]

Photophysical Properties

PropertyThis compound (Hoechst S769121)DAPI
Quantum Yield Not readily available in literature.High (approx. 0.92 when bound to dsDNA).[3]
Photostability Described as stable for immunohistochemical processing.[1][8]Generally considered photostable; reported to be more photostable than Hoechst 33342.[7]
Signal-to-Noise Ratio No direct comparative data available. Generally provides good signal-to-noise.High, with a ~20-fold fluorescence enhancement upon binding to dsDNA.[3][7]

Suitability for Live and Fixed-Cell Imaging

The choice between this compound and DAPI often comes down to the nature of the experiment: live-cell or fixed-cell imaging.

Live-Cell Imaging

This compound is a cell-permeant dye, making it well-suited for staining the nuclei of living cells.[5][6] Its lower reported cytotoxicity allows for longer-term imaging experiments.

Fixed-Cell Imaging

Both dyes are effective for staining fixed and permeabilized cells. DAPI is a widely established and reliable nuclear counterstain for fixed samples, valued for its bright and specific nuclear localization.[7]

DNA Binding Mechanism

Both this compound and DAPI are minor groove-binding dyes with a strong preference for adenine-thymine (AT)-rich regions of double-stranded DNA.[3][5] This specific binding mechanism ensures their localization to the nucleus.

Below is a simplified representation of the DNA binding process for these dyes.

DNA Staining Workflow cluster_workflow General Staining Process cluster_binding Molecular Interaction Prepare Staining Solution Prepare Staining Solution Incubate with Cells Incubate with Cells Prepare Staining Solution->Incubate with Cells Wash (Optional) Wash (Optional) Incubate with Cells->Wash (Optional) Image Image Wash (Optional)->Image Dye Dye DNA DNA Dye->DNA Binds to Minor Groove (AT-rich regions)

A simplified workflow for nuclear staining and the molecular interaction of the dyes with DNA.

Experimental Protocols

Staining Fixed Cells with DAPI

This protocol is suitable for adherent cells grown on coverslips.

DAPI Staining Protocol for Fixed Cells Start Start Fix Cells 1. Fix cells with 4% paraformaldehyde for 10-15 min at RT. Start->Fix Cells Wash1 2. Wash 3x with PBS. Fix Cells->Wash1 Permeabilize 3. Permeabilize with 0.1% Triton X-100 in PBS for 10 min at RT. Wash1->Permeabilize Wash2 4. Wash 3x with PBS. Permeabilize->Wash2 Stain 5. Incubate with DAPI solution (0.1-1 µg/mL in PBS) for 5 min at RT. Wash2->Stain Wash3 6. Wash 2-3x with PBS. Stain->Wash3 Mount 7. Mount coverslip with antifade medium. Wash3->Mount Image Image Mount->Image

Step-by-step protocol for DAPI staining of fixed cells.

Materials:

  • 4% Paraformaldehyde in PBS

  • Phosphate-Buffered Saline (PBS)

  • 0.1% Triton X-100 in PBS

  • DAPI stock solution (e.g., 1 mg/mL)

  • Antifade mounting medium

Procedure:

  • Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with DAPI staining solution (typically 0.1-1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.

  • Wash the cells two to three times with PBS to remove unbound dye.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm).

Staining Live or Fixed Cells with this compound

This protocol can be adapted for both live and fixed cells.

This compound Staining Protocol Start Start PrepareCells 1. Prepare live or fixed cells. Start->PrepareCells PrepareStain 2. Prepare this compound staining solution (0.5-5 µM in buffer or medium). PrepareCells->PrepareStain Incubate 3. Incubate cells for 15-60 min. PrepareStain->Incubate Wash 4. Wash cells with buffer or medium. Incubate->Wash Image Image Wash->Image

A general protocol for staining cells with this compound.

Materials:

  • Cells (live or fixed)

  • Appropriate buffer (e.g., PBS) or cell culture medium

  • This compound (Hoechst S769121) stock solution

  • Mounting medium (for fixed cells)

Procedure:

  • For live cells, have them plated on a suitable imaging dish or slide. For fixed cells, follow standard fixation and permeabilization protocols.

  • Prepare the this compound staining solution at a final concentration of 0.5 to 5 µM in a buffered solution (pH 7.4) or culture medium.[8] The optimal concentration may need to be determined experimentally.

  • Incubate the cells with the staining solution for 15 to 60 minutes.[8]

  • Wash the cells with fresh buffer or medium to remove unbound dye.

  • For live cells, image immediately. For fixed cells, mount the coverslip with a suitable mounting medium.

  • Image using a fluorescence microscope with appropriate filters for this compound (Excitation ~365 nm, Emission ~500 nm).

Conclusion

Both this compound and DAPI are excellent choices for nuclear counterstaining, each with its own set of advantages.

Choose this compound when:

  • Imaging live cells over extended periods is required.

  • A yellow emission profile is needed to minimize spectral overlap with green fluorophores.

Choose DAPI when:

  • Staining fixed cells with a well-established, bright blue nuclear stain.

  • A high quantum yield and robust signal are critical.

Ultimately, the best choice of nuclear counterstain will depend on the specific requirements of the experiment, including the cell type, whether the cells are live or fixed, and the other fluorophores being used in a multicolor imaging panel.

References

A Head-to-Head Battle of Nuclear Stains: Hoechst 33342 vs. Nuclear Yellow (Hoechst S769121)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of cellular nuclei is a cornerstone of many experimental workflows. The choice of a nuclear stain can significantly impact the quality and reliability of data in applications ranging from routine cell counting to complex high-content screening. This guide provides a comprehensive, data-driven comparison of two widely used, cell-permeant blue and yellow fluorescent nuclear stains: Hoechst 33342 and Nuclear Yellow (Hoechst S769121).

Both Hoechst 33342 and this compound belong to the Hoechst family of bis-benzimide dyes that bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] This specific binding mechanism results in a significant enhancement of their fluorescence, allowing for bright and clear visualization of the nucleus in both live and fixed cells.[1][3] Despite their shared lineage, these dyes exhibit key differences in their spectral properties, which dictates their suitability for various experimental designs, particularly in multicolor imaging.

At a Glance: Key Performance Characteristics

PropertyHoechst 33342This compound (Hoechst S769121)
Excitation Maximum (DNA-bound) ~350 nm[2]~355 nm[4][5]
Emission Maximum (DNA-bound) ~461 nm[2]~495 nm[4][5]
Fluorescence Color BlueYellow
Cell Permeability High[6]High[3]
Compatibility Live and Fixed Cells[1]Live and Fixed Cells[3]

Delving Deeper: A Performance Comparison

Spectral Properties and Applications

The most striking difference between Hoechst 33342 and this compound lies in their emission spectra. Hoechst 33342 emits a classic blue fluorescence, making it a workhorse for nuclear counterstaining in a vast array of applications, including immunofluorescence, cell cycle analysis, and apoptosis detection.[1] Its spectral profile is well-characterized and compatible with standard DAPI filter sets.

This compound, as its name suggests, emits a distinct yellow fluorescence.[7] This longer wavelength emission provides a key advantage in multicolor imaging experiments by offering better spectral separation from commonly used green and red fluorophores, thereby minimizing spectral overlap and the need for complex compensation. This makes it particularly valuable in applications such as neuronal tracing, where it is often used in combination with other tracers for two-color mapping.[4][8]

Photostability

dot

cluster_hoechst33342 Hoechst 33342 Staining cluster_nuclear_yellow This compound Staining UV_Excitation UV Excitation (~350 nm) Blue_Emission Blue Emission (~461 nm) UV_Excitation->Blue_Emission Fluorescence UV_Excitation_NY UV Excitation (~355 nm) Yellow_Emission Yellow Emission (~495 nm) UV_Excitation_NY->Yellow_Emission Fluorescence

Caption: Spectral properties of Hoechst 33342 and this compound.

Cytotoxicity

The cytotoxicity of a nuclear stain is a paramount concern, especially in live-cell imaging where maintaining cellular health is essential for obtaining biologically relevant data. Hoechst 33342 is known to exhibit concentration-dependent cytotoxicity.[11][12] Studies have shown that at higher concentrations, Hoechst 33342 can induce apoptosis and affect cell proliferation.[13][14] Therefore, it is crucial to determine the optimal, lowest possible concentration that provides adequate staining for the specific cell type and experimental duration. For long-term imaging, concentrations as low as 7-28 nM have been used to minimize phototoxicity.

Quantitative cytotoxicity data for this compound is less prevalent in the literature. However, as a member of the Hoechst family, it is reasonable to assume that it may also exhibit some level of cytotoxicity at higher concentrations. As with any live-cell stain, empirical determination of the optimal working concentration is highly recommended to minimize potential artifacts.

Experimental Protocols

Accurate and reproducible staining is fundamental to reliable data acquisition. Below are detailed protocols for staining both live and fixed cells with Hoechst 33342 and this compound.

Hoechst 33342 Staining Protocol

Live Cell Staining:

  • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Prepare a working solution of Hoechst 33342 in a complete cell culture medium. A final concentration of 0.1-1 µg/mL is a common starting point, but should be optimized for your specific cell type and experimental duration.[15]

  • Remove the existing culture medium and replace it with the Hoechst 33342-containing medium.

  • Incubate the cells at 37°C for 5-15 minutes, protected from light.

  • For imaging, cells can either be washed with a fresh medium or imaged directly in the staining solution.

Fixed Cell Staining:

  • Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS).

  • Permeabilize the cells if required for other staining procedures (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Wash the cells twice with PBS.

  • Prepare a working solution of Hoechst 33342 in PBS (typically 1 µg/mL).

  • Incubate the fixed cells with the Hoechst 33342 solution for 5-10 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslip with an appropriate mounting medium.

This compound (Hoechst S769121) Staining Protocol

Live and Fixed Cell Staining:

  • For adherent cells, grow them on coverslips. For suspension cells, they can be pelleted and resuspended.

  • Prepare a working solution of this compound in a buffered solution or cell culture medium (pH 7.4). A typical concentration range is between 0.5 and 5 µM.[4]

  • For live cells, add the working solution to the culture medium and incubate for 15 to 60 minutes at 37°C, protected from light.[4]

  • For fixed cells, after fixation and permeabilization, incubate with the this compound working solution for 15 to 60 minutes at room temperature, protected from light.

  • The necessity of a wash step depends on the background fluorescence and should be determined empirically. If required, wash the cells with PBS.

  • Proceed with imaging.

dot

cluster_workflow General Staining Workflow Start Start Cell_Prep Cell Preparation (Live or Fixed) Start->Cell_Prep Staining Incubate with Hoechst/Nuclear Yellow Cell_Prep->Staining Wash Wash (Optional) Staining->Wash Imaging Fluorescence Microscopy or Flow Cytometry Wash->Imaging

Caption: A generalized workflow for nuclear staining experiments.

Conclusion: Making the Right Choice

Both Hoechst 33342 and this compound are powerful tools for nuclear visualization. The optimal choice between them is primarily dictated by the specific requirements of the experiment.

  • Choose Hoechst 33342 for:

    • Routine nuclear counterstaining in blue channels.

    • Experiments where potential spectral overlap with green or red fluorophores is not a concern.

    • Cost-effective, general-purpose nuclear staining.

  • Choose this compound (Hoechst S769121) for:

    • Multicolor imaging experiments requiring a yellow nuclear stain to minimize spectral overlap with blue, green, or red probes.

    • Specific applications like neuronal tracing where a distinct spectral profile is advantageous.

For all live-cell imaging applications, it is imperative to perform pilot experiments to determine the lowest effective concentration of either dye to minimize cytotoxicity and phototoxicity, ensuring the acquisition of high-quality, biologically relevant data.

References

Nuclear Yellow: A Superior Alternative to Propidium Iodide for Advanced Cell Viability and Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cell biology and drug development, the accurate assessment of cell viability and nuclear morphology is paramount. For decades, propidium iodide (PI) has been a widely used fluorescent stain for identifying non-viable cells. However, its inherent limitations, particularly its inability to penetrate the membranes of live cells, have paved the way for the emergence of more versatile and advantageous probes. Among these, Nuclear Yellow (also known as Hoechst S769121) stands out as a superior alternative, offering researchers enhanced capabilities for both live and fixed cell applications. This guide provides a comprehensive comparison of this compound and propidium iodide, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific experimental needs.

Key Advantages of this compound over Propidium Iodide

This compound offers several distinct advantages over propidium iodide, primarily stemming from its cell permeability and spectral properties. These advantages translate to broader applications, particularly in the realm of live-cell imaging and multiplexing assays.

  • Live-Cell Imaging Capability: Unlike propidium iodide, which is strictly a dead cell stain due to its membrane impermeability, this compound is cell-permeant, allowing for the staining and visualization of nuclei in living, healthy cells.[1][2] This opens up possibilities for dynamic studies of nuclear events in real-time, such as cell division and chromatin organization, without the need for fixation.

  • Dual Staining of Live and Dead Cells: The ability of this compound to stain all cells, both live and dead, can be leveraged in combination with a membrane-impermeant dye to provide a robust live/dead cell assay. For instance, co-staining with a dye that only enters dead cells allows for the simultaneous visualization and quantification of both populations.

  • Lower Cytotoxicity for Longitudinal Studies: Hoechst dyes, the family to which this compound belongs, are generally considered to have low cytotoxicity at typical working concentrations, making them suitable for long-term live-cell imaging experiments.[3][4] This is a significant advantage over methods that require cell fixation or the use of more toxic dyes.

  • Distinct Spectral Properties for Multiplexing: this compound's excitation and emission spectra in the blue-to-yellow range offer greater flexibility for multicolor fluorescence microscopy compared to the red-emitting propidium iodide. This allows for easier combination with other common fluorophores, such as green and red fluorescent proteins, with minimal spectral overlap.

Comparative Analysis: this compound vs. Propidium Iodide

The following table summarizes the key characteristics and performance metrics of this compound and propidium iodide, providing a clear, quantitative comparison for researchers.

FeatureThis compound (Hoechst S769121)Propidium Iodide (PI)
Cell Permeability Permeant to live and fixed cells[1][2]Impermeant to live cells[5][6]
Primary Application Nuclear counterstain for live and fixed cells, DNA content analysis[1]Dead cell indicator, cell cycle analysis in fixed cells[5][6]
Mechanism of Action Binds to the minor groove of AT-rich regions of DNA[1][2]Intercalates between DNA base pairs with little sequence preference[1][5][7][8][9]
Excitation Max (DNA-bound) ~355 nm~535 nm[5][6]
Emission Max (DNA-bound) ~495 nm~617 nm[5][6]
Quantum Yield Enhancement Fluorescence significantly enhanced upon binding to dsDNA20- to 30-fold enhancement upon binding to nucleic acids[1][5][6]
Binding to RNA Can bind to all nucleic acids, but fluorescence is considerably enhanced with dsDNA[1]Binds to both DNA and RNA, requiring RNase treatment for specific DNA staining[5][7]
Cytotoxicity Generally low cytotoxicity at working concentrations[3][4]Can be cytotoxic at higher concentrations or with prolonged exposure
Photostability Moderate photostabilityModerate photostability

Experimental Protocols

Detailed methodologies for utilizing this compound and propidium iodide in common cell-based assays are provided below.

Protocol 1: Live-Cell Nuclear Staining with this compound

This protocol describes the use of this compound for staining the nuclei of live cells for fluorescence microscopy.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging dish or chamber slide

Procedure:

  • Culture cells to the desired confluency in a live-cell imaging vessel.

  • Prepare a working solution of this compound in complete cell culture medium. A final concentration of 0.1–10 μg/mL is commonly used.[1] The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess dye.

  • Add fresh, pre-warmed culture medium to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., DAPI filter set).

Protocol 2: Dead Cell Staining with Propidium Iodide for Flow Cytometry

This protocol outlines the standard procedure for identifying non-viable cells in a cell suspension using propidium iodide for flow cytometric analysis.

Materials:

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., FACS buffer)

  • Cell suspension

  • Flow cytometry tubes

Procedure:

  • Harvest and wash the cells, then resuspend them in PBS or FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare a working solution of PI at a final concentration of 1-10 µg/mL in the cell suspension.

  • Add the PI working solution to the cell suspension.

  • Incubate the cells on ice for 5-15 minutes, protected from light.

  • Analyze the cells by flow cytometry without washing. Excite with a 488 nm or 561 nm laser and detect the emission in the red channel (typically around 610-630 nm).

Visualizing the Workflow and Mechanisms

To further clarify the experimental processes and the underlying principles of these dyes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_NY This compound Staining (Live Cells) cluster_PI Propidium Iodide Staining (Dead Cells) NY_start Live Cells in Culture NY_add Add this compound (0.1-10 µg/mL) NY_start->NY_add NY_incubate Incubate (15-30 min) NY_add->NY_incubate NY_wash Wash x2 NY_incubate->NY_wash NY_image Fluorescence Microscopy NY_wash->NY_image PI_start Cell Suspension PI_add Add Propidium Iodide (1-10 µg/mL) PI_start->PI_add PI_incubate Incubate (5-15 min, on ice) PI_add->PI_incubate PI_analyze Flow Cytometry Analysis PI_incubate->PI_analyze

Figure 1. Experimental workflows for this compound and Propidium Iodide staining.

mechanism_of_action cluster_live_cell Live Cell cluster_dead_cell Dead Cell live_membrane Intact Cell Membrane live_nucleus Nucleus dead_membrane Compromised Cell Membrane dead_nucleus Nucleus NY This compound NY->live_membrane Permeable NY->dead_membrane Permeable PI Propidium Iodide PI->live_membrane Impermeable PI->dead_membrane Permeable

Figure 2. Comparison of cell permeability mechanisms for this compound and Propidium Iodide.

Conclusion

While propidium iodide has long been a staple for identifying dead cells, its applications are limited by its inability to cross the membranes of live cells. This compound emerges as a more versatile and powerful tool for a broader range of cell-based assays. Its cell-permeant nature enables real-time imaging of nuclear dynamics in living cells, and its distinct spectral properties facilitate its use in complex multicolor experiments. For researchers and drug development professionals seeking to advance their cellular analysis, this compound offers significant advantages in flexibility, application scope, and the ability to perform longitudinal studies on living cells. As the demand for more sophisticated and dynamic cellular assays grows, the adoption of advanced probes like this compound will be crucial for unlocking new insights into cellular function and disease.

References

A Comparative Guide to Nuclear Yellow and Other Yellow Fluorescent Nuclear Stains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of cellular nuclei is paramount for a multitude of applications, from cell cycle analysis to high-content screening. The choice of a fluorescent nuclear stain can significantly impact experimental outcomes. This guide provides an objective comparison of Nuclear Yellow (Hoechst S769121) with other popular yellow and orange-emitting fluorescent nuclear stains, supported by experimental data and detailed protocols.

Overview of Nuclear Stains

Fluorescent nuclear stains are vital tools in cellular biology, enabling the visualization of the nucleus in both live and fixed cells. These dyes typically bind to nucleic acids, exhibiting a significant increase in fluorescence upon binding. Key characteristics for comparison include spectral properties, cell permeability, toxicity, photostability, and quantum yield.

This compound (Hoechst S769121) is a cell-permeant, yellow-emitting fluorescent dye that binds to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions.[1][2] It is suitable for staining both live and fixed cells and is often used in multicolor imaging applications.[1][2]

Quantitative Comparison of Nuclear Stains

The following table summarizes the key quantitative and qualitative properties of this compound and other commonly used yellow, orange, and red fluorescent nuclear stains. This allows for a direct comparison of their performance characteristics.

FeatureThis compound (Hoechst S769121)Acridine OrangePropidium Iodide (PI)YOYO-1TO-PRO-3SYTOX Green
Excitation Max (nm) ~355-372[3][4]~502 (bound to dsDNA)[5]~535 (bound to DNA)[6]~491 (bound to DNA)[7][8]~642[9][10]~504[11][12]
Emission Max (nm) ~495-504[3][4]~525 (green, dsDNA), ~650 (red, ssDNA/RNA)[5][13]~617[6]~509[7][8]~661[9][10]~523[11][12]
Cell Permeability Permeant[1][2]Permeant[13]Impermeant[6]Impermeant[14]Impermeant[9][10]Impermeant[11]
Binding Target AT-rich regions of dsDNA[1][15]dsDNA, ssDNA, RNA[13][16]DNA, RNA[6]dsDNA[7][8]dsDNA[9]Nucleic Acids[11]
Fluorescence Enhancement Considerable upon binding dsDNA[1][15]Not specified20- to 30-fold[6][17]>1000-fold[8]>500-fold[12]>500-fold[11]
Primary Application Live and fixed cell nuclear staining[1][2]Live and fixed cell staining, cell cycle analysis[13][18]Dead cell indicator, fixed cell counterstain[6]Dead/Fixed cell staining[14]Dead cell indicator, fixed cell counterstain[9][10]Dead cell indicator[11]
Toxicity Moderate cytotoxicity[19]Generally low for short-term imagingNot applicable for live cell imagingLow cytotoxicity for long-term monitoring[14]Not specifiedLow cytotoxicity mentioned for some SYTOX dyes

Staining Mechanism and Specificity

The mechanism by which a fluorescent dye binds to nucleic acids influences its specificity and application.

cluster_NuclearYellow This compound (Hoechst S769121) cluster_AcridineOrange Acridine Orange cluster_PropidiumIodide Propidium Iodide NY This compound NY_DNA AT-rich dsDNA NY->NY_DNA Binds to minor groove AO Acridine Orange AO_dsDNA dsDNA AO->AO_dsDNA Intercalates (Green Emission) AO_ssDNA_RNA ssDNA/RNA AO->AO_ssDNA_RNA Electrostatic binding (Red Emission) PI Propidium Iodide PI_DNA_RNA DNA/RNA PI->PI_DNA_RNA Intercalates

Binding mechanisms of common fluorescent nuclear stains.

This compound, a member of the Hoechst family of dyes, exhibits high specificity for the minor groove of double-stranded DNA, particularly in AT-rich regions.[1][15] This binding mode results in a significant enhancement of its yellow fluorescence. Acridine Orange, in contrast, is a versatile dye that intercalates into double-stranded DNA, emitting green fluorescence.[5][13] It can also bind to single-stranded DNA and RNA through electrostatic interactions, which results in red fluorescence.[5][13] Propidium Iodide also intercalates between the bases of DNA and RNA with little sequence preference.[6]

Experimental Protocols

Accurate and reproducible staining requires optimized protocols. Below are detailed methodologies for using this compound, Acridine Orange, and Propidium Iodide.

General Staining Workflow

The following diagram illustrates a typical workflow for fluorescent nuclear staining.

start Start cell_prep Cell Preparation (Live or Fixed) start->cell_prep staining Staining with Fluorescent Dye cell_prep->staining incubation Incubation staining->incubation wash Washing (Optional) incubation->wash imaging Fluorescence Microscopy or Flow Cytometry wash->imaging end End imaging->end

A generalized workflow for fluorescent nuclear staining.

Protocol 1: this compound Staining for Live or Fixed Cells

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Live or fixed cells on coverslips or in a multi-well plate

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.1–10 µg/mL in PBS or cell culture medium.[1] The optimal concentration may vary depending on the cell type and experimental conditions.

  • Staining:

    • For adherent cells: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells.

    • For suspension cells: Pellet the cells by centrifugation and resuspend them in the staining solution.

  • Incubation: Incubate the cells for 15 to 60 minutes at room temperature or 37°C, protected from light.

  • Washing (Optional): For clearer background, you can wash the cells once or twice with PBS.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for yellow fluorescence (Excitation: ~355-372 nm, Emission: ~495-504 nm).[3][4]

Protocol 2: Acridine Orange Staining for Live Cells

Materials:

  • Acridine Orange stock solution (e.g., 1 mg/mL in water)

  • Complete cell culture medium or PBS

  • Live cells

Procedure:

  • Prepare Staining Solution: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.[5]

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Acridine Orange working solution to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C in the dark.[5]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess dye.[5]

  • Imaging: Add fresh, pre-warmed PBS or culture medium to the cells and immediately visualize using a fluorescence microscope. Use a blue excitation filter (~488 nm) to observe green fluorescence (dsDNA) and a green excitation filter (~540-550 nm) to visualize red/orange fluorescence (ssDNA/RNA).[5]

Protocol 3: Propidium Iodide Staining for Dead Cells

Materials:

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water)

  • PBS

  • Cell suspension

Procedure:

  • Prepare Staining Solution: Dilute the Propidium Iodide stock solution to a final working concentration of 1 µg/mL in PBS.

  • Staining: Add the PI working solution directly to the cell suspension.

  • Incubation: Incubate for 5-15 minutes at room temperature in the dark.

  • Imaging: Analyze the cells by flow cytometry or visualize them under a fluorescence microscope using appropriate filters for red fluorescence (Excitation: ~535 nm, Emission: ~617 nm).[6]

Conclusion

The selection of an appropriate yellow fluorescent nuclear stain is critical and depends on the specific experimental requirements. This compound (Hoechst S769121) is a versatile, cell-permeant dye suitable for both live and fixed cells, offering a distinct yellow emission that is advantageous for multicolor imaging. In contrast, stains like Propidium Iodide are excellent for identifying dead cells due to their membrane impermeability. Acridine Orange provides the unique capability of differentiating between dsDNA and ssDNA/RNA based on its emission color. By carefully considering the properties outlined in this guide, researchers can select the optimal stain to achieve reliable and accurate results in their cellular imaging and analysis endeavors.

References

A Comparative Guide to Nuclear Yellow as a Retrograde Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of neuroanatomical tracing, the selection of an appropriate retrograde tracer is paramount. This guide provides a comprehensive validation of Nuclear Yellow (Hoechst S769121), comparing its performance with other commonly used retrograde tracers. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.

Overview of this compound

This compound is a fluorescent dye that binds to AT-rich regions of double-stranded DNA, resulting in a distinct yellow fluorescence primarily within the neuronal nucleus. This characteristic allows for clear visualization and is particularly useful in multi-labeling studies where cytoplasmic and nuclear tracers are combined to differentiate neuronal populations.[1][2]

Performance Comparison of Retrograde Tracers

The efficacy of a retrograde tracer is determined by several factors, including its labeling efficiency, transport rate, and potential neurotoxicity. Below, we compare this compound and its close analog Diamidino Yellow with other widely used retrograde tracers.

Table 1: Comparison of Retrograde Tracer Properties

TracerChemical ClassPrimary Cellular LocalizationFluorescence ColorReference
This compound BisbenzimideNucleusYellow[2]
Diamidino Yellow Diamidino compoundNucleusYellow[3]
Fast Blue Diamidino compoundCytoplasmBlue[3][4]
Fluoro-Gold Stilbene derivativeCytoplasm and NucleusGolden-yellow[5][6]
DiI Carbocyanine dyeCell membraneRed[7][8]
True Blue Diamidino compoundCytoplasmBlue[3]
Fluoro-Ruby Dextran amineCytoplasmRed[8]

Table 2: Quantitative Comparison of Labeling Efficacy

The following table summarizes the number of labeled dorsal root ganglion (DRG) neurons after application of different tracers to the transected sural nerve in rats. Data for Diamidino Yellow is presented as a proxy for this compound.

TracerMean Number of Labeled DRG Neurons (± SD)
Diamidino Yellow 2888 ± 262
True Blue 2831 ± 379
Fluoro-Gold 2802 ± 134
DiI 2900 ± 278
Fluoro-Ruby 1063 ± 158
Fluoro-Emerald 1067 ± 203

Data adapted from a study on cutaneous afferent neurons in the rat, with a 10-day survival period.[9]

Key Performance Characteristics

Labeling Efficiency: Studies have shown that Diamidino Yellow has a high labeling efficacy, comparable to that of True Blue, Fluoro-Gold, and DiI for cutaneous afferent neurons.[9] In contrast, dextran-based tracers like Fluoro-Ruby and Fluoro-Emerald label significantly fewer neurons under similar conditions.[9]

Transport and Stability: this compound is effectively transported over long distances in both rat and cat nervous systems.[7] However, a notable characteristic of this compound and other bisbenzimide tracers is their potential to migrate out of retrogradely labeled neurons, both in vivo and in vitro.[2][10] This diffusion can be minimized by limiting the survival time and by rapid histological processing of the tissue.[2][10] In long-term studies, tracers like Fast Blue have shown greater persistence of the label compared to Fluoro-Gold and dextran conjugates.[8][11]

Toxicity: While many fluorescent tracers are considered non-toxic in short-term experiments, some, like Fluoro-Gold, have been reported to exert neurotoxic effects over longer periods, leading to neuronal degeneration.[6][12] The potential for neurotoxicity should be a key consideration in the experimental design, especially for long-term survival studies. Nuclear morphology itself can be a highly informative indicator of neurotoxicity.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of retrograde tracers. Below are summarized protocols for this compound and a selection of alternative tracers.

General Retrograde Tracer Injection Protocol

This protocol outlines the general steps for stereotaxic injection of retrograde tracers into the central nervous system.

G cluster_0 Surgical Preparation cluster_1 Tracer Injection cluster_2 Post-Operative Care & Tissue Processing A Anesthetize Animal B Mount in Stereotaxic Frame A->B C Expose Skull and Identify Bregma B->C D Drill Craniotomy C->D E Lower Micropipette to Target Coordinates D->E F Inject Tracer (Iontophoresis or Pressure) E->F G Leave Pipette in Place Post-Injection F->G H Slowly Retract Pipette G->H I Suture Incision and Provide Analgesia H->I J Allow for Survival Period (Tracer Transport) I->J K Perfuse Animal and Harvest Brain Tissue J->K L Section and Mount Tissue for Microscopy K->L

Caption: General workflow for retrograde tracer injection.

Protocol Details:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and mount it in a stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness and administer analgesics.[14]

  • Surgical Procedure: Make a midline incision on the scalp and clean the skull. Identify bregma and drill a small craniotomy over the target injection site.[14]

  • Tracer Injection: Lower a glass micropipette filled with the tracer solution to the desired stereotaxic coordinates. Inject the tracer using iontophoresis (e.g., 5 µA positive current, 7 seconds on/off for 7-15 minutes) or a pressure injection system. To minimize backflow, leave the pipette in place for several minutes after the injection before slowly retracting it.[14]

  • Post-Operative Care: Suture the incision and provide appropriate post-operative care. Allow for a sufficient survival period (typically 3-14 days, depending on the tracer and the pathway length) for retrograde transport to occur.[5][8]

  • Tissue Processing: Perfuse the animal with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brain tissue, cryoprotect if necessary, and section it for microscopic analysis.

This compound Protocol
  • Concentration: Typically used at a 1% concentration in distilled water or saline.[2][10]

  • Injection Volume: Varies depending on the target structure, but typically in the range of 0.1-1.0 µl.

  • Survival Period: Shorter survival times (e.g., 2-5 days) are often recommended to limit the diffusion of the tracer out of the labeled neurons.[2][10]

Fast Blue Protocol
  • Concentration: Commonly used at a 2% concentration.[15]

  • Application: Can be injected into muscle or applied as crystals to the cut end of a nerve.[4]

  • Survival Period: Effective labeling is observed after 7 days, and the label is known to persist for at least 6 months, making it suitable for long-term studies.[4][11]

Fluoro-Gold Protocol
  • Concentration: A 1-5% solution in distilled water or 0.1 M cacodylate buffer is typically used.[5]

  • Injection: Can be delivered via pressure injection or iontophoresis.

  • Survival Period: A survival period of 3-10 days is common, though longer periods can enhance the filling of distal processes.[5]

DiI Protocol
  • Preparation: DiI is a lipophilic dye and is often applied as crystals or dissolved in a solvent like DMSO and then diluted in PBS.[7]

  • Application: Can be injected subcutaneously, or crystals can be applied directly to the tissue.[7]

  • Transport Time: A 7-day period is typically allowed for retrograde transport.[7]

Advanced Application: Photoconversion of this compound

This compound can be used in a technique called photoconversion, where the fluorescent signal is converted into a stable, electron-dense diaminobenzidine (DAB) reaction product. This allows for the visualization of labeled neurons at both the light and electron microscopic levels.

G A Tissue with this compound-Labeled Neurons B Incubate in Diaminobenzidine (DAB) Solution A->B C Illuminate with UV Light B->C Excitation of Fluorophore D Generation of Reactive Oxygen Species C->D E Oxidation of DAB D->E F Formation of Electron-Dense Precipitate E->F G Visualization with Light or Electron Microscopy F->G

Caption: Workflow for photoconversion of this compound.

Photoconversion Protocol:

  • Incubation: Incubate the tissue sections containing this compound-labeled cells in a solution of diaminobenzidine (DAB).

  • Illumination: While in the DAB solution, illuminate the tissue with strong ultraviolet (UV) light at the excitation wavelength of this compound.

  • Reaction: The excited this compound generates reactive oxygen species, which in turn oxidize the DAB, leading to the formation of a stable, dark, and electron-dense precipitate within the labeled cell.[16][17]

  • Microscopy: The tissue can then be processed for standard light or transmission electron microscopy to visualize the detailed morphology of the retrogradely labeled neurons.

Conclusion

This compound is a valuable retrograde tracer, particularly for multi-labeling studies, due to its distinct nuclear localization. Its labeling efficacy is comparable to other high-performing tracers like True Blue and Fluoro-Gold. However, researchers should be mindful of its potential for diffusion and select experimental parameters, such as survival time, accordingly. For long-term studies, tracers with greater label stability, such as Fast Blue, may be more suitable. The choice of tracer will ultimately depend on the specific requirements of the research question, including the desired survival time, the need for single or multiple labeling, and the intended microscopic analysis. This guide provides the necessary data and protocols to assist in making an evidence-based selection.

References

Comparative Guide to the Cross-Reactivity of Nuclear Yellow with Cellular Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Nuclear Yellow (Hoechst S769121) with various cellular components. Understanding the binding specificity of this widely used fluorescent dye is critical for the accurate interpretation of experimental results. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual aids to illustrate key concepts.

Introduction to this compound

This compound (Hoechst S769121) is a cell-permeant fluorescent dye that belongs to the Hoechst family of bis-benzimide dyes. It is widely used to stain DNA in living and fixed cells for applications in fluorescence microscopy, flow cytometry, and cell sorting. This compound exhibits a strong preference for binding to the minor groove of double-stranded DNA (dsDNA), particularly at adenine-thymine (A-T) rich regions.[1][2][3][4][5][6] Upon binding to dsDNA, its fluorescence emission intensity increases significantly.[3][6] While its primary target is nuclear DNA, understanding its potential interactions with other cellular components is crucial to avoid misinterpretation of fluorescence signals.

Comparison of Binding Affinities

The primary interaction of this compound is with dsDNA. However, it can also interact with other molecules within the cell, albeit generally with lower affinity and less significant changes in fluorescence. The following table summarizes the known and expected binding affinities of this compound and similar Hoechst dyes with major cellular components.

Cellular ComponentBiomolecule ExampleReported Dissociation Constant (Kd)Fluorescence Change Upon BindingKey Considerations & References
Double-Stranded DNA (dsDNA) Calf Thymus DNAHigh Affinity (nM range)Significant IncreasePrimary target; A-T rich regions are preferred.[1][2][3][4][5][6]
Single-Stranded DNA (ssDNA) OligonucleotidesLower affinity than dsDNAModerate IncreaseBinding is less efficient compared to dsDNA.
RNA Ribosomal RNA (rRNA)10⁶ M⁻¹ (for Hoechst 33258)Moderate IncreaseBinding is generally inefficient and often occurs at regions with secondary structures (e.g., hairpins).[7]
Thymidylate Synthase mRNA60 nM (for Hoechst 33258)Not specifiedSpecific secondary structures can create high-affinity binding sites.[8]
Proteins Serum AlbuminWeak to Moderate AffinityVariable (Quenching or Enhancement)Non-specific binding can occur, potentially leading to background fluorescence.
HistonesWeak to Moderate AffinityVariableAs DNA-binding proteins, histones are in close proximity to the primary target of this compound, which could lead to incidental interactions.
Lipids Phospholipid BilayersWeak InteractionMinimal to Moderate ChangeInteractions can occur, potentially leading to fluorescence changes and affecting membrane properties. Hoechst 33342 has been shown to interact with mitochondrial membranes.[9][10]
Mitochondria Mitochondrial DNA (mtDNA)Binds to mtDNAIncreaseHoechst dyes can accumulate in mitochondria and bind to mitochondrial DNA.[9][11][12] This can lead to changes in mitochondrial membrane potential and the generation of reactive oxygen species.[9][10]

Potential for Cross-Reactivity and Autofluorescence

Cross-reactivity of this compound can arise from two main sources: non-specific binding to cellular components other than dsDNA and the inherent autofluorescence of certain cellular structures.

Non-Specific Binding: As indicated in the table above, Hoechst dyes can interact with RNA, proteins, and lipids. While the affinity for these interactions is generally lower than for dsDNA, high concentrations of the dye or of these other biomolecules could lead to detectable non-specific signals.

Autofluorescence: Many cellular components naturally fluoresce when excited by UV or visible light, a phenomenon known as autofluorescence. This can be a significant source of background signal that may be mistaken for specific staining. Common sources of autofluorescence include:

  • Metabolites: Nicotinamide adenine dinucleotide (NADH) and flavins.

  • Structural Proteins: Collagen and elastin in the extracellular matrix.

  • Amino Acids: Tryptophan, tyrosine, and phenylalanine residues in proteins.

  • Lipids and Pigments: Lipofuscin, a pigment that accumulates in aging cells.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, several biophysical techniques can be employed.

Fluorescence Titration

This method is used to determine the binding affinity (dissociation constant, Kd) between a fluorescent molecule (like this compound) and a potential binding partner.

Principle: A solution of the biomolecule of interest is titrated with increasing concentrations of this compound. The change in fluorescence intensity is measured after each addition. The resulting data is then plotted and fitted to a binding isotherm to calculate the Kd.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and determine its concentration accurately using UV-Vis spectrophotometry.[13]

    • Prepare a solution of the purified biomolecule (e.g., RNA, protein, liposomes) in a suitable buffer. The buffer should be filtered and degassed to minimize light scattering and bubble formation.

    • The concentration of the biomolecule should be accurately determined.

  • Instrumentation Setup:

    • Use a fluorometer equipped with a temperature-controlled cuvette holder.

    • Set the excitation and emission wavelengths appropriate for this compound (e.g., Excitation ~355 nm, Emission ~495 nm).[13][14] The exact wavelengths should be optimized for the specific instrument and buffer conditions.

  • Titration:

    • Place a known volume and concentration of the biomolecule solution in a quartz cuvette.

    • Record the initial fluorescence of the biomolecule solution.

    • Make small, sequential additions of the this compound stock solution to the cuvette.

    • After each addition, allow the system to equilibrate (typically a few minutes) and then record the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Principle: A solution of one binding partner (the ligand, e.g., this compound) is injected into a solution of the other binding partner (the macromolecule, e.g., RNA or protein) in the ITC cell. The heat released or absorbed during the interaction is measured.

Detailed Protocol:

  • Sample Preparation:

    • Prepare highly pure and accurately concentrated solutions of this compound and the biomolecule in the same buffer to minimize heats of dilution.[15]

    • Degas both solutions thoroughly before the experiment to prevent air bubbles in the ITC cell and syringe.[15][16]

  • Instrumentation Setup:

    • Set the desired experimental temperature on the ITC instrument.

    • Fill the reference cell with the dialysis buffer.

    • Carefully load the biomolecule solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, spaced injections of the this compound solution into the sample cell while stirring.

    • The instrument records the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting isotherm to a binding model to determine the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Competitive Binding Assay

This assay is used to determine the binding affinity of a non-fluorescent molecule by measuring its ability to displace a fluorescent probe (like this compound) from its target.

Principle: A pre-formed complex of this compound and its primary target (dsDNA) is titrated with a potential competitor (e.g., RNA or a protein). If the competitor binds to the same site on the DNA or to the this compound itself, it will displace the dye, leading to a change in fluorescence.

Detailed Protocol:

  • Establish a Baseline:

    • First, determine the binding affinity of this compound to dsDNA using fluorescence titration as described above to establish a reference Kd.

  • Competition Experiment:

    • Prepare a solution containing a fixed concentration of dsDNA and this compound, where a significant fraction of the dye is bound to the DNA (e.g., at a concentration close to the Kd).

    • Titrate this solution with increasing concentrations of the competitor molecule.

    • Measure the fluorescence after each addition.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the competitor concentration.

    • The concentration of the competitor that causes a 50% reduction in the fluorescence signal is the IC50 value.

    • The inhibition constant (Ki), which represents the binding affinity of the competitor, can be calculated from the IC50 value and the Kd of the this compound-dsDNA interaction using the Cheng-Prusoff equation.[10]

Visualizing Binding and Cross-Reactivity Pathways

The following diagrams illustrate the primary binding mechanism of this compound and potential pathways for cross-reactivity.

This compound Binding and Cross-Reactivity cluster_primary Primary Binding Pathway cluster_cross_reactivity Potential Cross-Reactivity Pathways Nuclear_Yellow This compound dsDNA dsDNA (A-T rich minor groove) Nuclear_Yellow->dsDNA High Affinity Binding RNA RNA (secondary structures) Nuclear_Yellow->RNA Lower Affinity Proteins Proteins (e.g., histones, albumin) Nuclear_Yellow->Proteins Lower Affinity Lipids Lipid Membranes Nuclear_Yellow->Lipids Lower Affinity Mitochondria Mitochondria (mtDNA) Nuclear_Yellow->Mitochondria Lower Affinity Fluorescence_Increase Strong Fluorescence Increase dsDNA->Fluorescence_Increase Weak_Fluorescence Weak/Variable Fluorescence Change RNA->Weak_Fluorescence Proteins->Weak_Fluorescence Lipids->Weak_Fluorescence Mitochondria->Weak_Fluorescence

Caption: Binding pathways of this compound.

Experimental Workflow for Assessing Cross-Reactivity Fluorescence_Titration Fluorescence Titration Data_Analysis Data Analysis (Kd, Stoichiometry) Fluorescence_Titration->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Analysis Competitive_Binding Competitive Binding Assay Competitive_Binding->Data_Analysis Comparison Compare Binding Affinity to dsDNA Data_Analysis->Comparison Start Start Start->ITC Start->Competitive_Binding

Caption: Workflow for cross-reactivity assessment.

Conclusion

This compound is a highly specific stain for dsDNA, exhibiting a significant increase in fluorescence upon binding. However, researchers must be aware of its potential for cross-reactivity with other cellular components, particularly RNA with secondary structures and various proteins and lipids, as well as the confounding effects of cellular autofluorescence. The experimental protocols detailed in this guide provide a framework for quantitatively assessing these off-target interactions. By carefully considering these factors and employing appropriate controls, the accuracy and reliability of experiments utilizing this compound can be significantly enhanced.

References

Quantitative Analysis of DNA Content: A Comparative Guide to Nuclear Yellow and Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the precise measurement of cellular DNA content, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. This guide provides a detailed comparison of Nuclear Yellow with other commonly used DNA stains—Hoechst 33342, DAPI, and Propidium Iodide (PI)—supported by experimental data and protocols to facilitate an informed choice for your specific research needs.

Performance Comparison of DNA Stains

The efficacy of a fluorescent DNA dye for quantitative analysis hinges on several key photophysical and biological properties. The following table summarizes these characteristics for this compound and its common alternatives.

PropertyThis compound (Hoechst S769121)Hoechst 33342DAPI (4',6-diamidino-2-phenylindole)Propidium Iodide (PI)
Excitation Max (DNA-bound) ~355 nm[1]~350 nm[2][3]~359 nm[4]~535 nm[5][6]
Emission Max (DNA-bound) ~495 nm[1]~461 nm[2][3]~461 nm[4]~617 nm[5][6]
Fluorescence Enhancement Considerable[7]~30-fold[8]~20-fold[9][10][11]20 to 30-fold[5][6][12]
Quantum Yield (DNA-bound) Data not readily available~0.42[13]~0.92[4]Data not readily available
Binding Specificity AT-rich regions of dsDNA[7]AT-rich regions of dsDNA[2]AT-rich regions of dsDNA[9]Intercalates in dsDNA with little to no sequence preference[5][6]
Cell Permeability Permeant[7]Permeant[2]Generally impermeant to live cells, but can enter at high concentrations[9]Impermeant[5][6]
Suitability for Live Cells Yes[7]Yes[2]Not generally recommended[11]No[5][6]
Suitability for Fixed Cells Yes[7]Yes[3]Yes[9]Yes[14]
Photostability Stable for immunohistochemical processing[15]Moderate, less stable than DAPI[16]Moderate photostability[17]Data not readily available

Experimental Workflow for Quantitative DNA Analysis

The general workflow for quantitative DNA analysis using fluorescent dyes involves several key steps from sample preparation to data acquisition and analysis. This process is applicable to techniques such as fluorescence microscopy and flow cytometry.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture/Tissue Dissociation fixation Fixation (Optional) cell_culture->fixation permeabilization Permeabilization (for impermeant dyes) fixation->permeabilization dye_incubation Incubation with Fluorescent Dye permeabilization->dye_incubation washing Washing (Optional) dye_incubation->washing data_acquisition Fluorescence Measurement (Microscopy/Flow Cytometry) washing->data_acquisition quantification Quantitative Analysis data_acquisition->quantification

Caption: General experimental workflow for quantitative DNA analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are protocols for this compound and its alternatives.

This compound Staining for Quantitative Analysis

This protocol provides a general guideline for using this compound for DNA content analysis in cultured cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell staining

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed cell staining

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Protocol for Live Cell Staining:

  • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, multi-well plate).

  • Prepare a working solution of this compound in cell culture medium. A typical starting concentration range is 0.1–10 µg/mL[7].

  • Remove the existing culture medium and add the this compound-containing medium to the cells.

  • Incubate the cells at 37°C for 15-60 minutes, protected from light.

  • (Optional) Wash the cells once with pre-warmed PBS to remove excess dye.

  • Image the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~355 nm, Emission: ~495 nm) or analyze by flow cytometry.

Protocol for Fixed Cell Staining:

  • Harvest and wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Prepare a working solution of this compound in PBS. A typical starting concentration range is 0.1–10 µg/mL[7].

  • Incubate the cells with the this compound solution for 15-60 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS to remove unbound dye.

  • Resuspend the cells in PBS for analysis by fluorescence microscopy or flow cytometry.

Hoechst 33342 Staining for DNA Content Analysis

Hoechst 33342 is a cell-permeant dye suitable for both live and fixed cell DNA quantification.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)

  • Cell culture medium or PBS

Protocol for Live Cell Staining:

  • Add Hoechst 33342 directly to the cell culture medium to a final concentration of 1-5 µg/mL.

  • Incubate at 37°C for 5-20 minutes, protected from light.

  • Wash the cells with fresh culture medium to remove excess dye.

  • Proceed with imaging or flow cytometry analysis (Excitation: ~350 nm, Emission: ~461 nm).

DAPI Staining for Fixed Cell DNA Analysis

DAPI is predominantly used for staining fixed and permeabilized cells.

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • PBS

  • Fixative (e.g., 70% ethanol or 4% paraformaldehyde)

  • Permeabilization buffer (if using paraformaldehyde fixation)

Protocol:

  • Harvest and fix cells (e.g., in ice-cold 70% ethanol for at least 30 minutes at 4°C).

  • Wash the cells with PBS.

  • Resuspend the cells in a DAPI staining solution (e.g., 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Analyze using a fluorescence microscope or flow cytometer (Excitation: ~359 nm, Emission: ~461 nm).

Propidium Iodide Staining for DNA Content in Fixed Cells

PI is a membrane-impermeant dye used for DNA content analysis in fixed cells, often for cell cycle analysis.

Materials:

  • Propidium Iodide staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL)

  • 70% Ethanol (ice-cold)

  • PBS

Protocol:

  • Harvest a single-cell suspension and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze by flow cytometry (Excitation: ~535 nm, Emission: ~617 nm). The RNase treatment is crucial as PI can also bind to double-stranded RNA[5][6].

Signaling Pathway and Logical Relationship Diagram

The choice of DNA stain is often dictated by the experimental design, particularly whether live or fixed cells are being analyzed. The following diagram illustrates this decision-making process.

dye_selection_logic start Start: Quantitative DNA Analysis cell_state Live or Fixed Cells? start->cell_state live_cells Live Cells cell_state->live_cells Live fixed_cells Fixed Cells cell_state->fixed_cells Fixed nuclear_yellow_live This compound live_cells->nuclear_yellow_live hoechst_live Hoechst 33342 live_cells->hoechst_live nuclear_yellow_fixed This compound fixed_cells->nuclear_yellow_fixed hoechst_fixed Hoechst 33342 fixed_cells->hoechst_fixed dapi DAPI fixed_cells->dapi pi Propidium Iodide fixed_cells->pi

Caption: Dye selection based on cell viability.

References

Spectral Overlap of Nuclear Yellow and FITC: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, immunology, and drug development, the simultaneous use of multiple fluorescent probes is a cornerstone of advanced cellular analysis. However, the success of multicolor fluorescence experiments hinges on a critical factor: managing spectral overlap. This guide provides an in-depth comparison of two commonly used fluorescent dyes, Nuclear Yellow and FITC, with a focus on their spectral characteristics and the experimental protocols required to mitigate spectral crosstalk.

Understanding the Dyes: this compound and FITC

This compound (Hoechst S769121) is a cell-permeant fluorescent stain that binds to the minor groove of DNA, exhibiting a preference for adenine-thymine (AT)-rich regions.[1][2] This property makes it an excellent tool for visualizing cell nuclei in both live and fixed cells.[1][2]

Fluorescein isothiocyanate (FITC) is a widely used green fluorescent dye that covalently binds to primary amines on proteins.[3] Its bright fluorescence and ease of conjugation to antibodies have made it a staple in techniques like flow cytometry and immunofluorescence.

Spectral Properties and Overlap

A thorough understanding of the excitation and emission spectra of each fluorophore is paramount to predicting and correcting for spectral overlap. The key spectral properties of this compound and FITC are summarized in the table below.

PropertyThis compound (Hoechst S769121)FITC (Fluorescein isothiocyanate)
Excitation Maximum ~355-372 nm[2][4][5]~495 nm[6]
Emission Maximum ~495-504 nm[2][4][5]~519-525 nm[6]
Quantum Yield Not definitively reported (Estimated ~0.42 when bound to DNA, based on the related Hoechst 33258 dye)[7]~0.92
Brightness Not definitively reportedHigh

The spectral profiles of this compound and FITC reveal a significant area of overlap, primarily in their emission spectra. While their excitation maxima are well-separated, the broad emission of this compound extends into the range where FITC fluorescence is detected. This "bleed-through" can lead to false-positive signals and inaccurate quantification if not properly addressed.

Spectral_Overlap cluster_Nuclear_Yellow This compound cluster_FITC FITC cluster_Overlap Spectral Overlap NY_Excitation Excitation (~355-372 nm) NY_Emission Emission (~495-504 nm) NY_Excitation->NY_Emission Overlap_Area Emission Overlap NY_Emission->Overlap_Area Bleed-through FITC_Excitation Excitation (~495 nm) FITC_Emission Emission (~519-525 nm) FITC_Excitation->FITC_Emission FITC_Emission->Overlap_Area

A diagram illustrating the spectral properties of this compound and FITC and their emission overlap.

Experimental Protocols for Managing Spectral Overlap

To obtain accurate data when using this compound and FITC simultaneously, it is essential to employ techniques that correct for spectral bleed-through. The two primary methods are fluorescence compensation for flow cytometry and spectral unmixing for fluorescence microscopy.

Fluorescence Compensation in Multicolor Flow Cytometry

Fluorescence compensation is a mathematical correction that subtracts the spectral spillover of one fluorophore from the signal detected in another fluorophore's channel.

Experimental Workflow for Fluorescence Compensation:

Compensation_Workflow cluster_Controls Prepare Single-Color Controls cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Unstained Unstained Cells Run_Controls Run single-color controls on flow cytometer Unstained->Run_Controls NY_Single Cells + this compound only NY_Single->Run_Controls FITC_Single Cells + FITC-conjugate only FITC_Single->Run_Controls Create_Matrix Create Compensation Matrix Run_Controls->Create_Matrix Calculate spillover Apply_Comp Apply Compensation Matrix Create_Matrix->Apply_Comp Run_Sample Run dually stained sample Run_Sample->Apply_Comp Analyze_Data Analyze compensated data Apply_Comp->Analyze_Data

A workflow for fluorescence compensation in flow cytometry.

Detailed Protocol:

  • Prepare Single-Stained Controls: For each experiment, prepare three sets of control samples:

    • Unstained cells (to determine autofluorescence).

    • Cells stained only with this compound.

    • Cells stained only with the FITC-conjugated antibody.

  • Set Voltages and Gains: Run the unstained sample to set the forward scatter (FSC) and side scatter (SSC) parameters and to adjust the photomultiplier tube (PMT) voltages for the fluorescence channels so that the autofluorescence is on scale.

  • Run Single-Stained Controls: Acquire data from the single-stained this compound and FITC controls.

  • Calculate Compensation: Use the flow cytometer's software to calculate the percentage of this compound fluorescence that is detected in the FITC channel and vice versa. This will generate a compensation matrix.

  • Acquire and Compensate Experimental Samples: Run the dually stained experimental samples. Apply the calculated compensation matrix to the data to correct for spectral overlap.

Spectral Unmixing in Fluorescence Microscopy

Spectral unmixing is a powerful image analysis technique that separates the emission spectra of multiple fluorophores within each pixel of an image.

Experimental Workflow for Spectral Unmixing:

Spectral_Unmixing_Workflow cluster_Imaging Image Acquisition cluster_Analysis Image Analysis Acquire_NY Acquire reference spectrum for this compound Define_Spectra Define reference spectra in software Acquire_NY->Define_Spectra Acquire_FITC Acquire reference spectrum for FITC Acquire_FITC->Define_Spectra Acquire_Multi Acquire spectral image of dually stained sample Unmix Perform Linear Unmixing Acquire_Multi->Unmix Define_Spectra->Unmix Analyze_Image Analyze unmixed image Unmix->Analyze_Image

A workflow for spectral unmixing in fluorescence microscopy.

Detailed Protocol:

  • Acquire Reference Spectra:

    • Prepare a slide with cells stained only with this compound and acquire a reference emission spectrum using a spectral confocal microscope.

    • Prepare a separate slide with cells stained only with the FITC-conjugated antibody and acquire its reference emission spectrum.

  • Acquire Spectral Image of the Experimental Sample: Image the dually stained experimental sample, collecting the entire emission spectrum at each pixel (a "lambda stack").

  • Perform Linear Unmixing: In the imaging software, define the reference spectra for this compound and FITC. The software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore to the total fluorescence in every pixel of the experimental image. This process generates two separate images, one for this compound and one for FITC, with the spectral crosstalk removed.

Conclusion

The spectral overlap between this compound and FITC presents a manageable challenge for researchers. By understanding the spectral properties of these dyes and implementing appropriate experimental protocols such as fluorescence compensation in flow cytometry or spectral unmixing in fluorescence microscopy, it is possible to obtain accurate and reliable data from multicolor experiments. Careful experimental design, including the use of appropriate controls, is the key to successfully navigating the complexities of spectral overlap and unlocking the full potential of multicolor cellular analysis.

References

A Comparative Guide to Cell Viability Assays: Nuclear Yellow in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular analysis, accurate determination of cell viability is a critical parameter for a vast array of research applications, from fundamental cell biology to drug discovery and development. A variety of fluorescent dyes have been developed to distinguish between live and dead cell populations, each with its own set of characteristics. This guide provides an objective comparison of Nuclear Yellow (Hoechst S769121) with other commonly used cell viability assays, namely Hoechst 33342 and Propidium Iodide (PI), supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

Principles of Fluorescent Cell Viability Stains

Fluorescent dyes for cell viability assessment primarily operate on the principle of differential membrane permeability. Live cells possess intact cell membranes that are impermeable to certain dyes, while dead or dying cells have compromised membranes that allow these dyes to enter and stain intracellular components, most commonly the nucleus.

This compound (Hoechst S769121) is a cell-permeant, yellow-emitting fluorescent dye that belongs to the Hoechst family of stains.[1] It binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA.[1] Because it can cross intact cell membranes, it can be used to stain the nuclei of both live and fixed cells.[1]

Hoechst 33342 is a closely related blue-emitting fluorescent dye that also binds to the minor groove of DNA in A-T rich regions. Its key feature is its high cell permeability, making it suitable for staining the nuclei of living cells.[2]

Propidium Iodide (PI) is a red-emitting fluorescent intercalating agent.[3] A key distinction of PI is its inability to cross the membrane of live cells, making it a reliable marker for dead cells.[3]

Quantitative Performance Comparison

The selection of a cell viability dye is often dictated by its spectral properties, staining characteristics, and suitability for a given experimental setup. The following table summarizes the key quantitative parameters of this compound, Hoechst 33342, and Propidium Iodide.

FeatureThis compound (Hoechst S769121)Hoechst 33342Propidium Iodide (PI)
Excitation Max (nm) 355[4][5]350535 (bound to DNA)[6]
Emission Max (nm) 495[4][5]461617 (bound to DNA)[6]
Cell Permeability Permeant[1]Permeant[2]Impermeant[3]
Binding Target A-T rich regions of dsDNA (minor groove)[1]A-T rich regions of dsDNA (minor groove)Intercalates in dsDNA[7]
Primary Application Live and fixed cell nuclear staining[1]Live cell nuclear staining[2]Dead cell staining[3]
Commonly Used Concentration 0.1–10 µg/mL[1]~1 µg/mL[8]0.5 - 5 µM[4]

Mechanism of Action

The distinct mechanisms by which these dyes identify viable and non-viable cells are crucial for the correct interpretation of experimental results.

Mechanism_of_Action Mechanism of Action for Cell Viability Dyes cluster_live_cell Live Cell (Intact Membrane) cluster_dead_cell Dead Cell (Compromised Membrane) LiveCell Intact Cell Membrane NY_in This compound LiveNucleus Nucleus (Stained) NY_in->LiveNucleus Stains Nucleus H33342_in Hoechst 33342 H33342_in->LiveNucleus Stains Nucleus PI_out Propidium Iodide PI_out->LiveCell Excluded DeadCell Compromised Cell Membrane NY_in_dead This compound DeadNucleus Nucleus (Stained) NY_in_dead->DeadNucleus Stains Nucleus H33342_in_dead Hoechst 33342 H33342_in_dead->DeadNucleus Stains Nucleus PI_in Propidium Iodide PI_in->DeadNucleus Stains Nucleus

Figure 1. Staining patterns of different viability dyes in live versus dead cells.

Experimental Protocols

Accurate and reproducible results are contingent on robust experimental protocols. The following provides detailed methodologies for using this compound, Hoechst 33342, and Propidium Iodide.

General Experimental Workflow

The general workflow for cell viability staining involves preparing the cell suspension, incubating with the fluorescent dye, and subsequent analysis by fluorescence microscopy or flow cytometry.

Experimental_Workflow General Experimental Workflow for Cell Viability Staining start Start: Cell Culture prep Prepare Cell Suspension start->prep stain Incubate with Fluorescent Dye prep->stain wash Wash Cells (Optional) stain->wash acquire Acquire Data (Microscopy/Flow Cytometry) wash->acquire analyze Analyze Data acquire->analyze end End: Viability Assessment analyze->end

References

Literature review of Nuclear Yellow applications in neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of neuroscience, where mapping the brain's complex circuitry is paramount, retrograde tracers are indispensable tools. Among the classic fluorescent tracers, Nuclear Yellow (also known as Hoechst S769121) has carved a niche for itself, particularly in studies requiring the simultaneous visualization of multiple neuronal populations. This guide provides a comprehensive comparison of this compound with other commonly used retrograde tracers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their neuroanatomical investigations.

This compound is a cell-permeant fluorescent dye that binds strongly to adenine-thymine-rich regions in the minor groove of double-stranded DNA, resulting in a bright yellow fluorescence localized to the cell nucleus.[1] This distinct nuclear staining is a key feature that allows for clear differentiation from tracers that label the cytoplasm.[2][3]

Performance Comparison of Retrograde Tracers

The selection of a retrograde tracer is contingent on various factors, including the experimental goals, the specific neuronal pathway under investigation, and the desired post-mortem analysis. Below is a comparative summary of this compound and other popular fluorescent tracers.

TracerPrimary Cellular LocalizationColorExcitation/Emission (nm)Key AdvantagesKey Disadvantages
This compound NucleusYellow~360 / ~480Excellent for double-labeling with cytoplasmic tracers.[2][3] Rapid axonal transport.[2]Short survival time; potential for dye leakage and false labeling with longer survival periods.[2]
Fast Blue CytoplasmBlue~360 / ~420Labels cytoplasm, providing a good counterstain to nuclear tracers.[2][4] Can be used for long-term studies.Can sometimes preferentially label the nucleus.[3] Production has been inconsistent.[4]
True Blue CytoplasmBlue~360 / ~420Stains the cytoplasm with blue fluorescence.[5] Stable during immunohistochemical processing.[5]Can be less efficient as a retrograde tracer than Diamidino Yellow.[5]
Diamidino Yellow NucleusYellow~360 / ~460Similar nuclear labeling to this compound.[4][6] Considered reliable for tracing long fiber tracts.[6]
Fluoro-Gold CytoplasmYellow-Gold~365 / ~520Considered the 'gold standard' for fluorescent retrograde labeling.[4] Intense, bleach-resistant labeling suitable for long-term studies (up to a year).[4][7] Can be detected by immunocytochemistry.[7]Can be neurotoxic, leading to cell death and tissue damage at the injection site, making it less suitable for some long-term studies.[8]
Fluoro-Ruby Cytoplasm & Proximal DendritesRed~555 / ~580Can be used for both retrograde and anterograde tracing.[8] Distinct emission profile suitable for multi-labeling studies.[8][9]Slower retrograde transport compared to other tracers.[9] Fades more rapidly in vivo than tracers like Fast Blue or Fluoro-Gold, making it suitable for shorter-term labeling (less than four weeks).[10]
Fluorescent Microspheres (Beads) CytoplasmVarious (Red, Green)Dependent on fluorophoreResistant to fading and can be used in double-labeling with different colored beads.[2] Survival time from 24 hours to one month.[2] Limited diffusion, making them preferable for small targets.[3]

Experimental Protocols

The successful application of this compound as a retrograde tracer hinges on a meticulously executed experimental protocol. The following provides a generalized methodology for its use in rodent models.

General Protocol for Retrograde Tracing with this compound
  • Tracer Preparation: Prepare a 1-2% solution of this compound in sterile distilled water or 0.1 M neutral phosphate buffer.

  • Animal Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent (e.g., isoflurane). Mount the animal in a stereotaxic frame.

  • Craniotomy: After exposing the skull, drill a small hole over the target brain region using stereotaxic coordinates.

  • Tracer Injection: Lower a glass micropipette (tip diameter 10-20 µm) filled with the this compound solution to the desired coordinates. Inject the tracer using iontophoresis (e.g., 5 µA positive current, 7 seconds on/off intervals for 7-15 minutes) or a pressure injection system (e.g., Nanoliter injector).[3][11] The volume of injection will depend on the size of the target structure.

  • Post-Injection Survival: Allow for a survival period of 1-4 days.[6] It is crucial to keep this period short as this compound is transported rapidly and has a short survival time; longer periods can lead to dye migration and false labeling.[2]

  • Perfusion and Tissue Processing: Deeply anesthetize the animal and transcardially perfuse with a fixative solution (e.g., 4% paraformaldehyde in phosphate buffer). Extract the brain and post-fix overnight. Section the brain into thin slices (e.g., 50 µm) using a vibratome or cryostat.

  • Microscopy: Mount the sections on slides and coverslip. Visualize the labeled neurons using a fluorescence microscope with a filter set appropriate for UV excitation (~360 nm).

Visualizing Neuronal Circuits: Experimental Workflows

The primary application of this compound lies in its ability to be combined with other tracers to delineate complex neuronal projections. The following diagrams illustrate the workflows for single and double retrograde tracing experiments.

Single_Retrograde_Tracing cluster_animal In Vivo cluster_analysis Ex Vivo A Target Brain Region B Injection of This compound A->B Stereotaxic Injection C Retrograde Axonal Transport B->C Uptake by Axon Terminals D Neuronal Cell Body in Source Region C->D Accumulation in Nucleus E Tissue Fixation & Sectioning D->E Post-Survival Perfusion F Fluorescence Microscopy E->F G Identification of Labeled Nuclei F->G

Workflow for single retrograde tracing with this compound.

Double_Retrograde_Tracing cluster_animal In Vivo cluster_analysis Ex Vivo A Target Region 1 B Injection of This compound A->B E Retrograde Axonal Transport B->E C Target Region 2 D Injection of Fast Blue C->D D->E F Neuron with Collaterals E->F G Tissue Fixation & Sectioning F->G Post-Survival Perfusion H Fluorescence Microscopy G->H I Identification of Double-Labeled Neuron (Yellow Nucleus, Blue Cytoplasm) H->I

Workflow for double retrograde tracing using this compound and Fast Blue.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nuclear Yellow

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists dedicated to advancing drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Nuclear Yellow (Hoechst S769121), ensuring the safety of laboratory personnel and adherence to regulatory standards. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, proper chemical hygiene and disposal practices are still necessary to minimize any potential risks.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the necessary safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid or in solution).

Protective EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Emergency Procedures: In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste should be conducted in accordance with your institution's specific chemical hygiene plan and local regulations. The following protocol provides a general framework for safe disposal.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.

  • Unused/Concentrated this compound: Any unused or expired neat this compound powder or concentrated stock solutions should be treated as chemical waste.

    • Collect in a clearly labeled, sealed, and chemically compatible container.

    • The container must be marked with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the date accumulation started.[2][3]

  • Dilute Solutions: Aqueous solutions containing low concentrations of this compound (e.g., from staining procedures) may be permissible for drain disposal in some jurisdictions, provided they do not contain any other hazardous materials.[4] However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office before proceeding with drain disposal. If in doubt, collect it as chemical waste.

  • Contaminated Labware: Solid waste contaminated with this compound, such as pipette tips, gloves, and centrifuge tubes, should be collected in a designated solid waste container.

    • This container should be lined with a durable plastic bag and clearly labeled as "Chemical Waste" or as per your institution's guidelines.

Waste Storage

Proper storage of chemical waste is regulated to ensure safety within the laboratory.

  • Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[3][5]

  • Container Management:

    • Waste containers must be kept securely closed except when adding waste.[2][6]

    • Ensure containers are chemically compatible with the waste.[2]

    • Provide secondary containment for liquid waste containers to prevent spills.[3][7]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in an SAA and the maximum accumulation time. These limits are set by regulatory bodies like the EPA.[3][7][8]

Regulatory GuidelineQuantitative Limit
Maximum Volume in SAA (Lab Areas) Typically up to 55 gallons of hazardous waste and/or one quart of acutely hazardous waste.[3] Academic labs may have different limits.[8]
Maximum Accumulation Time Waste containers must be removed from the laboratory within a specified timeframe, often six to twelve months from the start date of accumulation.[3][8]
Disposal Request and Pickup

Once a waste container is full or has reached its accumulation time limit, it must be disposed of through the proper channels.

  • Contact EHS: Do not dispose of chemical waste in the regular trash or down the drain without explicit approval from your institution's EHS department.

  • Schedule a Pickup: Contact your EHS office to schedule a pickup of the full and properly labeled waste container.

Experimental Workflow & Disposal Decision Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Nuclear_Yellow_Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Contaminated Labware (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_type Concentrated or Dilute? waste_type->liquid_type Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa concentrated Unused/Concentrated This compound liquid_type->concentrated Concentrated dilute Dilute Aqueous Solution liquid_type->dilute Dilute collect_liquid Collect in Labeled Liquid Chemical Waste Container concentrated->collect_liquid check_ehs Consult Institutional EHS Policy for Drain Disposal Eligibility dilute->check_ehs collect_liquid->store_saa check_ehs->collect_liquid Not Permitted drain_disposal Permitted Drain Disposal (with copious water) check_ehs->drain_disposal Permitted request_pickup Request EHS Pickup store_saa->request_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Guide to Handling Nuclear Yellow (Hoechst S769121)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Nuclear Yellow, a fluorescent stain for DNA visualization, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this valuable laboratory tool.

Immediate Safety and Handling Precautions

This compound (Hoechst S769121) is a fluorescent dye that binds to DNA and is used in fluorescence microscopy and flow cytometry. While not classified as a dangerous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care as all nucleic acid binding dyes are potential mutagens.

Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTight-sealing
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing
Skin Protection GlovesNitrile or latex, disposable
Lab CoatFull-length, worn closed with sleeves rolled down
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if exposure limits are exceeded or if irritation is experienced. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.

General Hygiene and Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dark place, typically at -20°C.[1]

Operational Plan: Experimental Protocol for Staining Cells

This protocol provides a general procedure for staining cells with this compound. The optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

  • This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

  • Cells (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Appropriate cell culture medium

  • Personal Protective Equipment (as specified above)

Step-by-Step Procedure:

  • Prepare Staining Solution:

    • Safety Note: Prepare the staining solution in a chemical fume hood. Wear appropriate PPE.

    • Thaw the this compound stock solution at room temperature.

    • Dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to the desired working concentration. A common starting concentration is 1 µg/mL.

  • Cell Preparation:

    • For Adherent Cells: Grow cells on coverslips or in culture dishes.

    • For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the desired buffer or medium.

  • Staining:

    • Safety Note: Handle the staining solution with care to avoid spills and contamination.

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells, ensuring they are completely covered.

    • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with buffer (e.g., PBS) to remove excess stain.

  • Visualization:

    • Mount the coverslips with an appropriate mounting medium for microscopy.

    • Resuspend cell pellets in a suitable buffer for flow cytometry.

    • Observe the stained cells using a fluorescence microscope with the appropriate filter set (Excitation/Emission maxima ~355/495 nm).

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • Liquid Waste: Collect all solutions containing this compound (e.g., used staining solution, wash buffers) in a designated, labeled hazardous waste container.

  • Solid Waste: Dispose of all contaminated solid materials (e.g., pipette tips, gloves, centrifuge tubes, paper towels) in a designated hazardous waste container for solids.

Disposal Procedure:

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and "Contains this compound".

  • Storage: Store waste containers in a designated secondary containment area away from general lab traffic.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

  • Treatment: Some institutions may have procedures for treating dilute fluorescent dye solutions with activated carbon filtration before drain disposal. However, always consult with your EHS office before implementing any treatment protocol. Solid waste contaminated with the dye should always be disposed of as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the reagent to the final disposal of waste.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Log This compound Store Store at -20°C in the dark Receive->Store Prep_Workstation Prepare Workstation (Fume Hood) Store->Prep_Workstation Don_PPE Don Appropriate PPE Prep_Workstation->Don_PPE Prep_Solution Prepare Staining Solution Don_PPE->Prep_Solution Collect_Solid_Waste Collect Solid Waste (Labeled Container) Don_PPE->Collect_Solid_Waste Dispose of used gloves, etc. Stain_Cells Stain Cells Prep_Solution->Stain_Cells Wash_Cells Wash Cells Stain_Cells->Wash_Cells Collect_Liquid_Waste Collect Liquid Waste (Labeled Container) Stain_Cells->Collect_Liquid_Waste Visualize Visualize under Microscope/Flow Cytometer Wash_Cells->Visualize Wash_Cells->Collect_Liquid_Waste Visualize->Collect_Solid_Waste Dispose of contaminated slides, tubes, etc. Store_Waste Store Waste in Secondary Containment Collect_Liquid_Waste->Store_Waste Collect_Solid_Waste->Store_Waste Dispose Dispose via Institutional EHS Procedures Store_Waste->Dispose

Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.